LZ1 peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C113H167N33O15 |
|---|---|
Molecular Weight |
2227.7 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C113H167N33O15/c1-65(2)95(120)111(161)140-87(44-20-26-52-119)100(150)136-89(46-28-54-127-113(124)125)105(155)142-91(56-68-61-129-78-35-11-6-30-73(68)78)107(157)138-82(39-15-21-47-114)98(148)133-84(41-17-23-49-116)103(153)143-93(58-70-63-131-80-37-13-8-32-75(70)80)109(159)145-92(57-69-62-130-79-36-12-7-31-74(69)79)108(158)139-88(45-27-53-126-112(122)123)101(151)135-85(42-18-24-50-117)102(152)141-90(55-67-60-128-77-34-10-5-29-72(67)77)106(156)137-83(40-16-22-48-115)99(149)134-86(43-19-25-51-118)104(154)144-94(110(160)146-96(66(3)4)97(121)147)59-71-64-132-81-38-14-9-33-76(71)81/h5-14,29-38,60-66,82-96,128-132H,15-28,39-59,114-120H2,1-4H3,(H2,121,147)(H,133,148)(H,134,149)(H,135,151)(H,136,150)(H,137,156)(H,138,157)(H,139,158)(H,140,161)(H,141,152)(H,142,155)(H,143,153)(H,144,154)(H,145,159)(H,146,160)(H4,122,123,126)(H4,124,125,127)/t82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |
InChI Key |
AEGLGCLRXLHQRT-YZCAGTBWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the LZ1 Peptide: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the LZ1 peptide, a synthetic antimicrobial peptide (AMP) with demonstrated antimalarial and anti-inflammatory properties. The document details its discovery, chemical synthesis, mechanism of action, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Discovery and Overview
Chemical Synthesis and Characterization
LZ1 is produced via chemical synthesis, which allows for high purity and scalability.[5] The primary method employed is automated solid-phase peptide synthesis (SPPS).[5]
This protocol outlines the general steps for the synthesis of LZ1 using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a common and effective method for peptide synthesis.[9][10][11]
-
Resin Preparation:
-
A suitable solid support, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide.
-
The resin is swelled in a suitable solvent like dimethylformamide (DMF) for 1-2 hours.[11]
-
-
Amino Acid Coupling Cycles:
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for approximately 20-30 minutes to expose the free amine.[11]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence (starting with Valine for LZ1) is activated using a coupling reagent (e.g., HCTU, HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.[12]
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the LZ1 sequence (VKRWKKWWRKWKKWV).[13]
-
-
Cleavage and Deprotection:
-
Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. The reaction proceeds for 2-4 hours.
-
-
Purification and Analysis:
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
The peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][5]
-
The purity and identity of the final this compound are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure it is >98% pure.[2][3][5]
-
Mechanism of Action
LZ1 exhibits multiple mechanisms of action, contributing to its broad-spectrum antimicrobial and immunomodulatory effects.
As a cationic peptide, LZ1's antibacterial action is believed to involve interaction with the negatively charged components of bacterial cell membranes.[7] This interaction can lead to membrane disruption, following models like the "carpet-type" mechanism, where the peptides accumulate on and disrupt the membrane integrity, leading to cell lysis.[7]
In the context of inflammatory conditions like acne, LZ1 not only exhibits direct bactericidal activity against P. acnes but also possesses anti-inflammatory properties.[3][6] It has been shown to inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are induced by bacterial pathogens.[6][]
Quantitative Data
The biological activity of LZ1 has been quantified in several studies, highlighting its potency.
Table 1: Antimalarial and Hemolytic Activity of LZ1
| Parameter | Organism/Cell Type | Value | Reference |
|---|---|---|---|
| IC₅₀ | Plasmodium falciparum (3D7) | 3.045 µM | [1][2] |
| Hemolytic Activity | Human Red Blood Cells | Negligible (<5.2% at 320 µg/ml) |[2][3] |
Table 2: Antibacterial Activity of LZ1 (Minimum Inhibitory Concentration - MIC)
| Organism | Strain(s) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Propionibacterium acnes | ATCC6919, ATCC 11827, Clindamycin-resistant | 0.6 | [3][4][6] |
| Staphylococcus epidermidis | 09A3726, 09B2490 | 2.35 - 4.7 | [3] |
| Staphylococcus aureus | ATCC25923 | 2.35 |[3] |
Key Experimental Protocols
This protocol describes the broth microdilution method used to determine the MIC of LZ1 against bacterial strains.[5]
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., P. acnes) are cultured in appropriate broth (e.g., Reinforced Clostridial Medium) under suitable conditions (e.g., anaerobic for P. acnes).
-
The culture is diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Peptide Dilution:
-
LZ1 is serially diluted (two-fold) in a 96-well microtiter plate using the appropriate sterile broth to create a range of concentrations.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well containing the diluted peptide.
-
Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only).
-
The plate is incubated for 48-72 hours under the required atmospheric conditions and temperature.
-
-
MIC Determination:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of LZ1 at which no visible bacterial growth is observed.[5]
-
Conclusion and Future Directions
The this compound is a promising therapeutic candidate with a unique dual-action profile as both an antimicrobial and antimalarial agent. Its chemical synthesis is straightforward using established SPPS methodologies. The mechanisms of action, involving targeted metabolic disruption in parasites and membrane interaction in bacteria, along with anti-inflammatory effects, provide a strong basis for its therapeutic potential. Furthermore, its low cytotoxicity and high stability in human plasma enhance its drug-like properties.[3][6]
Future research should focus on optimizing its delivery, exploring its efficacy in more complex in vivo models, and further elucidating the specific molecular interactions that govern its selective toxicity and anti-inflammatory signaling pathways. The development of LZ1 and its derivatives could offer novel solutions for combating drug-resistant infections and parasitic diseases.
References
- 1. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 2. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 6. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 13. youtube.com [youtube.com]
The Primary Structure and Characterization of the Synthetic Antimicrobial Peptide LZ1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary structure of the synthetic peptide LZ1, a molecule of significant interest for its potent antimicrobial and antimalarial properties. We detail its amino acid sequence and key physicochemical characteristics. Furthermore, this document outlines the detailed experimental protocols for the synthesis, purification, and structural verification of LZ1, including Solid-Phase Peptide Synthesis (SPPS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry, Isoelectric Focusing, and Edman Degradation. Finally, we present diagrams of the proposed signaling pathways for its antimicrobial and antimalarial mechanisms of action to facilitate a deeper understanding of its biological functions.
Primary Structure of LZ1 Peptide
LZ1 is an artificially designed and synthesized cationic antimicrobial peptide.[1] Its primary structure consists of a linear sequence of 15 amino acid residues.[1][2] The C-terminus of the peptide is amidated, a common modification in antimicrobial peptides that can enhance stability and activity.[1]
The full amino acid sequence of LZ1 is as follows:
Valine-Lysine-Arginine-Tryptophan-Lysine-Lysine-Tryptophan-Tryptophan-Arginine-Lysine-Tryptophan-Lysine-Lysine-Tryptophan-Valine-NH₂ [1]
This can be represented using the one-letter code as:
VKRWKKWWRKWKKWV-NH₂
Physicochemical Properties of this compound
The primary structure of LZ1 confers specific physicochemical properties that are crucial for its biological activity. These properties have been experimentally determined and are summarized in the table below.
| Property | Value | Reference(s) |
| Number of Amino Acids | 15 | [1][2] |
| Molecular Weight | 2228.77 Da | [1] |
| Isoelectric Point (pI) | 12.05 | [1] |
| C-terminal Modification | Amidation | [1] |
Experimental Protocols
The synthesis and characterization of LZ1 involve a series of standard biochemical techniques. The following sections provide detailed methodologies for these key experiments.
Synthesis by Fmoc Solid-Phase Peptide Synthesis (SPPS)
LZ1 is chemically synthesized using an automated peptide synthesizer, employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1][3][4][5][6][7]
Protocol:
-
Resin Selection and Preparation: A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF) within a reaction vessel.[5][6]
-
Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a solution of piperidine in DMF (typically 20%).[5][6] The resin is then washed extensively with DMF.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF. This activated amino acid is then added to the reaction vessel, and the coupling reaction is allowed to proceed to completion.[3][5][6] The resin is subsequently washed with DMF.
-
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions.[5][6]
-
Peptide Precipitation and Washing: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove scavengers and byproducts. The resulting crude peptide is then dried under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound is purified to homogeneity using preparative RP-HPLC.[1][8][9][10][11][12]
Protocol:
-
Column and Solvents: A C18 reversed-phase column is typically used. The mobile phases consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: The dried crude peptide is dissolved in a minimal amount of Solvent A.
-
Chromatography: The dissolved peptide is injected onto the equilibrated C18 column. The peptide is eluted using a linear gradient of increasing concentration of Solvent B. The elution profile is monitored by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected. The purity of these fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound as a white powder.
Molecular Weight Determination by MALDI-TOF Mass Spectrometry
The molecular weight of the purified this compound is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[1][13][14][15][16][17]
Protocol:
-
Sample and Matrix Preparation: A saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture like 50% acetonitrile/0.1% TFA is prepared. The purified peptide is dissolved in a similar solvent at a concentration of approximately 10 pmol/µL.
-
Target Plate Spotting: A small volume (e.g., 1 µL) of the peptide solution is mixed with an equal volume of the matrix solution. A small aliquot of this mixture is spotted onto the MALDI target plate and allowed to air dry, allowing co-crystallization of the peptide and matrix.
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a pulsed laser, causing desorption and ionization of the peptide. The time of flight of the ions to the detector is measured, from which the mass-to-charge ratio (m/z) is determined. The instrument is typically operated in positive ion mode.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of the this compound. The observed mass is compared to the theoretical calculated mass.
Isoelectric Point Determination by Isoelectric Focusing (IEF)
The isoelectric point (pI) of LZ1 is determined by isoelectric focusing electrophoresis.[1][18][19][20][21][22]
Protocol:
-
Gel Preparation: A polyacrylamide or agarose gel containing a mixture of carrier ampholytes that establish a pH gradient is prepared. For LZ1, a broad-range pH gradient that includes the expected alkaline pI is used.
-
Sample Application: The purified this compound is dissolved in a suitable buffer and applied to the IEF gel.
-
Focusing: An electric field is applied across the gel. The cationic this compound will migrate towards the cathode (negative electrode). As it moves through the increasing pH gradient, its net positive charge will decrease. Migration ceases when the peptide reaches the pH in the gradient that is equal to its isoelectric point, at which point its net charge is zero.
-
Staining and pI Determination: After focusing is complete, the gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the focused protein bands. The pI of LZ1 is determined by comparing its position to that of a set of pI marker proteins run on the same gel.
Amino Acid Sequence Verification by Edman Degradation
The amino acid sequence of the purified this compound is confirmed using an automated amino acid sequencer that performs Edman degradation.[1][23][24][25][26][27]
Protocol:
-
Sample Immobilization: The purified peptide is immobilized on a solid support membrane.
-
Sequential Degradation Cycles:
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
-
Automated Repetition: The shortened peptide chain remaining on the membrane is subjected to the next cycle of degradation, and the process is repeated to sequentially identify the amino acids in the peptide.
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of Action
LZ1, as a cationic antimicrobial peptide, is thought to exert its bactericidal effect primarily through interaction with and disruption of the bacterial cell membrane.[1][28][29][30][31][32][33] The positively charged lysine and arginine residues in LZ1 are attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).[31] This electrostatic interaction is followed by the insertion of the peptide's hydrophobic tryptophan residues into the lipid bilayer, leading to membrane permeabilization and cell death.[28]
Antimalarial Mechanism of Action
The antimalarial activity of LZ1 against the blood stage of Plasmodium falciparum involves a more specific intracellular mechanism.[29][34][35][36][37][38] LZ1 has been shown to inhibit the production of adenosine triphosphate (ATP) in parasite-infected erythrocytes by selectively targeting the glycolytic pathway.[34][35][36] Specifically, LZ1 inhibits the activity of the enzyme pyruvate kinase.[34][35][36] This disruption of energy metabolism is detrimental to the parasite's survival. Additionally, LZ1 exhibits anti-inflammatory effects by modulating cytokine production during infection.[34][35]
References
- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 18. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 23. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 24. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 25. Edman degradation - Wikipedia [en.wikipedia.org]
- 26. Sequence analysis of peptide mixtures by automated integration of Edman and mass spectrometric data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. oatext.com [oatext.com]
- 29. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Frontiers | Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Antimalarial peptides: the long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
LZ1 Peptide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Amino Acid Sequence and Properties of the LZ1 Peptide
This technical guide provides a comprehensive overview of the this compound, a synthetic antimicrobial peptide (AMP) with significant therapeutic potential. We delve into its core amino acid sequence, biophysical properties, and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and visual representations of key processes to facilitate further research and application.
Core Properties and Amino Acid Sequence
The this compound is an artificially designed and synthesized 15-residue cationic peptide. Its design is a fusion of recognized antimicrobial peptide families, optimizing for length, charge, hydrophobicity, and amphipathicity to achieve potent antimicrobial and anti-inflammatory activity.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Residues | 15 | |
| Molecular Formula | C113H167N33O15 | |
| Molecular Weight | 2227.75 Da (experimentally 2228.77 Da) | |
| Isoelectric Point (pI) | 12.05 | |
| Purity | ≥95% | |
| Structure | Linear, with a tendency for an alpha-helical conformation | |
| Storage Temperature | -20 °C |
Amino Acid Sequence
The primary amino acid sequence of the this compound is provided below. The C-terminus is amidated, a common modification in antimicrobial peptides that enhances stability and activity.
Sequence (Three-Letter Code): Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2
Sequence (One-Letter Code): VKRWKKWWRKWKKWV-NH2
Biological Activities and Mechanism of Action
LZ1 exhibits a dual mechanism of action, combining direct antimicrobial activity against a broad spectrum of pathogens with potent anti-inflammatory effects.
Antimicrobial Activity
LZ1 demonstrates strong bactericidal effects against pathogens implicated in skin infections, such as acne vulgaris. This includes activity against Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus. Notably, its efficacy against P. acnes is reported to be four times greater than that of clindamycin, a commonly used antibiotic.
Table of Minimum Inhibitory Concentrations (MICs):
| Microorganism | MIC (µg/mL) | Reference |
| Propionibacterium acnes (3 strains) | 0.6 | |
| Staphylococcus epidermidis | 4.7 | |
| Staphylococcus aureus | 4.7 | |
| Plasmodium falciparum (IC50) | 3.045 µM |
The proposed antimicrobial mechanism involves interaction with and disruption of the bacterial cell membrane, a common mode of action for cationic antimicrobial peptides. This interaction is primarily electrostatic, between the positively charged peptide and the negatively charged components of the bacterial membrane.
Anti-inflammatory and Immunomodulatory Activity
LZ1 significantly mitigates inflammation by inhibiting the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This anti-inflammatory action is crucial for its therapeutic potential in inflammatory conditions like acne. Furthermore, LZ1 has shown anti-malarial activity by modulating the host immune response and interfering with the parasite's glucose metabolism.
Safety and Stability
A key advantage of the this compound is its favorable safety profile. It exhibits minimal cytotoxicity against human keratinocytes and shows very low hemolytic activity against human red blood cells. Additionally, LZ1 is highly stable in human plasma, a critical attribute for therapeutic applications.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound, based on cited literature.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
LZ1 is synthesized using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin, such as a Rink Amide resin, to generate the C-terminal amide.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids according to the LZ1 sequence. Each coupling cycle consists of:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA), to the resin.
-
Washing: Wash the resin with DMF to remove unreacted amino acids and byproducts.
-
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Washing: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove residual scavengers and byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
The crude this compound is purified to ≥95% purity using RP-HPLC.
Protocol:
-
Column: Use a C18 reversed-phase column.
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the dissolved peptide onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 30 minutes.
-
Monitor the elution profile at a wavelength of 220 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Mass Spectrometry
The molecular weight of the purified this compound is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
Protocol:
-
Bacterial Culture: Culture the target bacteria (e.g., P. acnes, S. epidermidis) to the mid-logarithmic growth phase in an appropriate broth medium.
-
Peptide Dilution: Prepare a series of twofold dilutions of the this compound in the culture broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate under conditions suitable for the specific bacterium (e.g., 37°C, anaerobic conditions for P. acnes).
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth after the incubation period.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of LZ1 against human cells (e.g., HaCaT keratinocytes) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the this compound.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Anti-inflammatory Activity Assay (ELISA)
The effect of LZ1 on the production of pro-inflammatory cytokines is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the this compound.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the levels between different treatment groups.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for the this compound.
Caption: Proposed antimicrobial mechanism of this compound.
Caption: LZ1's proposed inhibition of the TLR4 signaling pathway.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of LZ1.
Caption: Workflow for RP-HPLC Purification of LZ1.
An In-depth Technical Guide to the Mechanism of Action of the LZ1 Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LZ1 peptide is a synthetic antimicrobial peptide (AMP) demonstrating significant promise as a therapeutic agent. Characterized by its potent, broad-spectrum antimicrobial activity and low cytotoxicity to eukaryotic cells, LZ1 presents a compelling profile for further investigation and development. This technical guide delineates the current understanding of the mechanism of action of LZ1, consolidating available quantitative data, and providing detailed experimental protocols for the elucidation of its multifaceted antimicrobial activities. The primary documented mechanism involves the disruption of intracellular processes, specifically targeting metabolic pathways. Concurrently, this guide explores other potential mechanisms common to antimicrobial peptides, such as membrane permeabilization, induction of reactive oxygen species (ROS), and interaction with nucleic acids, for which direct evidence in the context of LZ1 is emerging.
Introduction
LZ1 is an artificially designed and synthesized active polypeptide composed of 15 amino acid residues.[1] It possesses a molecular weight of 2228.77 Da and an isoelectric point of 12.05.[1] The peptide has demonstrated a strong bactericidal effect across a broad spectrum of microorganisms, including clinically isolated drug-resistant strains of Staphylococcus and Candida albicans, as well as significant efficacy against Propionibacterium acnes.[1][2] A key attribute of LZ1 is its favorable safety profile, exhibiting minimal hemolytic activity and low toxicity towards eukaryotic cells.[1][3] While the precise antibacterial mechanism of action is not fully elucidated, research into its antimalarial properties has revealed a significant intracellular target.
Physicochemical Properties and Antimicrobial Activity
LZ1 is a cationic peptide, a characteristic feature that is often associated with the initial interaction with the negatively charged components of microbial cell envelopes. Its antimicrobial efficacy has been quantified against several pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of LZ1 Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC 6919 | 0.6 | [2] |
| Propionibacterium acnes | ATCC 11827 | 0.6 | [2] |
| Propionibacterium acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | [2] |
| Staphylococcus epidermidis | ATCC 12228 | 4.7 | [2] |
| Staphylococcus aureus | ATCC 25923 | 4.7 | [2] |
| Staphylococcus sp. | Clinical Isolate | 1.17 - 4.7 | [1] |
| Candida albicans | Clinical Isolate | As low as 1.17 | [1] |
Core Mechanism of Action: Intracellular Targeting
A significant breakthrough in understanding LZ1's mechanism of action comes from studies on its antimalarial activity against Plasmodium falciparum. This research has identified a specific intracellular target, providing a foundational model for its broader antimicrobial effects.
Inhibition of Pyruvate Kinase and ATP Synthesis
Studies have demonstrated that LZ1 can selectively inhibit the activity of pyruvate kinase in parasite-infected erythrocytes.[4] Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for the production of ATP. By inhibiting this enzyme, LZ1 effectively disrupts the energy metabolism of the cell, leading to a depletion of intracellular ATP and subsequent cell death.[4] This targeted inhibition of a key metabolic enzyme represents a sophisticated mechanism that extends beyond simple membrane disruption.
Caption: Intracellular targeting mechanism of LZ1 leading to cell death.
Potential Mechanisms of Action
While intracellular targeting is a documented mechanism, it is plausible that LZ1, like many other antimicrobial peptides, employs a multi-pronged attack. The following sections detail potential mechanisms that are yet to be conclusively demonstrated for LZ1 but are common among AMPs. Detailed experimental protocols are provided to facilitate further research in these areas.
Membrane Permeabilization
A primary and widely studied mechanism for cationic antimicrobial peptides is the disruption of the microbial cell membrane.[1] This interaction is initially driven by electrostatic forces between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide may insert into the lipid bilayer, leading to pore formation, membrane depolarization, and leakage of intracellular contents, ultimately causing cell death.
References
- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 3. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of LZ1 Peptide Activity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural basis for the activity of the synthetic antimicrobial peptide, LZ1. The document details its physicochemical properties, antimicrobial and anti-inflammatory activities, and proposed mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals working in the fields of infectious diseases, immunology, and drug discovery.
Core Properties of LZ1 Peptide
LZ1 is a 15-amino acid, linear, cationic peptide with the sequence VKRWKKWWRKWKKWV-NH2[1]. It was artificially designed and is noted for its potent antimicrobial and anti-inflammatory properties, coupled with low cytotoxicity to mammalian cells[1][2][3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 | [1] |
| Molecular Weight | 2228.77 Da | [1] |
| Isoelectric Point (pI) | 12.05 | [1] |
| Structure | Linear, with a tendency for an alpha-helical conformation | [5] |
Antimicrobial and Antimalarial Activity
LZ1 exhibits a broad spectrum of activity against various pathogens, including bacteria associated with skin infections and the malaria parasite Plasmodium falciparum.
Antibacterial Activity
LZ1 has demonstrated significant efficacy against bacteria such as Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus[2][3].
Table 2: Minimum Inhibitory Concentrations (MIC) of LZ1 Against Various Bacteria
| Microorganism | Strain(s) | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC6919, ATCC11827, clinical isolate | 0.6 | [2][3] |
| Staphylococcus epidermidis | Clinical isolate | 4.7 | [2][3] |
| Staphylococcus aureus | Clinical isolate | 4.7 | [2][3] |
Antimalarial Activity
LZ1 has also been shown to possess antimalarial properties, effectively inhibiting the growth of Plasmodium falciparum.
Table 3: In Vitro Antimalarial Activity of LZ1
| Organism | Strain | IC50 (µM) | Reference |
| Plasmodium falciparum | 3D7 | 3.045 | [6] |
Structural Basis of Activity
While an experimentally determined three-dimensional structure of LZ1 through methods like NMR spectroscopy or X-ray crystallography is not publicly available, its activity is believed to be derived from its primary sequence and predicted secondary structure.
Primary and Predicted Secondary Structure
LZ1 is rich in cationic (Lysine, Arginine) and hydrophobic (Tryptophan, Valine) residues. This amphipathic nature is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial cell membranes. The peptide is predicted to have a tendency to form an alpha-helical structure, which would facilitate its insertion into the lipid bilayer of target cells[5].
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for many antimicrobial peptides, likely including LZ1, involves the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Following this initial binding, the peptide is thought to disrupt the membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately cell death.
Caption: Proposed mechanism of LZ1 antimicrobial activity.
Anti-inflammatory and Metabolic Effects
Beyond its direct antimicrobial actions, LZ1 exhibits immunomodulatory and metabolic effects.
Inhibition of Pro-inflammatory Cytokines
LZ1 has been shown to ameliorate inflammation by inhibiting the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1][2]. While the precise signaling pathway has not been elucidated for LZ1, many antimicrobial peptides are known to modulate the Toll-like Receptor (TLR) signaling cascade, which leads to the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokine production.
Caption: Proposed anti-inflammatory signaling pathway of LZ1.
Inhibition of Pyruvate Kinase and ATP Synthesis
In the context of its antimalarial activity, LZ1 has been found to inhibit the activity of pyruvate kinase in Plasmodium-infected erythrocytes. This inhibition disrupts the glycolytic pathway, leading to a reduction in ATP synthesis, which is essential for the parasite's survival[6].
Safety Profile
LZ1 exhibits a favorable safety profile with low cytotoxicity against human cells and minimal hemolytic activity.
Table 4: Cytotoxicity and Hemolytic Activity of LZ1
| Cell Type | Assay | Concentration Range Tested | Effect | Reference |
| Human Keratinocytes (HaCaT) | Cytotoxicity | 20 - 200 µg/mL | No more than 5.6% reduction in viability | [4] |
| Human Red Blood Cells | Hemolytic Activity | Up to 320 µg/mL | No more than 5.2% hemolysis | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize LZ1.
Peptide Synthesis and Purification
LZ1 is synthesized using an automated peptide synthesizer. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC)[7]. The purity and molecular weight are confirmed by analytical HPLC and mass spectrometry, respectively[7].
Caption: Workflow for this compound synthesis and purification.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of LZ1 is determined using a broth microdilution method. A standardized suspension of bacteria is added to microtiter plate wells containing serial dilutions of the peptide. The plates are incubated, and the MIC is determined as the lowest concentration of the peptide that inhibits visible bacterial growth.
In Vitro Antimalarial Assay (IC50)
The half-maximal inhibitory concentration (IC50) against P. falciparum is determined by culturing the parasites in the presence of varying concentrations of LZ1. Parasite growth is typically assessed after a set incubation period (e.g., 72 hours) by measuring parasitemia levels, often using DNA-intercalating dyes.
Cytotoxicity Assay
The cytotoxicity of LZ1 against human cell lines, such as HaCaT keratinocytes, is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with different concentrations of the peptide, and cell viability is determined by measuring the absorbance of the formazan product.
Hemolytic Assay
The hemolytic activity of LZ1 is evaluated by incubating the peptide with a suspension of human red blood cells. After incubation, the release of hemoglobin from lysed red blood cells is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes complete lysis[5][8].
Pyruvate Kinase Inhibition Assay
The inhibitory effect of LZ1 on pyruvate kinase activity can be measured using a coupled enzyme assay. The activity of pyruvate kinase is determined by monitoring the rate of NADH oxidation, which is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase. The decrease in absorbance at 340 nm over time is proportional to the pyruvate kinase activity. The assay is performed in the presence and absence of LZ1 to determine its inhibitory effect[2][9].
Conclusion
LZ1 is a promising antimicrobial and anti-inflammatory peptide with a favorable safety profile. Its activity is attributed to its cationic and amphipathic nature, which likely facilitates the disruption of microbial membranes. Furthermore, its ability to modulate host inflammatory responses and interfere with essential parasite metabolic pathways highlights its multifaceted therapeutic potential. While the precise three-dimensional structure and the detailed molecular mechanisms of its anti-inflammatory action are yet to be fully elucidated, the existing data strongly support its further development as a novel therapeutic agent. Future studies employing techniques such as NMR spectroscopy, X-ray crystallography, and detailed cellular signaling analyses will be crucial to fully unravel the structural basis of LZ1's activity and to guide the design of even more potent and specific peptide-based drugs.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. Cytotoxic Evaluation in HaCaT Cells of the Pa.7 Bacteriophage from Cutibacterium (Propionibacterium) acnes, Free and Encapsulated Within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 8. thno.org [thno.org]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
The Anti-Inflammatory Mechanism of LZ1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LZ1 is a synthetic, 15-amino acid antimicrobial peptide that has demonstrated significant potential in the management of inflammatory conditions, particularly those associated with bacterial pathogens such as Propionibacterium acnes (P. acnes).[1][2][3] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of the LZ1 peptide. It consolidates available quantitative data, details experimental methodologies from key studies, and presents visual representations of the proposed signaling pathways and experimental workflows. The primary mechanism of LZ1's anti-inflammatory action lies in its ability to suppress the secretion of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in response to bacterial challenge.[1][3][4]
Core Anti-Inflammatory Mechanism: Cytokine Suppression
The principal anti-inflammatory effect of LZ1 is attributed to its capacity to inhibit the production of pro-inflammatory cytokines. In preclinical models of P. acnes-induced inflammation, topical application of LZ1 has been shown to significantly reduce the levels of TNF-α and IL-1β.[1][3][5] This suppression of key inflammatory mediators leads to a reduction in inflammatory cell infiltration and amelioration of associated swelling.[1]
While the precise molecular interactions are yet to be fully elucidated, the data strongly suggests that LZ1 interferes with the inflammatory cascade initiated by P. acnes. The following diagram illustrates the proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antimicrobial and anti-inflammatory properties of LZ1, as well as its safety profile.
Table 1: Antimicrobial Activity of LZ1
| Microorganism | Strain | MIC (µg/mL) | Reference |
| P. acnes | ATCC6919 | 0.6 | [1] |
| P. acnes | ATCC11827 | 0.6 | [1] |
| P. acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | [1] |
| S. epidermidis | ATCC12228 | 4.7 | [1] |
| S. aureus | ATCC25923 | 4.7 | [1] |
Table 2: In Vivo Anti-inflammatory and Antimicrobial Efficacy of LZ1
| Parameter | Treatment Group | Result | P-value | Reference |
| Ear Swelling (%) | Vehicle | 100 | - | [4] |
| LZ1 | ~60 | < 0.05 | [4] | |
| Clindamycin | ~70 | < 0.05 | [4] | |
| Infiltrated Inflammatory Cells (per field) | Vehicle | ~180 | - | [4] |
| LZ1 | ~60 | < 0.001 | [4] | |
| Clindamycin | ~80 | < 0.001 | [4] | |
| IL-1β Production (pg/mL) | Vehicle | ~180 | - | [4] |
| LZ1 | ~80 | < 0.05 | [4] | |
| Clindamycin | ~100 | < 0.05 | [4] | |
| TNF-α Production (pg/mL) | Vehicle | ~250 | - | [4] |
| LZ1 | ~120 | < 0.05 | [4] | |
| Clindamycin | ~150 | < 0.05 | [4] | |
| P. acnes Colonization (CFU/ear) at Day 5 | Vehicle | 3 x 10³ | - | [3] |
| LZ1 | 1.3 x 10³ (56.7% reduction) | < 0.05 | [3] |
Table 3: Safety Profile of LZ1
| Assay | Cell Line/Component | Concentration | Result | Reference |
| Cytotoxicity | Human HaCaT Keratinocytes | Up to 200 µg/mL | No more than 5.6% reduction in cell viability | [1] |
| Hemolytic Activity | Human Red Blood Cells | Up to 320 µg/mL | No more than 5.2% hemolysis | [1] |
| Plasma Stability | Human Plasma | Not specified | Antimicrobial activity retained after 8h incubation at 37°C | [1] |
Detailed Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to evaluate the anti-inflammatory effects of LZ1.
In Vivo Model of P. acnes-Induced Inflammation
This protocol describes the mouse ear model used to assess the in vivo anti-inflammatory efficacy of LZ1.
Cytokine Measurement by ELISA
The levels of TNF-α and IL-1β in ear tissue homogenates were quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Preparation: Ear tissues were homogenized in a suitable buffer and centrifuged. The resulting supernatant was collected for analysis.
-
ELISA Procedure: Commercial ELISA kits for mouse TNF-α and IL-1β were used according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Incubating the plate with the tissue homogenate samples and standards.
-
Washing the plate to remove unbound material.
-
Adding a biotinylated detection antibody that binds to a different epitope on the captured cytokine.
-
Incubating with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Quantification: The concentration of each cytokine in the samples was determined by interpolating from a standard curve generated with recombinant cytokines of known concentrations.
Histological Analysis
Histological examination of ear tissue sections was performed to visualize and quantify inflammatory cell infiltration.
-
Tissue Processing: Mouse ears were excised, fixed in 10% neutral-buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections were cut and mounted on glass slides. The sections were then deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E).
-
Microscopy and Analysis: Stained sections were examined under a light microscope. The number of infiltrated inflammatory cells in the dermis was counted in multiple high-power fields to quantify the extent of inflammation.
Concluding Remarks
The this compound presents a promising therapeutic avenue for inflammatory skin conditions due to its dual-action as a potent antimicrobial and an effective anti-inflammatory agent. Its primary anti-inflammatory mechanism involves the significant inhibition of TNF-α and IL-1β secretion. The favorable safety profile, including low cytotoxicity and high stability, further enhances its translational potential. Future research should focus on elucidating the precise molecular targets of LZ1 within the host inflammatory signaling pathways to fully understand its mechanism of action and to optimize its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 5. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of LZ1 Peptide on Cytokine Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide LZ1, a synthetic 15-amino acid antimicrobial peptide, has demonstrated significant therapeutic potential beyond its antimicrobial activity, notably in the modulation of inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of LZ1's effects on cytokine expression, compiling quantitative data, experimental methodologies, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Data on Cytokine Modulation by LZ1
The anti-inflammatory properties of LZ1 have been quantified in different experimental models. The following tables summarize the key findings on its impact on the expression of various pro-inflammatory and anti-inflammatory cytokines.
Table 1: Effect of LZ1 on Pro-inflammatory Cytokine Production Induced by P. acnes
In a mouse ear model of Propionibacterium acnes-induced inflammation, topical application of LZ1 significantly reduced the levels of key inflammatory cytokines.[1][2]
| Cytokine | Treatment Group | Concentration | Mean Cytokine Level (pg/ml) ± SE | Percentage Inhibition | p-value |
| IL-1β | Vehicle | - | ~350 ± 25 | - | - |
| LZ1 | 0.2% gel | ~150 ± 20 | ~57% | < 0.05 | |
| Clindamycin | 1% | ~180 ± 15 | ~49% | < 0.05 | |
| TNF-α | Vehicle | - | ~600 ± 50 | - | - |
| LZ1 | 0.2% gel | ~250 ± 30 | ~58% | < 0.001 | |
| Clindamycin | 1% | ~300 ± 25 | ~50% | < 0.001 |
Data extracted from figures in Zhang et al., 2013.[1]
Table 2: Effect of LZ1 on Serum Cytokine Levels in P. berghei-infected Mice
In a murine model of malaria (Plasmodium berghei infection), LZ1 demonstrated a potent anti-inflammatory effect by regulating the systemic levels of several cytokines.[3]
| Cytokine | Treatment Group | Observation |
| IL-6 | P. berghei + LZ1 | Significant inhibition of overproduction |
| TNF-α | P. berghei + LZ1 | Significant inhibition of overproduction |
| IFN-γ | P. berghei + LZ1 | Significant inhibition of overproduction |
| IL-10 | P. berghei + LZ1 | Elevated levels (anti-inflammatory response) |
Qualitative summary from Li et al., 2019.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding LZ1's effect on cytokine expression.
In Vivo Mouse Ear Inflammation Model
This model was utilized to assess the anti-inflammatory effects of LZ1 in response to P. acnes-induced inflammation.[1]
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: Mice were intradermally injected in the ear with heat-killed P. acnes (ATCC6919 strain).
-
Treatment: A 0.2% LZ1 gel or a 1% clindamycin gel (positive control) was applied topically to the ear surface. A vehicle gel was used as a negative control.
-
Sample Collection: After 5 days of treatment, the mice were euthanized, and the ear tissues were collected.
-
Cytokine Analysis: Ear tissue homogenates were prepared, and the concentrations of TNF-α and IL-1β were determined using commercial ELISA (Enzyme-Linked Immunosorbent Assay) kits.
Cytokine Quantification via ELISA
The measurement of cytokine concentrations in tissue homogenates or serum is a critical step in evaluating the immunomodulatory effects of LZ1.
-
Sample Preparation: Ear tissues were homogenized in a lysis buffer containing protease inhibitors. The homogenates were then centrifuged, and the supernatants were collected. For serum analysis, blood was collected and centrifuged to separate the serum.[3]
-
ELISA Procedure:
-
A 96-well plate was coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α or IL-1β).
-
The plate was washed and blocked to prevent non-specific binding.
-
Tissue homogenate supernatants or serum samples, along with cytokine standards, were added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α or IL-1β) was added.
-
Following another incubation and wash, a substrate solution was added, leading to a colorimetric reaction.
-
The reaction was stopped, and the absorbance was measured using a microplate reader.
-
The concentration of the cytokine in the samples was calculated by interpolating from the standard curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway
The precise molecular mechanism by which LZ1 inhibits cytokine production has not been fully elucidated. However, based on its ability to suppress TNF-α and IL-1β in response to P. acnes, it is hypothesized that LZ1 interferes with the signaling cascade initiated by pathogen-associated molecular patterns (PAMPs) from P. acnes binding to Toll-like receptors (TLRs) on keratinocytes or other immune cells.[4] This interaction typically leads to the activation of downstream signaling pathways, such as NF-κB and MAPK, culminating in the transcription and secretion of pro-inflammatory cytokines.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the in vivo anti-inflammatory efficacy of the this compound.
Conclusion
The this compound exhibits potent anti-inflammatory properties by significantly inhibiting the production of key pro-inflammatory cytokines such as TNF-α and IL-1β. The available data strongly suggest its potential as a therapeutic agent for inflammatory conditions, particularly those involving bacterial triggers like P. acnes. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by LZ1, which will be crucial for its clinical development and application. This guide provides a foundational overview for researchers aiming to build upon the current knowledge of this promising therapeutic peptide.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Arsenal of LZ1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antimicrobial spectrum of the LZ1 peptide, a promising candidate in the development of novel anti-infective therapies. This document provides a comprehensive overview of its activity against a range of microorganisms, details the experimental methodologies used to ascertain its efficacy, and visualizes the key processes involved in its evaluation and proposed mechanism of action.
Antimicrobial Spectrum of this compound
LZ1, a 15-amino acid cationic peptide, has demonstrated potent antimicrobial activity, particularly against bacteria implicated in skin infections. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs), indicating that only a small amount of the peptide is required to inhibit the growth of susceptible organisms.
Antibacterial Activity
Quantitative data from various studies have been summarized to provide a clear comparison of LZ1's antibacterial potency. The peptide exhibits strong activity against several Gram-positive bacteria, including strains resistant to conventional antibiotics.[1] A patent application also supports its broad-spectrum activity, noting its efficacy against Staphylococcus species, including clinically isolated resistant strains, and Propionibacterium acnes (now Cutibacterium acnes).
| Target Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Cutibacterium acnes | ATCC 6919 | 0.6 | [1] |
| Cutibacterium acnes | ATCC 11827 | 0.6 | [1] |
| Cutibacterium acnes | Clindamycin-resistant clinical isolate | 0.6 | [1] |
| Staphylococcus epidermidis | 09A3726 | 4.7 | [1] |
| Staphylococcus epidermidis | 09B2490 | 2.3 | [1] |
| Staphylococcus aureus | 09B2499 | 4.7 | [1] |
| Staphylococcus aureus | (Not specified) | 1.17 - 4.7 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
Antifungal Activity
In addition to its antibacterial properties, LZ1 has shown promise in combating fungal pathogens. A patent application has disclosed its activity against the opportunistic yeast Candida albicans, a common cause of fungal infections in humans.
| Target Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida albicans | Clinically isolated strains | 1.17 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
Safety Profile: Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is ensuring the safety of a new therapeutic agent. LZ1 has been evaluated for its potential to harm human cells, specifically keratinocytes (the primary type of cell found in the epidermis) and red blood cells.
The results indicate a favorable safety profile, with minimal cytotoxicity and hemolytic activity observed at concentrations well above the MIC values for most tested pathogens.[1] LZ1 exerted minimal effects on the viability of human HaCaT keratinocyte cells (no more than 5.6% reduction in viability) at concentrations up to 200 µg/ml.[1] Furthermore, it displayed low hemolytic activity (no more than 5.2%) against human red blood cells at concentrations up to 320 µg/ml.[1]
| Assay | Cell Type | Result | Concentration | Reference |
| Cytotoxicity | Human HaCaT keratinocytes | < 5.6% reduction in cell viability | up to 200 µg/mL | [1] |
| Hemolytic Activity | Human red blood cells | < 5.2% hemolysis | up to 320 µg/mL | [1] |
Table 3: Cytotoxicity and hemolytic activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Bacterial Culture Preparation: A fresh overnight culture of the test microorganism is used to prepare an inoculum suspension, which is adjusted to a 0.5 McFarland turbidity standard. This is then further diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution: A stock solution of the this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Serial twofold dilutions of the peptide are then made in a 96-well polypropylene microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no peptide) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
References
Early In Vitro Studies on the LZ1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational in vitro studies conducted on the LZ1 peptide, a promising candidate in the development of novel therapeutic agents. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the known and proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data from early in vitro evaluations of the this compound, covering its antimicrobial, cytotoxic, hemolytic, and antimalarial activities, as well as its stability in human plasma.
Table 1: Antimicrobial Activity of this compound
| Target Microorganism | Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Propionibacterium acnes | ATCC6919, ATCC 11827, Clindamycin-resistant clinical isolate | 0.6 | [1][2][3] |
| Staphylococcus epidermidis | 09A3726 | 4.7 | [1][2] |
| Staphylococcus aureus | ATCC 2592 | Not specified, but activity confirmed | [1] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Line / Blood Cells | Concentration Range Tested | Result | Reference |
| Cytotoxicity | Human HaCaT keratinocytes | 20 - 200 µg/mL | No more than 5.6% reduction in cell viability | [1] |
| Hemolytic Activity | Human red blood cells | Up to 320 µg/mL | No more than 5.2% hemolysis | [1] |
Table 3: Antimalarial Activity of this compound
| Target Organism | Strain | Assay | IC50 Value | Reference |
| Plasmodium falciparum | 3D7 | 72h growth inhibition | 3.045 µM | [4] |
Table 4: Plasma Stability of this compound
| Assay | Incubation Time | Result | Reference |
| Stability in human plasma | 8 hours at 37°C | No significant loss of antibacterial activity | [1] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key in vitro experiments to characterize the this compound.
Antimicrobial Activity Assay (Broth Dilution Method)
The Minimum Inhibitory Concentration (MIC) of the this compound was determined using a broth dilution method.
-
Preparation of Peptide Stock: this compound was dissolved in 0.9% saline to create a stock solution.
-
Bacterial Suspension: Cultures of P. acnes, S. epidermidis, and S. aureus were grown to the exponential phase. A bacterial suspension of 10⁸ CFU/mL was prepared.
-
Incubation: In a test tube, 890 µL of the appropriate broth (BHI for P. acnes, LB for S. epidermidis and S. aureus), 100 µL of the bacterial suspension, and 10 µL of the this compound at various concentrations were combined.
-
Anaerobic Conditions: For P. acnes, the incubation was carried out under anaerobic conditions at 37°C for 72 hours. S. epidermidis and S. aureus were incubated for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Cytotoxicity Assay on HaCaT Keratinocytes
The cytotoxic effect of LZ1 on human keratinocytes was assessed as follows:
-
Cell Culture: Human HaCaT keratinocyte cells were cultured in appropriate media and seeded in 96-well plates.
-
Peptide Treatment: Cells were incubated with this compound at concentrations ranging from 20 to 200 µg/mL for 24 hours at 37°C.
-
Cell Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g., MTT assay), which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader.
-
Calculation: The percentage of cell viability was calculated relative to untreated control cells.
Hemolysis Assay
The hemolytic activity of LZ1 against human red blood cells was evaluated using the following protocol:
-
Red Blood Cell Preparation: Fresh human red blood cells were washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 0.5% (v/v) in PBS.
-
Peptide Incubation: The red blood cell suspension was incubated with various concentrations of the this compound (up to 320 µg/mL) for 1 hour at 37°C.
-
Centrifugation: The samples were centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The supernatant was transferred to a new 96-well plate, and the absorbance was measured at 540 nm to quantify the amount of hemoglobin released.
-
Controls: PBS was used as a negative control (0% hemolysis), and Triton X-100 was used as a positive control (100% hemolysis).
-
Calculation: The percentage of hemolysis was calculated using the formula: (% Hemolysis) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100.
In Vitro Antimalarial Assay (72h Growth Inhibition)
The antiplasmodial activity of LZ1 was determined against the blood stage of Plasmodium falciparum.[4]
-
Parasite Culture: The 3D7 strain of P. falciparum was cultured in vitro in human red blood cells.
-
Synchronization: The parasite cultures were synchronized to the ring stage.
-
Peptide Treatment: The synchronized parasites were incubated with various concentrations of the this compound for 72 hours.
-
Parasitemia Assessment: After incubation, thin blood smears were prepared, stained with Giemsa, and the parasitemia (percentage of infected red blood cells) was determined by microscopy.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated by comparing the parasitemia in the treated cultures to that of the untreated controls.
Plasma Stability Assay
The stability of the this compound in human plasma was assessed by measuring its residual antibacterial activity.
-
Incubation with Plasma: this compound was incubated with human plasma at 37°C for varying durations, up to 8 hours.[1]
-
Residual Activity Measurement: At different time points, an aliquot of the peptide-plasma mixture was taken and its antibacterial activity was tested against a susceptible bacterial strain using an agar diffusion assay or a broth microdilution method.
-
Analysis: The ability of the peptide to inhibit bacterial growth after plasma incubation was compared to that of a control peptide with known plasma instability (e.g., LL-37).
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key biological pathways and experimental processes related to the in vitro studies of the this compound.
Proposed Anti-Inflammatory Mechanism of LZ1 in Keratinocytes
P. acnes is known to induce an inflammatory response in keratinocytes through the activation of Toll-like receptor 2 (TLR2), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6][7][8] Early studies have shown that LZ1 inhibits the secretion of these cytokines.[1][2] The following diagram illustrates the proposed mechanism by which LZ1 may exert its anti-inflammatory effects by interfering with this signaling pathway.
Caption: Proposed anti-inflammatory mechanism of this compound.
Antimalarial Mechanism of LZ1 in Infected Erythrocytes
In vitro studies have revealed that the this compound exerts its antimalarial effect by targeting the glycolysis pathway within Plasmodium falciparum-infected erythrocytes. Specifically, LZ1 has been shown to inhibit the activity of pyruvate kinase, a key enzyme in this metabolic pathway, leading to a reduction in ATP production essential for parasite survival.[4]
Caption: Antimalarial mechanism of LZ1 via glycolysis inhibition.
Experimental Workflow for In Vitro Cytotoxicity and Hemolysis Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity and hemolytic potential of the this compound in early in vitro studies.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionibacterium acnes induces IL-1β secretion via the NLRP3 inflammasome in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct strains of Propionibacterium acnes induce selective human beta-defensin-2 and interleukin-8 expression in human keratinocytes through toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphyllin I Inhibits Propionibacterium acnes-Induced Inflammation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Toll-Like Receptor 2 in Acne Triggers Inflammatory Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on LZ1 Peptide for Acne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acne vulgaris is a prevalent chronic inflammatory skin disease driven by multiple factors, including the proliferation of Cutibacterium acnes (C. acnes), excess sebum production, and host inflammatory responses. The rise of antibiotic resistance necessitates the development of novel therapeutic agents. The LZ1 peptide, a 15-amino acid synthetic antimicrobial peptide, has emerged as a promising candidate for the treatment of inflammatory acne. This document provides a comprehensive overview of the foundational research on LZ1, detailing its antimicrobial and anti-inflammatory properties, safety profile, and proposed mechanisms of action. All quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams of proposed signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core research.
Introduction
The this compound is a synthetic, Trp-Lys-rich antimicrobial peptide designed for enhanced activity against acne-related bacteria.[1][2] Its composition of 15 amino acids results in a simple, linear structure.[1][2] Research has demonstrated its potent bactericidal effects against key pathogens implicated in acne vulgaris, including Propionibacterium acnes (now known as Cutibacterium acnes), Staphylococcus epidermidis, and S. aureus.[1][3][4] Beyond its direct antimicrobial action, LZ1 exhibits significant anti-inflammatory properties by modulating the host's immune response.[1][3][5] This dual-action mechanism, combined with a favorable safety profile, positions LZ1 as a compelling candidate for further development as a topical anti-acne therapy.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational in vitro and in vivo studies on the this compound.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain | LZ1 MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| P. acnes | ATCC6919 | 0.6 | 2.3 |
| P. acnes | ATCC11827 | 0.6 | 2.3 |
| P. acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | >1024 |
| S. epidermidis | 09A3726 | 4.7 | No activity |
| S. epidermidis | 09B2490 | 2.3 | 1.2 |
| S. aureus | 09B2499 | 2.3 | 1.2 |
Data sourced from Zhang et al. (2013).[1]
Table 2: In Vivo Efficacy of LZ1 in a P. acnes Mouse Ear Colonization Model
| Treatment Day | Reduction in P. acnes CFU (%) by LZ1 | Reduction in P. acnes CFU (%) by Clindamycin |
| 1 | 75.1 | 57.1 |
| 2 | 62.8 | 58.9 |
| 3 | 70.6 | 58.8 |
| 4 | 76.2 | 71.4 |
| 5 | 56.7 | 50.0 |
Data sourced from Zhang et al. (2013).[1]
Table 3: Safety Profile of this compound
| Assay | Cell Line / Component | LZ1 Concentration | Effect |
| Cytotoxicity | Human HaCaT keratinocytes | Up to 200 µg/mL | < 5.6% reduction in cell viability |
| Hemolytic Activity | Human red blood cells | Up to 320 µg/mL | < 5.2% hemolysis |
| Plasma Stability | Human plasma | Not specified | No significant loss of antibacterial activity after 8 hours |
Data sourced from Zhang et al. (2013).[1]
Mechanism of Action
The therapeutic potential of LZ1 in acne stems from its dual mechanism of action: direct antimicrobial activity and modulation of the host inflammatory response.
Antimicrobial Action
As a cationic antimicrobial peptide, LZ1's primary mode of action against bacteria is believed to be through membrane disruption.[6] The positively charged amino acid residues (Lysine and Arginine) in LZ1 facilitate electrostatic interactions with the negatively charged components of bacterial membranes, such as lipoteichoic acid in Gram-positive bacteria like C. acnes.[1] This initial binding is followed by the insertion of the peptide's hydrophobic residues (Tryptophan) into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately, cell death.[1] This mechanism is generally less prone to the development of bacterial resistance compared to conventional antibiotics that target specific metabolic pathways.[1]
Anti-inflammatory Action
C. acnes can trigger an inflammatory cascade in keratinocytes and other skin cells, leading to the release of pro-inflammatory cytokines. LZ1 has been shown to ameliorate this inflammation by inhibiting the secretion of key inflammatory mediators, namely tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][3][5] The precise signaling pathway through which LZ1 exerts this effect has not been fully elucidated in the available literature. However, it is hypothesized that LZ1 may interfere with the upstream signaling events that lead to the activation of transcription factors, such as NF-κB, which are responsible for the expression of TNF-α and IL-1β genes.
Visualizations
Diagram 1: Proposed Antimicrobial Mechanism of LZ1
Caption: Proposed mechanism of LZ1 antimicrobial activity.
Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory action of LZ1.
Diagram 3: Experimental Workflow for LZ1 Evaluation
Caption: Workflow for foundational research on this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the foundational research of LZ1.
Peptide Synthesis
The this compound (sequence: VKRWKKWWRKWKKWV-NH2) was synthesized using standard solid-phase peptide synthesis methods.[2] The purity of the synthesized peptide was confirmed to be greater than 98% by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[2]
Antimicrobial Activity Assay (MIC Determination)
The minimal inhibitory concentration (MIC) of LZ1 was determined using a microbroth dilution method. Briefly, bacterial strains were cultured to the mid-logarithmic phase and then diluted. The peptide was serially diluted in a 96-well plate, and the bacterial suspension was added to each well. The plates were incubated under appropriate conditions for each bacterial species. The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.[2]
Cytotoxicity Assay
Human HaCaT keratinocyte cells were used to assess the cytotoxicity of LZ1.[1] The cells were seeded in 96-well plates and incubated until they reached confluence. Various concentrations of the this compound were then added to the wells, and the cells were incubated for a specified period. Cell viability was determined using a standard colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.[1]
Hemolytic Assay
The hemolytic activity of LZ1 was evaluated using fresh human red blood cells (RBCs).[1] A suspension of RBCs was incubated with serial dilutions of the this compound at 37°C. After incubation, the samples were centrifuged, and the absorbance of the supernatant was measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm). Complete hemolysis was induced using a detergent like Triton X-100 as a positive control, and a buffer solution was used as a negative control.[1]
In Vivo Mouse Model of P. acnes Colonization
An in vivo model was established by intradermally injecting a suspension of P. acnes into the ears of mice.[1] Following bacterial challenge, a solution of LZ1, a vehicle control, or a positive control (e.g., clindamycin) was topically applied to the ears daily. The efficacy of the treatment was assessed by measuring ear thickness (as an indicator of inflammation) and by homogenizing the ear tissue at different time points to determine the number of viable P. acnes colony-forming units (CFU).[1]
Measurement of Inflammatory Cytokines
To evaluate the anti-inflammatory effect of LZ1 in the in vivo model, ear tissues were collected and homogenized. The levels of the pro-inflammatory cytokines TNF-α and IL-1β in the tissue homogenates were quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for these cytokines.[1]
Conclusion and Future Directions
The foundational research on the this compound strongly supports its potential as a novel therapeutic agent for inflammatory acne. Its potent antimicrobial activity against relevant bacterial pathogens, including antibiotic-resistant strains of C. acnes, combined with its demonstrated anti-inflammatory effects and excellent safety profile, make it a promising candidate for further clinical development.[1][2][3]
Future research should focus on elucidating the precise molecular mechanisms underlying LZ1's anti-inflammatory properties. Investigating its interaction with specific cell surface receptors and its impact on intracellular signaling cascades will provide a more complete understanding of its mode of action. Furthermore, formulation studies to optimize the topical delivery of LZ1 and long-term safety and efficacy studies in human subjects are crucial next steps in translating this promising peptide from the laboratory to the clinic.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. Frontiers | Significance of host antimicrobial peptides in the pathogenesis and treatment of acne vulgaris [frontiersin.org]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. login.medscape.com [login.medscape.com]
LZ1 Peptide: A Dual-Action Modulator of Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The LZ1 peptide is a synthetic, 15-amino acid, Trp-Lys-rich peptide (VKRWKKWWRKWKKWV-NH2) derived from snake cathelicidin.[1][2] It has emerged as a promising candidate in the field of innate immunity modulation due to its potent dual-action capabilities: direct antimicrobial activity against a range of pathogens and significant immunomodulatory effects. This technical guide provides a comprehensive overview of the core attributes of the this compound, including its quantitative performance, the experimental protocols for its evaluation, and its role in innate immune signaling pathways.
Core Functionalities of this compound
LZ1's primary role in innate immunity stems from two interconnected functions:
-
Direct Antimicrobial Action: LZ1 exhibits robust bactericidal activity against various pathogens, including those implicated in skin infections and other diseases.[1][3] Its cationic and amphipathic nature is believed to facilitate its interaction with and disruption of microbial cell membranes, a common mechanism for antimicrobial peptides (AMPs).[2]
-
Immunomodulation: Beyond its direct antimicrobial effects, LZ1 actively modulates the host's innate immune response. It demonstrates significant anti-inflammatory properties by inhibiting the secretion of key pro-inflammatory cytokines.[1][4][5] While direct interaction with specific pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) has not been definitively established for LZ1 itself, its origin as a cathelicidin-derived peptide suggests it may influence TLR signaling pathways, a hallmark of this peptide family.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for the this compound across various studies, providing a clear comparison of its efficacy and safety profile.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain(s) | MIC (μg/mL) | Reference |
| Propionibacterium acnes | ATCC6919, ATCC11827, Clinical Isolate (Clindamycin-resistant) | 0.6 | [1][2][3] |
| Staphylococcus epidermidis | 09A3726 | 4.7 | [1][2][3] |
| Staphylococcus aureus | 09B2499 | 4.7 | [1][3] |
| Plasmodium falciparum | 3D7 | 3.045 (IC50) | [4] |
Table 2: In Vivo Efficacy of this compound against P. acnes
| Treatment Group | P. acnes Count (CFU/ear) at Day 1 | % Reduction vs. Vehicle | Reference |
| Vehicle | 8.4 x 10^5 | - | [6] |
| LZ1 | 2.1 x 10^5 | 75.1% | [6] |
| Clindamycin | 3.6 x 10^5 | 57.1% | [6] |
Table 3: Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Type | LZ1 Concentration (μg/mL) | Effect | Reference |
| Cytotoxicity | Human HaCaT keratinocytes | 20 - 200 | < 5.6% reduction in cell viability | [1][6] |
| Hemolytic Activity | Human Red Blood Cells | up to 320 | < 5.2% hemolysis | [1][6] |
Table 4: Anti-inflammatory Activity of this compound
| Condition | Cytokine | % Inhibition by LZ1 | Reference |
| P. acnes-induced inflammation | TNF-α | Significant inhibition (p < 0.05) | [1][3] |
| P. acnes-induced inflammation | IL-1β | Significant inhibition (p < 0.001) | [1][3] |
| P. berghei infection | TNF-α | Significant inhibition | [4] |
| P. berghei infection | IL-6 | Significant inhibition | [4] |
| P. berghei infection | IFN-γ | Significant inhibition | [4] |
Signaling Pathways and Mechanisms of Action
While the precise molecular interactions of LZ1 with innate immune signaling pathways are still under investigation, its classification as a cathelicidin-derived peptide allows for informed extrapolation of its likely mechanisms. Cathelicidins are known to modulate inflammatory responses through various pathways, including the TLR-NF-κB and MAPK signaling cascades.
Based on the observed anti-inflammatory effects of LZ1 (inhibition of TNF-α and IL-1β), a plausible mechanism involves the dampening of pro-inflammatory signaling pathways. The following diagram illustrates a potential signaling pathway modulated by LZ1.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of LZ1's activity.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of LZ1 that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., P. acnes, S. epidermidis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a stock solution of LZ1 in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of LZ1 on the viability of mammalian cells.
Materials:
-
This compound
-
Human cell line (e.g., HaCaT keratinocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Hemolysis Assay
This protocol measures the lytic activity of LZ1 against red blood cells.
Materials:
-
This compound
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: Add the RBC suspension to wells of a 96-well plate containing serial dilutions of the this compound. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculation: Percent hemolysis is calculated using the formula: ((Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)) * 100.
In Vivo Mouse Model of Skin Inflammation
This model is used to evaluate the anti-inflammatory and antibacterial efficacy of LZ1 in a living organism.
Materials:
-
This compound formulation
-
Propionibacterium acnes culture
-
Kunming mice
-
Phosphate-buffered saline (PBS)
-
Calipers for measuring ear thickness
Procedure:
-
Induction of Inflammation: Inject a suspension of live P. acnes (e.g., 1 x 10^7 CFU) intradermally into the ears of mice.
-
Treatment: Topically apply the this compound formulation to the inflamed ears daily for a specified period (e.g., 5 days). A vehicle control group and a positive control (e.g., clindamycin) group should be included.
-
Assessment of Inflammation: Measure ear thickness daily using calipers. At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (to assess inflammatory cell infiltration) and for bacterial load determination (by homogenizing the tissue and plating serial dilutions).
Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines secreted by immune cells in response to a stimulus.
Materials:
-
Cell line (e.g., human monocytes or macrophages)
-
This compound
-
Stimulant (e.g., heat-killed P. acnes or LPS)
-
ELISA kits for TNF-α and IL-1β
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Stimulation: Plate immune cells in a 96-well plate. Pre-incubate the cells with this compound for a specified time (e.g., 1 hour).
-
Stimulation: Add the stimulant (e.g., heat-killed P. acnes) to the wells and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate for color development.
-
Quantification: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Conclusion and Future Directions
The this compound demonstrates significant potential as a therapeutic agent for conditions involving both microbial infection and inflammation. Its strong antimicrobial activity, coupled with its ability to suppress key pro-inflammatory cytokines, positions it as a promising dual-action candidate. Its favorable safety profile, characterized by low cytotoxicity and hemolytic activity, further enhances its therapeutic appeal.
Future research should focus on elucidating the precise molecular mechanisms underlying LZ1's immunomodulatory effects. Investigating its direct interactions with innate immune receptors, such as TLRs, and mapping its impact on downstream signaling pathways, including NF-κB and MAPKs, will provide a more complete understanding of its role in innate immunity. Such studies will be crucial for the rational design of next-generation peptide therapeutics with enhanced efficacy and specificity.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Fucoxanthin ameliorates Propionibacterium acnes-induced ear inflammation in mice by modulating the IκBα/NF-κB signaling pathway and inhibiting NF-κB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
Biophysical Characterization of the LZ1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LZ1 is a synthetic, 15-amino acid antimicrobial peptide (AMP) derived from snake cathelicidin, demonstrating significant therapeutic potential. With the sequence VKRWKKWWRKWKKWV-NH2, it exhibits a broad spectrum of activity against various pathogens, including those implicated in inflammatory acne, and also possesses antimalarial and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the biophysical characteristics of the LZ1 peptide. It details its known biological functions, summarizes key quantitative data, and provides detailed experimental protocols for its characterization. Furthermore, this guide presents visual representations of its proposed mechanisms of action and experimental workflows to facilitate a deeper understanding of its therapeutic promise.
Introduction
Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms. Their unique mechanisms of action, often involving direct interaction with and disruption of microbial membranes, make them promising candidates for novel antimicrobial and anti-inflammatory therapies in an era of growing antibiotic resistance. LZ1 is a rationally designed cationic peptide that has shown potent activity against acne-related bacteria such as Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus[1][2]. Beyond its antimicrobial effects, LZ1 has been shown to possess anti-inflammatory and antimalarial activities, highlighting its multifaceted therapeutic potential[3][4]. This guide aims to consolidate the current knowledge on the biophysical properties of LZ1, providing a valuable resource for researchers and professionals involved in drug development.
Physicochemical Properties of LZ1
LZ1 is a linear peptide with a C-terminal amidation, a common feature in many natural AMPs that enhances stability and activity. Its primary sequence is rich in tryptophan and lysine residues, contributing to its amphipathic character, which is crucial for its interaction with microbial membranes[5].
| Property | Value | Reference |
| Amino Acid Sequence | VKRWKKWWRKWKKWV-NH2 | [6] |
| Molecular Weight | 2228.77 Da | [7] |
| Isoelectric Point (pI) | 12.05 | [7] |
| Structure | Predicted to have an alpha-helical tendency | [5] |
Biological Activities and Quantitative Data
LZ1 exhibits a range of biological activities, with quantitative data available for its antimicrobial and antimalarial efficacy.
Antimicrobial Activity
LZ1 has demonstrated potent activity against bacteria associated with acne vulgaris.
| Organism | Strain | MIC (µg/mL) | Reference |
| Propionibacterium acnes | ATCC6919 | 0.6 | [1] |
| Propionibacterium acnes | ATCC 11827 | 0.6 | [1] |
| Propionibacterium acnes | Clindamycin-resistant | 0.6 | [1] |
| Staphylococcus epidermidis | ATCC12228 | 4.7 | [1] |
| Staphylococcus aureus | ATCC25923 | 4.7 | [1] |
Antimalarial Activity
LZ1 has also been shown to be effective against the malaria parasite Plasmodium falciparum.
| Organism | Parameter | Value | Reference |
| Plasmodium falciparum | IC50 | 3.045 µM | [4] |
Cytotoxicity and Hemolytic Activity
A crucial aspect of any therapeutic peptide is its safety profile. LZ1 has been shown to have low toxicity against mammalian cells.
| Cell Type | Assay | Concentration | Result | Reference |
| Human Keratinocytes (HaCaT) | Cytotoxicity | Up to 200 µg/mL | No significant effect on cell viability | [2] |
| Human Red Blood Cells | Hemolytic Activity | Up to 320 µg/mL | Little to no hemolytic activity | [2] |
Plasma Stability
The stability of a peptide in human plasma is a key indicator of its potential for systemic applications.
| Peptide | Incubation Time in Human Plasma | Remaining Antibacterial Activity | Reference |
| LZ1 | 8 hours | Not significantly affected | [1] |
Biophysical Characterization Techniques: Methodologies and Representative Data
While specific experimental data from advanced biophysical techniques for LZ1 are not extensively available in the public domain, this section outlines the standard methodologies used for such characterizations and presents representative data from other antimicrobial peptides to illustrate the expected outcomes.
Circular Dichroism (CD) Spectroscopy
Purpose: To determine the secondary structure of the peptide, particularly its tendency to form α-helices or β-sheets, in different environments (e.g., aqueous solution vs. membrane-mimicking environments).
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve synthesized and purified this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. Prepare parallel samples with the addition of membrane-mimicking agents such as sodium dodecyl sulfate (SDS) micelles or liposomes (e.g., composed of POPC/POPG to mimic bacterial membranes).
-
Instrumentation: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm. Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the spectrum of the buffer/micelle solution (blank) from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the spectral features: α-helices typically show negative bands at ~208 and ~222 nm and a positive band at ~192 nm.
Representative Data (Illustrative):
| Condition | Predominant Secondary Structure | Key Spectral Features |
| Aqueous Buffer | Random Coil | Strong negative band around 200 nm |
| SDS Micelles | α-Helix | Negative bands at ~208 and 222 nm |
Note: This is representative data for a typical AMP and does not reflect actual experimental results for LZ1.
Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters of LZ1 binding to its target, such as bacterial membranes. This provides insights into the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a solution of LZ1 (e.g., 10-50 µM) in the reaction cell and a solution of liposomes (e.g., 1-5 mM) in the injection syringe. Both solutions must be in the same, thoroughly degassed buffer to minimize heat of dilution effects.
-
Instrumentation: Use an isothermal titration calorimeter. Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Data Acquisition: Perform a series of injections of the liposome solution into the peptide solution. Record the heat change after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of lipid to peptide. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
Representative Thermodynamic Data (Illustrative):
| Parameter | Value |
| Binding Affinity (Kd) | ~1 µM |
| Stoichiometry (n) | 0.2 (peptide:lipid) |
| Enthalpy (ΔH) | -5 kcal/mol |
| Entropy (TΔS) | +3 kcal/mol |
| Gibbs Free Energy (ΔG) | -8 kcal/mol |
Note: This is representative data for a typical AMP-membrane interaction and does not reflect actual experimental results for LZ1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the three-dimensional structure of LZ1 in solution or when bound to membrane mimetics, providing atomic-level insights into its conformation and interactions.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a highly concentrated and pure sample of LZ1 (e.g., >1 mM), often isotopically labeled (15N, 13C), in a suitable solvent (e.g., H2O/D2O or a buffer containing detergent micelles).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC) to assign the resonances of the peptide's atoms and to obtain distance and dihedral angle restraints.
-
Structure Calculation: Use the experimental restraints in computational software to calculate an ensemble of 3D structures consistent with the NMR data.
Expected Structural Features: Based on its amino acid sequence and predicted helical tendency, NMR studies would likely reveal an amphipathic α-helical structure in a membrane-like environment, with lysine and arginine residues on the polar face and tryptophan and valine residues on the nonpolar face.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Pathway
LZ1 exerts its anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β)[2][3]. The precise molecular mechanism of this inhibition is not yet fully elucidated but is likely to involve interference with the signaling pathways that lead to the production and release of these cytokines.
Caption: A simplified diagram of the proposed anti-inflammatory action of LZ1.
Antimalarial Mechanism
In its action against Plasmodium falciparum, LZ1 has been shown to inhibit the activity of pyruvate kinase, a key enzyme in the glycolytic pathway[4]. This inhibition leads to a reduction in ATP production within the parasite-infected erythrocytes, ultimately leading to parasite death.
Caption: The inhibitory effect of LZ1 on pyruvate kinase in the parasite's glycolytic pathway.
Experimental Workflows
Workflow for Antimicrobial Activity Assessment
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of LZ1.
Workflow for Hemolytic Activity Assay
Caption: A typical workflow for assessing the hemolytic activity of the this compound.
Conclusion
The this compound represents a promising lead compound for the development of novel therapeutics for a range of conditions, from inflammatory skin diseases to malaria. Its potent antimicrobial and anti-inflammatory activities, coupled with a favorable safety profile, make it an attractive candidate for further investigation. While a significant amount of research has been conducted on its biological activities, a more detailed biophysical characterization using techniques such as Circular Dichroism, Isothermal Titration Calorimetry, and NMR spectroscopy would provide a deeper understanding of its structure-function relationships and aid in the rational design of even more effective and specific peptide-based drugs. This technical guide serves as a foundational resource for researchers to build upon in their exploration of LZ1 and other related antimicrobial peptides.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. This compound | C113H167N33O15 | CID 171714265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of LZ1 Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the solid-phase synthesis of the antimicrobial peptide LZ1. LZ1 is a 15-amino acid, C-terminally amidated peptide with the sequence Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2.[1] It is an artificially designed, tryptophan- and lysine-rich peptide known for its potent antimicrobial activity against various bacteria, including pathogens associated with acne vulgaris, and its anti-inflammatory properties.[2][3]
The protocol detailed below utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).[4][5][6]
Data Presentation: Synthesis and Characterization Summary
The following table summarizes the key physicochemical properties and expected quantitative results for the solid-phase synthesis of LZ1.
| Parameter | Value | Notes |
| Peptide Sequence | VKRWKKWWRKWKKWV-NH₂ | 15 amino acid residues with C-terminal amidation.[1] |
| Molecular Formula | C₁₁₃H₁₆₇N₃₃O₁₅ | |
| Theoretical Molecular Weight | 2227.75 Da | Calculated based on the amino acid sequence. |
| Observed Molecular Weight | 2227.7 ± 1.0 Da | To be confirmed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[1] |
| Resin | Rink Amide MBHA Resin | Suitable for the synthesis of C-terminally amidated peptides.[6][7] |
| Synthesis Scale (Typical) | 0.1 mmol | A common starting scale for laboratory synthesis. |
| Coupling Efficiency (Expected) | >99% per cycle | Monitored by qualitative tests (e.g., Kaiser test) after each coupling step. |
| Final Crude Yield (Expected) | 70-85% | Based on the initial resin loading. |
| Final Purity (Post-HPLC) | >95% | Determined by analytical RP-HPLC.[8] |
Experimental Protocols
This section provides a detailed methodology for the manual or automated solid-phase synthesis of the LZ1 peptide.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading capacity).
-
Fmoc-Protected Amino Acids: Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Acetonitrile (ACN, HPLC grade), Methanol (MeOH), Diethyl ether (cold).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail (Reagent K, modified): Trifluoroacetic acid (TFA), Thioanisole, 1,2-Ethanedithiol (EDT), Phenol, Triisopropylsilane (TIS), and Water.
-
Purification: Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Characterization: Mass Spectrometer (MALDI-TOF or ESI-MS).
-
Equipment: Automated peptide synthesizer or manual synthesis vessel, nitrogen line, rotary evaporator, lyophilizer.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the Rink Amide resin (e.g., 200 mg for a 0.1 mmol scale) into a reaction vessel. Swell the resin in DMF for 1 hour with gentle nitrogen bubbling.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
Peptide Chain Elongation (Fmoc-SPPS Cycles)
The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Valine) to the N-terminus (Valine).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the solution (color should turn yellow).
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate with nitrogen bubbling for 1-2 hours at room temperature. For sterically hindered couplings or difficult sequences, a double coupling may be performed.
-
Washing: After the coupling reaction, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Kaiser Test (Optional): Take a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, requiring a second coupling.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Repeat: Proceed to the coupling step for the next amino acid in the sequence.
Special Note for Arginine and Tryptophan: The use of Fmoc-Arg(Pbf)-OH is recommended to prevent side reactions during synthesis and facilitate cleavage.[9] Fmoc-Trp(Boc)-OH is crucial to protect the indole side chain from modification during TFA cleavage.[10]
Cleavage and Deprotection
Due to the presence of multiple arginine and tryptophan residues, a robust cleavage cocktail with effective scavengers is essential.[11][12]
-
Final Wash: After the final N-terminal Fmoc deprotection, wash the peptidyl-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under a high vacuum for at least 2 hours.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A recommended mixture for Trp- and Arg-rich peptides is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). Gently shake the mixture at room temperature for 2-3 hours. The solution may turn dark due to scavenged carbocations.
-
Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
Peptide Precipitation, Purification, and Characterization
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate (the crude peptide) will form.
-
Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time.
-
Drying: After the final wash, gently blow a stream of nitrogen over the pellet to dry it.
-
Purification: Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile/water (with 0.1% TFA). Purify the peptide using preparative RP-HPLC with a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[13][14][15]
-
Purity Analysis: Collect the fractions corresponding to the major peak and analyze their purity using analytical RP-HPLC. Pool the fractions with >95% purity.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain a white, fluffy powder of the purified this compound.
-
Characterization: Confirm the molecular weight of the final product using Mass Spectrometry (MALDI-TOF or ESI-MS).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Proposed Mechanism of Action Diagram
Caption: Proposed dual mechanism of action for the this compound.
References
- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
Application Notes: Mass Spectrometry Analysis of the LZ1 Peptide
These application notes provide a comprehensive overview of the methodologies for the qualitative and quantitative analysis of the LZ1 peptide using mass spectrometry. LZ1 is a synthetic, 15-amino acid antimicrobial peptide with the sequence H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2.[][2] It has demonstrated significant potential in therapeutic applications due to its potent bactericidal and anti-inflammatory properties, coupled with low toxicity to eukaryotic cells.[][3] Accurate and robust analytical methods are crucial for its characterization, quantification in biological matrices, and for quality control during drug development.
Physicochemical Properties of LZ1
A summary of the key physicochemical properties of the this compound is presented in Table 1. These properties are essential for developing appropriate mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Sequence | H-VKRWKKWWRKWKKWV-NH2 | [][2] |
| Molecular Weight | 2228.77 Da | [4] |
| Isoelectric Point (pI) | 12.05 | [4] |
| Amino Acid Composition | 15 residues | [3][4] |
| Key Features | Trp-Lys-rich, C-terminal amidation | [2] |
| Biological Activity | Antimicrobial, Anti-inflammatory | [3][5] |
| Solubility | Soluble in aqueous solutions | |
| Purity (synthetic) | Typically ≥95% | [] |
Mass Spectrometry for LZ1 Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of the this compound. This technique offers high sensitivity, selectivity, and the ability to provide both qualitative (sequence confirmation) and quantitative (concentration measurement) data.[6]
Qualitative Analysis: High-resolution mass spectrometry can be employed to confirm the identity and purity of synthetic LZ1. Fragmentation analysis (MS/MS) will yield characteristic b- and y-ions that can be matched to the known sequence of the peptide, confirming its identity.
Quantitative Analysis: For the quantification of LZ1 in various matrices such as plasma or tissue homogenates, a targeted mass spectrometry approach using methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) is recommended.[7] This involves monitoring specific precursor-to-product ion transitions for LZ1 and a stable isotope-labeled internal standard.
Experimental Workflow for LZ1 Analysis
The general experimental workflow for the mass spectrometric analysis of the this compound is depicted below. This workflow outlines the key stages from sample collection to data analysis.
References
- 2. researchgate.net [researchgate.net]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 5. oatext.com [oatext.com]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: In Vitro Cytotoxicity of LZ1 Peptide on Human Keratinocytes
Introduction
LZ1 is a synthetic 15-amino acid peptide with potent antimicrobial properties, particularly against bacteria implicated in acne vulgaris, such as Propionibacterium acnes and Staphylococcus epidermidis.[1][2][3] In the development of topical therapeutic agents, assessing the safety profile with respect to skin cells is of paramount importance. These application notes provide a summary of the cytotoxic effects of the LZ1 peptide on human keratinocytes and detailed protocols for assessing its in vitro cytotoxicity.
Biological Activity and Cytotoxicity Profile
LZ1 has demonstrated strong antimicrobial and anti-inflammatory activities.[1][2][3][4][5] The peptide's primary application is as a potential therapeutic agent for inflammatory acne.[1][2][3][4][5] Crucially, studies have shown that LZ1 exhibits minimal cytotoxicity against human keratinocytes (HaCaT cell line).[1][2][3][4][6] This low level of toxicity is a significant advantage for a topical therapeutic candidate, suggesting a favorable safety profile for dermal applications.
Data Presentation
The following table summarizes the quantitative data on the cytotoxicity of the this compound on human keratinocytes as determined by cell viability assays.
| Cell Line | Peptide | Concentration Range (µg/mL) | Assay Type | Observation | Reference |
| Human Keratinocytes (HaCaT) | LZ1 | 20 - 200 | Cell Viability | No more than a 5.6% reduction in cell viability observed. | [1][2][4][6] |
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the in vitro cytotoxicity of the this compound on keratinocytes is depicted below. This workflow outlines the key steps from cell culture preparation to data analysis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways in Peptide-Induced Cytotoxicity
While LZ1 demonstrates minimal cytotoxicity, understanding the potential signaling pathways that could be activated by a peptide leading to cell death is crucial for a comprehensive safety assessment. The following diagram illustrates generalized intrinsic and extrinsic apoptosis pathways, which are common mechanisms of induced cell death.
Caption: Generalized signaling pathways for peptide-induced apoptosis.
Experimental Protocols
Detailed methodologies for three standard in vitro cytotoxicity assays are provided below. These protocols are designed for use with human keratinocyte cell lines such as HaCaT.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound in serum-free medium at 2X the final desired concentrations (e.g., 400, 200, 100, 50, 20, 10, 0 µg/mL).
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
-
-
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[11][12]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom sterile plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
Include the following controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Medium background control (medium without cells)
-
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm within 1 hour.[12]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
-
Protocol 3: alamarBlue™ (Resazurin) Assay
This is a fluorescent/colorimetric assay that uses the reducing power of living cells to measure viability.[4][14]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium
-
This compound stock solution
-
96-well black, clear-bottom sterile plates
-
alamarBlue™ reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using a black, clear-bottom plate for fluorescence measurements.
-
-
alamarBlue™ Addition and Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control after subtracting the background (medium with alamarBlue™ only).
-
% Viability = (Fluorescence/Absorbance of treated cells / Fluorescence/Absorbance of untreated cells) x 100
-
-
References
- 1. allevi3d.com [allevi3d.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. MTT (Assay protocol [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemolytic Activity Assessment of LZ1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LZ1 is a synthetic antimicrobial peptide (AMP) with a sequence of valine-lysine-arginine-tryptophan-lysine-lysine-tryptophan-tryptophan-arginine-lysine-tryptophan-lysine-lysine-tryptophan-valine-NH2.[1] It has demonstrated significant therapeutic potential, including strong antimicrobial activity against pathogens associated with acne vulgaris and antimalarial properties.[2][3][4] A critical aspect of preclinical safety evaluation for any peptide intended for therapeutic use is the assessment of its hemolytic activity, which is the ability to lyse red blood cells (RBCs). An ideal antimicrobial peptide should exhibit high potency against target pathogens while displaying minimal toxicity towards host cells, such as erythrocytes. This document provides a detailed overview of the hemolytic activity of the LZ1 peptide, including quantitative data and a comprehensive experimental protocol for its assessment.
Quantitative Data Summary
The this compound has been shown to exhibit very low hemolytic activity against human red blood cells, a desirable characteristic for a therapeutic agent.[2][3][4][5][6] The available data indicates that even at high concentrations, LZ1 does not cause significant lysis of erythrocytes.[2][5][6]
| Peptide | Red Blood Cell Source | Concentration Range Tested (µg/ml) | Maximum Hemolysis (%) | Reference |
| LZ1 | Human | Up to 320 | ≤ 5.2% | [2][5][6] |
This low level of hemolytic activity suggests a high degree of selectivity for microbial membranes over mammalian cell membranes, reinforcing its potential as a safe therapeutic candidate.
Experimental Protocols
This section details the methodology for assessing the hemolytic activity of the this compound. The protocol is based on standard in vitro hemolysis assays.
Objective:
To determine the percentage of red blood cell lysis induced by the this compound at various concentrations.
Materials:
-
This compound stock solution (e.g., 1 mg/ml in sterile distilled water or appropriate buffer)
-
Freshly collected human red blood cells (RBCs) in an anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
Sterile distilled water as a negative control
-
96-well microtiter plates (U-bottom)
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Protocol for Hemolytic Activity Assay:
-
Preparation of Red Blood Cells:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5-10 volumes of cold PBS (pH 7.4).
-
Wash the RBCs by repeating the centrifugation and resuspension steps three times.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound in PBS to achieve the desired final concentrations (e.g., ranging from low µg/ml to 320 µg/ml or higher).
-
In a 96-well plate, add 100 µl of each this compound dilution to triplicate wells.
-
For the positive control (100% hemolysis), add 100 µl of 1% Triton X-100 to three wells.
-
For the negative control (0% hemolysis), add 100 µl of PBS to three wells.
-
-
Incubation:
-
Add 100 µl of the 2% RBC suspension to each well containing the peptide dilutions and controls.
-
The final volume in each well will be 200 µl.
-
Incubate the plate at 37°C for 1 hour. Gentle agitation during incubation can be performed to ensure mixing.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the 96-well plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µl of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each LZ1 concentration using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the supernatant from wells treated with the this compound.
-
Absnegative control is the absorbance of the supernatant from wells treated with PBS.
-
Abspositive control is the absorbance of the supernatant from wells treated with 1% Triton X-100.
-
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the hemolytic activity of the this compound.
Caption: Workflow for the in vitro hemolytic activity assay of this compound.
Mechanism of Hemolysis by Antimicrobial Peptides
While LZ1 shows minimal hemolytic activity, the general mechanism by which many antimicrobial peptides lyse red blood cells involves direct membrane disruption. This is typically a physical process rather than a complex signaling pathway.
Caption: General mechanism of peptide-induced hemolysis.
References
- 1. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 3. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LZ1 Peptide in a Mouse Ear Model of Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the LZ1 peptide in a mouse ear model of Propionibacterium acnes (P. acnes)-induced acne vulgaris. The included protocols and data are intended to facilitate the replication and further investigation of LZ1's therapeutic potential.
Introduction
Acne vulgaris is a prevalent skin condition characterized by inflammation and the proliferation of P. acnes. The emergence of antibiotic-resistant strains of this bacterium necessitates the development of novel therapeutic agents. LZ1, a designed 15-amino acid peptide, has demonstrated potent antimicrobial and anti-inflammatory properties, making it a promising candidate for the treatment of acne.[1][2][3][4][5] This document details the in vitro and in vivo evaluation of LZ1, with a focus on its application in a well-established mouse ear model of inflammatory acne.
In Vitro Efficacy of LZ1
LZ1 exhibits robust antimicrobial activity against key bacterial pathogens implicated in acne vulgaris, including various strains of P. acnes, Staphylococcus epidermidis, and S. aureus.[1]
Antimicrobial Activity
The minimal inhibitory concentration (MIC) of LZ1 was determined against several bacterial strains and compared to the standard antibiotic, clindamycin.
Table 1: Minimal Inhibitory Concentration (MIC) of LZ1 and Clindamycin
| Microorganism | Strain | LZ1 MIC (µg/ml) | Clindamycin MIC (µg/ml) |
| P. acnes | ATCC6919 | 0.6 | 2.3 |
| P. acnes | ATCC11827 | 0.6 | 2.3 |
| P. acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 | >1024 |
| S. epidermidis | 09A3726 | 4.7 | >1024 |
| S. epidermidis | 09B2490 | 2.3 | 1.2 |
| S. aureus | 09B2499 | 2.3 | 1.2 |
Stability in Human Plasma
LZ1 demonstrates high stability in human plasma, retaining its antibacterial activity for extended periods. In contrast, the naturally occurring antimicrobial peptide LL-37 loses its activity within an hour.[1]
Table 2: Stability of LZ1 in Human Plasma
| Peptide | Incubation Time in Human Plasma | Antibacterial Activity |
| LZ1 | Up to 8 hours | Maintained |
| LL-37 | 1 hour | Completely Lost |
Source:[1]
In Vivo Mouse Ear Model of Acne Vulgaris
An established mouse ear model is utilized to evaluate the in vivo efficacy of LZ1 in reducing P. acnes colonization and associated inflammation.[1][6][7][8][9][10]
Experimental Workflow
The following diagram outlines the general workflow for the in vivo mouse ear model experiment.
Caption: Experimental workflow for the mouse ear model of acne.
In Vivo Efficacy Data
Topical application of LZ1 significantly reduces P. acnes-induced ear swelling and the number of colonized bacteria.
Table 3: Effect of LZ1 on P. acnes-Induced Ear Swelling
| Treatment Group | Ear Thickness (% of Control) After 1 Day |
| Vehicle | 200% |
| LZ1 | 135% |
| Clindamycin | 147% |
| Control (unchallenged) | 100% |
Table 4: Reduction in P. acnes Colonization in Mouse Ears by LZ1
| Day | Vehicle Group (P. acnes CFU/ear) | LZ1 Treatment (% Reduction vs. Vehicle) |
| 1 | 8.4 x 10⁵ | 75.1% |
| 2 | 7.8 x 10⁴ | 62.8% |
| 3 | 3.4 x 10⁴ | 70.6% |
| 4 | 2.1 x 10⁴ | 76.2% |
| 5 | 3.0 x 10³ | 56.7% |
Source:[3]
Mechanism of Action
LZ1 exerts its therapeutic effect through a dual mechanism: direct antimicrobial activity against P. acnes and suppression of the host inflammatory response.
Anti-Inflammatory Effects
P. acnes induces an inflammatory cascade, leading to the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2][3][4] LZ1 significantly inhibits the production of these cytokines in the mouse ear model.
Caption: LZ1's dual mechanism of action against P. acnes.
Table 5: Inhibition of Pro-Inflammatory Cytokines by LZ1 in Mouse Ear Tissue
| Cytokine | Vehicle Group (pg/ml) | LZ1 Group (pg/ml) | % Inhibition |
| TNF-α | ~120 | ~40 | ~67% |
| IL-1β | ~35 | ~15 | ~57% |
Data are approximate values based on graphical representations in the source literature. Source:[1]
Detailed Experimental Protocols
Protocol for In Vivo Mouse Ear Model of Acne
Materials:
-
Specific Pathogen-Free (SPF) BALB/c or ICR mice (6-8 weeks old)[9]
-
P. acnes (e.g., ATCC6919)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound solution (concentration to be optimized, e.g., in a vehicle like sterile vaseline)[9]
-
Clindamycin solution (positive control)
-
Vehicle control (e.g., sterile vaseline)
-
Tissue homogenizer
-
Reinforced Clostridial Medium (RCM) agar plates
-
Anaerobic incubator
-
Materials for histological analysis (formalin, paraffin, hematoxylin and eosin stain)
-
Materials for ELISA (for cytokine measurement)
Procedure:
-
Bacterial Culture: Culture P. acnes under anaerobic conditions at 37°C in RCM broth to the desired growth phase.
-
Preparation of Inoculum: Harvest and wash the bacteria with sterile PBS. Resuspend the bacterial pellet in PBS to a final concentration of approximately 1 x 10⁷ - 1 x 10⁸ Colony Forming Units (CFU) in 20 µl.[6][7][8]
-
Acne Induction: Anesthetize the mice. Intradermally inject 20 µl of the P. acnes suspension into the dorsal side of the left ear of each mouse. Inject the right ear with 20 µl of sterile PBS as a control.
-
Treatment Application: 24 hours post-injection, topically apply the LZ1 formulation, clindamycin, or vehicle control to the surface of the left ear.[9]
-
Measurement of Ear Swelling: Measure the thickness of both ears daily for the duration of the experiment (e.g., 5 days) using a micro-caliper. The change in ear thickness is an indicator of inflammation.[7]
-
Quantification of Bacterial Load:
-
At selected time points, euthanize a subset of mice.
-
Excise the ear tissue and weigh it.
-
Homogenize the tissue in sterile PBS.
-
Plate serial dilutions of the homogenate onto RCM agar plates.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Count the CFU to determine the bacterial load per gram of tissue.
-
-
Histological Analysis:
-
At the end of the experiment, fix ear tissue samples in 10% formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess inflammatory cell infiltration.[11]
-
-
Cytokine Analysis:
-
Homogenize ear tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.
-
Safety Profile
LZ1 has demonstrated a favorable safety profile with low cytotoxicity and hemolytic activity.
-
Cytotoxicity: LZ1 showed minimal effects on the viability of human HaCaT keratinocyte cells at concentrations up to 200 µg/ml.[2]
-
Hemolytic Activity: LZ1 exhibited negligible hemolytic activity on human red blood cells at concentrations up to 320 µg/ml.[2]
Conclusion
The this compound presents a promising therapeutic strategy for acne vulgaris due to its potent, dual-action mechanism of directly killing P. acnes and suppressing the associated inflammatory response. Its high stability and favorable safety profile further support its potential for clinical development. The protocols and data provided herein offer a solid foundation for researchers to further explore the applications of LZ1 and other antimicrobial peptides in dermatology.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice | PLOS One [journals.plos.org]
- 8. Fucoxanthin ameliorates Propionibacterium acnes-induced ear inflammation in mice by modulating the IκBα/NF-κB signaling pathway and inhibiting NF-κB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protective Effects of Cath-MH With Anti-Propionibacterium Acnes and Anti-Inflammation Functions on Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of LZ1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for evaluating the anti-inflammatory properties of the LZ1 peptide. LZ1, a designed 15-amino acid peptide (VKRWKKWWRKWKKWV-NH2), has demonstrated significant anti-inflammatory and antimicrobial activities.[1][2][3] It has been shown to ameliorate inflammation by inhibiting the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][4] These protocols outline both in vitro and in vivo methodologies to characterize and quantify the anti-inflammatory efficacy of LZ1, making it a valuable resource for researchers investigating its therapeutic potential.
Introduction to this compound
LZ1 is a synthetic peptide with a simple structure and high stability, particularly in human plasma.[1][2][3] Its dual-action as an antimicrobial and anti-inflammatory agent makes it a promising candidate for therapeutic development, especially in conditions like inflammatory acne vulgaris.[1][2][3] Studies have shown that LZ1 can significantly reduce inflammation in mouse models by decreasing ear swelling and inflammatory cell infiltration induced by P. acnes.[1][2][3] Furthermore, it has been observed to suppress the production of pro-inflammatory cytokines in various inflammatory contexts.[2][4]
Data Presentation
Table 1: In Vitro Anti-inflammatory and Cytotoxicity Profile of LZ1
| Assay | Cell Line | Inducer | LZ1 Concentration | Result | Reference |
| Cytokine Inhibition (TNF-α) | P. acnes-stimulated cells | P. acnes | Not specified | Significant inhibition | [2] |
| Cytokine Inhibition (IL-1β) | P. acnes-stimulated cells | P. acnes | Not specified | Significant inhibition | [2] |
| Cytokine Inhibition (TNF-α) | P. berghei-infected model | P. berghei | Not specified | Significant inhibition | [4] |
| Cytokine Inhibition (IL-6) | P. berghei-infected model | P. berghei | Not specified | Significant inhibition | [4] |
| Cytokine Inhibition (IFN-γ) | P. berghei-infected model | P. berghei | Not specified | Significant inhibition | [4] |
| Cytotoxicity | Human Keratinocytes (HaCaT) | None | 20-200 µg/ml | No more than 5.6% reduction in cell viability | [1] |
| Hemolytic Activity | Human Red Blood Cells | None | Up to 320 µg/ml | Little to no hemolytic activity | [1] |
| Plasma Stability | Human Plasma | None | Not specified | Stable for at least 8 hours | [1][2] |
Table 2: In Vivo Anti-inflammatory Effects of LZ1 in a P. acnes-induced Mouse Ear Inflammation Model
| Parameter | Treatment Group | Result | Reference |
| Ear Swelling | 0.2% LZ1 gel | Significant reduction in ear thickness compared to vehicle | [1][2] |
| Inflammatory Cell Infiltration | 0.2% LZ1 gel | Marked decrease in infiltrated inflammatory cells | [2][3] |
| TNF-α Levels | 0.2% LZ1 gel | Significant inhibition of P. acnes-induced TNF-α production | [2][3] |
| IL-1β Levels | 0.2% LZ1 gel | Significant inhibition of P. acnes-induced IL-1β production | [2][3] |
Experimental Protocols
In Vitro Assays
This protocol determines the cytotoxic effect of the this compound on mammalian cells.
Materials:
-
This compound (synthesis as per[1])
-
Human Keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This protocol measures the inhibitory effect of LZ1 on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from stimulated immune cells (e.g., RAW 264.7 macrophages or human THP-1 monocytes).
Materials:
-
This compound
-
RAW 264.7 or THP-1 cell line
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
24-well plates
-
CO2 incubator
Procedure:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For THP-1 cells, differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.
-
Seed 5 x 10^5 cells per well in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Quantify the reduction in cytokine production in LZ1-treated wells compared to the LPS-only control.
This protocol assesses the effect of LZ1 on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Cell lysis buffer (RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with LZ1 for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the effect of LZ1 on the phosphorylation of IκBα and p65.
In Vivo Model
This protocol is based on the study by Zhang et al. (2013) and evaluates the topical anti-inflammatory effect of LZ1.[1][2][3]
Materials:
-
This compound (formulated as a 0.2% gel)
-
Female ICR mice (6-8 weeks old)
-
Propionibacterium acnes (ATCC 6919)
-
Phosphate-buffered saline (PBS)
-
Clindamycin (as a positive control)
-
Digital calipers
-
Histology equipment and reagents (formalin, ethanol, xylene, paraffin, hematoxylin and eosin)
Procedure:
-
Culture P. acnes under anaerobic conditions.
-
Anesthetize the mice and inject 20 µL of live P. acnes (1 x 10^8 CFU) intradermally into the right ear. The left ear can serve as a control (injected with PBS).
-
Topically apply 20 µL of 0.2% LZ1 gel, vehicle control, or clindamycin to the right ear daily for 5 days.
-
Measure the ear thickness daily using digital calipers to assess swelling.
-
On day 5, euthanize the mice and excise the ears.
-
Fix the ear tissue in 10% formalin, embed in paraffin, and section for histological analysis.
-
Stain the sections with hematoxylin and eosin (H&E) to visualize and quantify inflammatory cell infiltration.
-
Homogenize a portion of the ear tissue to measure TNF-α and IL-1β levels by ELISA as described in section 3.1.2.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of LZ1's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory effects of the this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Fluorescently Labeled LZ1 Peptide for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LZ1 peptide is a synthetic antimicrobial peptide known for its potent bactericidal and anti-inflammatory properties.[][2][3][4] Comprising 15 amino acid residues (H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2), LZ1 has demonstrated significant activity against various bacteria, including those implicated in acne vulgaris, and has shown potential in antimalarial applications.[][3][4][5][6][7][8] Its low toxicity to eukaryotic cells makes it an attractive candidate for therapeutic development.[][3][4][5] Fluorescently labeling the this compound provides a powerful tool for researchers to visualize its interaction with cells, understand its mechanism of action, and assess its potential as a drug delivery vehicle.[9] This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in localization studies.
Principle of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorophore (a fluorescent dye) to the peptide.[10][11] This allows for the detection and tracking of the peptide within biological systems using fluorescence-based techniques, such as fluorescence microscopy and flow cytometry.[9][12][13] The choice of fluorophore is critical and depends on the specific experimental requirements, including the desired excitation and emission wavelengths, brightness, photostability, and the potential for interference with the peptide's biological activity. Common labeling strategies target primary amines (at the N-terminus or on lysine side chains) or thiol groups (on cysteine residues).[11][14]
Applications
The use of fluorescently labeled this compound is applicable to a range of research areas:
-
Cellular Uptake and Subcellular Localization: Visualizing and quantifying the internalization of LZ1 into target cells and determining its accumulation in specific organelles. This is crucial for understanding how the peptide exerts its intracellular effects.[12][15][16][17][18]
-
Mechanism of Action Studies: Investigating the interaction of LZ1 with cellular membranes and its subsequent intracellular trafficking can provide insights into its antimicrobial and anti-inflammatory mechanisms.
-
Drug Delivery Vehicle Assessment: Fluorescently labeled LZ1 can be used to track the delivery of conjugated cargo molecules (e.g., small molecule drugs, nucleic acids) into cells.
-
High-Throughput Screening: Quantifying the cellular uptake of fluorescently labeled LZ1 can be adapted for high-throughput screening assays to identify modulators of its uptake.[9]
Data Presentation: Quantitative Analysis of Cellular Uptake
The following table presents example data from a cellular uptake experiment using a fluorescently labeled this compound (e.g., FITC-LZ1) in a human keratinocyte cell line (HaCaT). The data is illustrative and serves as a template for presenting quantitative findings.
| Cell Line | FITC-LZ1 Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | % of Positive Cells |
| HaCaT | 1 | 1 | 150 ± 25 | 35 ± 5 |
| HaCaT | 5 | 1 | 480 ± 40 | 75 ± 8 |
| HaCaT | 10 | 1 | 950 ± 70 | 92 ± 6 |
| HaCaT | 5 | 0.5 | 250 ± 30 | 50 ± 7 |
| HaCaT | 5 | 2 | 780 ± 65 | 88 ± 5 |
| HaCaT | 5 | 4 | 1200 ± 110 | 95 ± 4 |
Table 1: Representative quantitative data for the cellular uptake of FITC-labeled this compound in HaCaT cells as measured by flow cytometry. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye
This protocol describes the labeling of the this compound with a common amine-reactive dye, such as a succinimidyl ester (NHS ester) of a fluorophore (e.g., FITC, Alexa Fluor™ 488).
Materials:
-
This compound (lyophilized)
-
Amine-reactive fluorescent dye (e.g., FITC NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in a small volume of DMF or DMSO to a concentration of 10 mg/mL.
-
Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing. A 1.5 to 5-fold molar excess of the dye to the peptide is recommended as a starting point.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
To separate the labeled peptide from the unreacted free dye, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.
-
Elute the column with PBS and collect the fractions. The fluorescently labeled peptide will elute in the earlier fractions.
-
Monitor the fractions by measuring the absorbance at a wavelength appropriate for the peptide (e.g., 280 nm) and the fluorophore (e.g., 495 nm for FITC).
-
Pool the fractions containing the labeled peptide.
-
Determine the degree of labeling by spectrophotometry.
-
Store the labeled peptide at -20°C or -80°C, protected from light.
Protocol 2: Cellular Uptake and Localization of Fluorescently Labeled this compound
This protocol details the steps for visualizing the cellular uptake and subcellular localization of the fluorescently labeled this compound using confocal microscopy.
Materials:
-
Cultured cells (e.g., HaCaT keratinocytes) seeded on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Fluorescently labeled this compound
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker™ Red DND-99 (for lysosomal staining)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Grow cells to the desired confluency (typically 60-80%) on glass-bottom dishes or coverslips.
-
Prepare a working solution of the fluorescently labeled this compound in serum-free cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM.[10]
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the peptide-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.[10]
-
For co-localization studies, add organelle-specific dyes during the last 30-60 minutes of incubation. For example, add Hoechst 33342 for nuclear staining and LysoTracker™ Red for lysosomal staining, following the manufacturer's instructions.
-
Remove the incubation medium and wash the cells three times with warm PBS to remove any unbound peptide and dyes.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the fluorophores used.
Mandatory Visualizations
Caption: Experimental workflow for LZ1 labeling and localization.
Caption: Hypothetical signaling pathway for LZ1 cellular uptake.
References
- 2. oatext.com [oatext.com]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 6. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. peptide.com [peptide.com]
- 14. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 15. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Study of The Cellular Uptake of Magnetic Branched Amphiphilic Peptide Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LZ1 Peptide Delivery Systems in the Management of Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacterial strains presents a significant challenge in the treatment of skin and soft tissue infections. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising alternative to conventional antibiotics due to their broad-spectrum activity and lower propensity for inducing resistance.[1][2] LZ1, a synthetic 15-amino acid peptide, has demonstrated potent antimicrobial and anti-inflammatory properties, making it an excellent candidate for the topical treatment of skin infections such as acne vulgaris.[3][4][5][6]
This document provides detailed application notes and protocols for the development and evaluation of LZ1 peptide delivery systems for the topical treatment of skin infections. The focus is on enhancing the stability, bioavailability, and therapeutic efficacy of LZ1 through its incorporation into advanced delivery platforms.[7][8]
This compound: Profile and Properties
LZ1 is a cationic peptide with a linear structure, rich in Tryptophan (Trp) and Lysine (Lys) residues.[9] It exhibits robust antimicrobial activity against a range of pathogens implicated in skin infections, including Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus.[4] Notably, its efficacy extends to antibiotic-resistant strains.[9] Beyond its direct bactericidal effects, LZ1 also possesses anti-inflammatory capabilities by inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[4][10] A key advantage of LZ1 is its high stability in human plasma and low cytotoxicity against human keratinocytes and red blood cells, highlighting its potential for safe topical application.[3][4][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the this compound.
Table 1: Antimicrobial Activity of this compound [3][4][9]
| Microorganism | Strain | MIC (µg/mL) |
| P. acnes | ATCC 6919 | 0.6 |
| P. acnes | ATCC 11827 | 0.6 |
| P. acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 |
| S. epidermidis | 09A3726 | 4.7 |
| S. epidermidis | 09B2490 | 2.3 |
| S. aureus | 09B2499 | 2.3 |
Table 2: Cytotoxicity and Hemolytic Activity of this compound [3][11]
| Assay | Cell Line / Component | LZ1 Concentration (µg/mL) | Effect |
| Cytotoxicity | Human HaCaT Keratinocytes | 20 - 200 | < 5.6% reduction in cell viability |
| Hemolytic Activity | Human Red Blood Cells | up to 320 | < 5.2% hemolysis |
Signaling Pathway and Mechanisms of Action
The dual action of LZ1 involves direct antimicrobial activity and modulation of the host inflammatory response.
Figure 1. Dual action mechanism of this compound.
Experimental Protocols
Detailed methodologies for the formulation and evaluation of this compound delivery systems are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Preparation of LZ1-Loaded Chitosan Nanoparticles
This protocol describes the preparation of LZ1-loaded chitosan nanoparticles (CS-NPs) using the ionic gelation method.[12][13]
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in 1% (v/v) acetic acid.
-
Adjust the pH of the chitosan solution to 5.0 using 1 M NaOH.
-
Dissolve the this compound in the chitosan solution to the desired concentration (e.g., 200 µg/mL).
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Under magnetic stirring, add 2 mL of the TPP solution dropwise to 5 mL of the LZ1-chitosan solution.
-
Continue stirring for 2 hours at room temperature to allow for nanoparticle formation.
-
Collect the nanoparticles by centrifugation at 14,000 x g for 30 minutes.
-
Resuspend the nanoparticle pellet in deionized water for characterization or freeze-dry for long-term storage.
Protocol 2: Preparation of LZ1-Loaded Pluronic F-127 Hydrogel
This protocol details the formulation of a thermosensitive hydrogel containing LZ1 using the cold method.[14][15]
Materials:
-
This compound
-
Pluronic® F-127 (PF-127)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cold plate or ice bath
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of PF-127 powder to achieve the desired final concentration (e.g., 20% w/v).
-
Dissolve the this compound in cold PBS (4°C) to the desired concentration.
-
Slowly add the PF-127 powder to the cold LZ1 solution while stirring on a cold plate or in an ice bath.
-
Continue stirring until the PF-127 is completely dissolved and a clear solution is formed.
-
Store the prepared hydrogel at 4°C. The formulation will exist as a liquid at low temperatures and transition to a gel at room or body temperature.
Protocol 3: Characterization of LZ1 Delivery Systems
A. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
B. Encapsulation Efficiency and Loading Capacity:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Quantify the amount of free LZ1 in the supernatant using a suitable method such as HPLC or a peptide quantification assay.
-
Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
-
EE% = [(Total LZ1 - Free LZ1) / Total LZ1] x 100
-
LC% = [(Total LZ1 - Free LZ1) / Weight of Nanoparticles] x 100
-
C. In Vitro Release Study:
-
Disperse a known amount of LZ1-loaded nanoparticles or hydrogel in a release buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at 37°C in a shaking water bath.
-
At predetermined time intervals, collect the release medium and replace it with fresh buffer.
-
Quantify the amount of LZ1 released into the medium at each time point.
-
Plot the cumulative percentage of LZ1 released versus time.
Protocol 4: In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to evaluate the permeation of LZ1 from a delivery system through an excised skin sample.[16][17][18]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin or human cadaver skin)
-
Receptor solution (e.g., PBS, pH 7.4)
-
LZ1-loaded formulation
-
Magnetic stirrer
-
Water bath
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a known amount of the LZ1-loaded formulation to the skin surface in the donor compartment.
-
At specified time points, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
Analyze the concentration of LZ1 in the collected samples using a validated analytical method.
Protocol 5: In Vivo Efficacy in a Mouse Skin Infection Model
This protocol describes a murine skin abrasion model to assess the in vivo efficacy of topical LZ1 formulations.[10][19]
Materials:
-
BALB/c mice
-
Anesthetic
-
Bacterial strain (e.g., S. aureus)
-
LZ1-loaded topical formulation
-
Control formulation (e.g., vehicle without LZ1)
-
Sterile swabs and PBS
Procedure:
-
Anesthetize the mice and shave a small area on their backs.
-
Create a superficial abrasion on the shaved area.
-
Inoculate the wound with a suspension of the bacterial strain.
-
After a set period to allow for infection establishment (e.g., 4 hours), apply the LZ1-loaded formulation or control formulation to the wound.
-
Repeat the treatment as required (e.g., daily).
-
At designated time points, euthanize a subset of mice and excise the wounded skin.
-
Homogenize the skin tissue in PBS and perform serial dilutions for bacterial colony counting (CFU/g of tissue).
-
Histopathological analysis can also be performed to assess inflammation and tissue repair.
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows for the development and evaluation of this compound delivery systems.
Figure 2. Workflow for formulation and evaluation.
Figure 3. In vitro skin permeation experimental workflow.
Conclusion
This compound holds significant promise as a topical therapeutic agent for skin infections due to its potent antimicrobial and anti-inflammatory activities, coupled with a favorable safety profile. The development of effective delivery systems is crucial to enhance its stability and penetration into the skin, thereby maximizing its therapeutic potential. The protocols and application notes provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of LZ1-based delivery systems, guiding researchers in the preclinical development of this novel antimicrobial peptide.
References
- 1. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of Antimicrobial Peptide-Loaded PLGA/Chitosan Composite Microspheres for Long-Acting Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptides as active ingredients in cosmetics face bioavailability, stability challenges finds review [cosmeticsdesign-europe.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Frontiers | Evaluation of Short-Chain Antimicrobial Peptides With Combined Antimicrobial and Anti-inflammatory Bioactivities for the Treatment of Zoonotic Skin Pathogens From Canines [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Chitosan nanoparticles loaded with the antimicrobial peptide temporin B exert a long-term antibacterial activity in vitro against clinical isolates of Staphylococcus epidermidis [frontiersin.org]
- 13. Effect of C7-3-Peptide-Loaded Chitosan Nanoparticles Against Multi-Drug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Preparation of Pluronic F127 hydrogel loaded with BIF1-iRGD recombinant protein for its targeted anti-cancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro skin permeation study: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Evaluation of the Antimicrobial Peptide, RP557, for the Broad-Spectrum Treatment of Wound Pathogens and Biofilm [frontiersin.org]
Application Note: Quantitative Analysis of LZ1 Peptide in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Authors: Researchers, scientists, and drug development professionals.
Date: December 7, 2025
Abstract
This application note provides detailed methodologies for the quantitative analysis of the LZ1 peptide in various biological samples, including plasma, serum, and tissue homogenates. LZ1 is a 15-amino acid synthetic peptide with known antimicrobial and anti-inflammatory properties.[1][][3][4] Accurate quantification of LZ1 is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies in the development of this therapeutic candidate. The protocols herein describe two robust methods: a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. Additionally, this note includes protocols for sample collection and preparation, data presentation guidelines, and a proposed signaling pathway for LZ1.
Introduction
The this compound, a tryptophan- and lysine-rich synthetic peptide, has demonstrated significant therapeutic potential, exhibiting potent antimicrobial activity against various pathogens and anti-inflammatory effects.[1][3][4] It has been shown to be stable in human plasma, a desirable characteristic for a therapeutic agent.[3][4] To advance the preclinical and clinical development of LZ1, validated bioanalytical methods for its accurate and precise quantification in biological matrices are essential. Such methods are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[5] This document provides detailed protocols for a competitive ELISA and an LC-MS/MS method, designed to be sensitive and specific for the this compound.
Quantitative Data Summary
For effective comparison and interpretation of quantitative results, data should be organized into clear and concise tables.
Table 1: Representative Quantitative Data for this compound
| Parameter | ELISA | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
Table 2: Sample Pharmacokinetic Data of LZ1 in Plasma
| Time (hours) | Concentration (ng/mL) |
| 0.25 | 150.2 |
| 0.5 | 289.5 |
| 1 | 450.8 |
| 2 | 320.1 |
| 4 | 150.7 |
| 8 | 45.3 |
| 12 | 10.1 |
| 24 | < LLOQ |
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is crucial to prevent peptide degradation and ensure accurate quantification.
1.1. Plasma/Serum Collection
-
Collect whole blood into tubes containing K2EDTA as an anticoagulant.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into low-binding polypropylene tubes.[6]
-
Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
1.2. Tissue Homogenate Preparation
-
Excise tissue and flash-freeze in liquid nitrogen.
-
Store at -80°C until homogenization.
-
Weigh the frozen tissue and add 3 volumes of homogenization buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and store it in low-binding polypropylene tubes at -80°C.
Competitive ELISA Protocol
This protocol describes a competitive ELISA for the quantification of LZ1.
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 1 µg/mL this compound in carbonate-bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[7]
-
Blocking: Add 200 µL/well of blocking buffer (1% BSA in PBST) and incubate for 1 hour at 37°C.[7]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of standards or samples and 50 µL of a pre-titrated concentration of anti-LZ1 primary antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL/well of 2N H2SO4 to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of LZ1 in the sample.
LC-MS/MS Protocol
This protocol provides a robust method for the selective and sensitive quantification of LZ1.
-
Sample Pre-treatment (Protein Precipitation): To 50 µL of plasma, standard, or QC, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled LZ1). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A (0.1% formic acid in water).
-
LC Separation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate LZ1 from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
LZ1 Precursor Ion (m/z): [M+3H]³⁺ or [M+4H]⁴⁺ (To be determined based on LZ1's molecular weight of 2227.75 Da).[]
-
LZ1 Product Ions (m/z): At least two specific fragment ions.
-
Internal Standard Transitions: Corresponding transitions for the stable isotope-labeled internal standard.
-
-
-
Data Analysis: Integrate the peak areas of the MRM transitions for LZ1 and the internal standard. Construct a calibration curve by plotting the peak area ratio (LZ1/Internal Standard) against the concentration of the standards.
Visualizations
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for LZ1 quantification.
Hypothesized LZ1 Signaling Pathway
LZ1 has been shown to have anti-inflammatory effects by inhibiting the secretion of inflammatory factors like TNF-α and IL-1β.[][3][4] A possible signaling pathway could involve the modulation of key inflammatory pathways such as NF-κB.
Caption: Hypothesized anti-inflammatory signaling pathway of LZ1.
References
- 1. oatext.com [oatext.com]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LZ1 Peptide Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LZ1 is a synthetic antimicrobial peptide (AMP) composed of 15 amino acids, demonstrating potent antimicrobial activity against a range of pathogens, including antibiotic-resistant strains of Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus[1][2][3]. Beyond its direct microbicidal effects, LZ1 also exhibits significant anti-inflammatory properties by modulating the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1]. The dual action of LZ1 makes it a compelling candidate for therapeutic development, particularly in the context of combination therapies.
Synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, are of significant interest in drug development[4]. Such combinations can enhance therapeutic efficacy, reduce the required dosage of individual agents, minimize toxicity, and combat the development of drug resistance[5][6]. This document provides detailed experimental designs and protocols for investigating the synergistic potential of the LZ1 peptide with other therapeutic agents, such as conventional antibiotics and anti-inflammatory drugs.
Antimicrobial Synergy Studies
The primary mechanism of many cationic antimicrobial peptides involves the disruption of the bacterial cell membrane, which can facilitate the entry of other antimicrobial agents[5][7][8][9]. This forms the basis for exploring the synergy between LZ1 and conventional antibiotics.
Key Experiment: Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents[10][11][12]. The outcome is typically determined by calculating the Fractional Inhibitory Concentration (FIC) Index.
Objective: To determine the FIC index for the combination of this compound and a selected antibiotic against a target bacterial strain.
Materials:
-
This compound, lyophilized
-
Selected antibiotic (e.g., ciprofloxacin, erythromycin, vancomycin)
-
Target bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Reconstitute the this compound and the antibiotic to a stock concentration of 1 mg/mL in an appropriate sterile solvent.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the LZ1 stock solution to the first well (A1) and perform serial twofold dilutions down the column.
-
In the first row, add 50 µL of the antibiotic stock solution to the first well (A1) and perform serial twofold dilutions across the row.
-
This creates a gradient of both LZ1 and the antibiotic across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC Index using the following formula[13]: FIC Index = FIC of LZ1 + FIC of Antibiotic Where:
-
FIC of LZ1 = (MIC of LZ1 in combination) / (MIC of LZ1 alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Data Presentation:
The results of the checkerboard assay can be summarized in the following table:
| Combination | MIC of LZ1 (µg/mL) | MIC of Antibiotic (µg/mL) | FIC of LZ1 | FIC of Antibiotic | FIC Index | Interpretation |
| LZ1 + Ciprofloxacin | 1 | 0.125 | 0.25 | 0.25 | 0.5 | Synergy |
| LZ1 + Erythromycin | 2 | 0.5 | 0.5 | 0.5 | 1.0 | Additive |
| LZ1 + Vancomycin | 4 | 2 | 1.0 | 1.0 | 2.0 | Indifference |
| Hypothetical Data |
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5[11]
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualization of Antimicrobial Synergy Workflow
Caption: Workflow for the antimicrobial synergy checkerboard assay.
Anti-inflammatory Synergy Studies
LZ1's anti-inflammatory action involves the suppression of pro-inflammatory cytokine production[1]. This mechanism is distinct from that of many conventional anti-inflammatory drugs, such as corticosteroids, which often act by inhibiting inflammatory transcription factors like NF-κB[14]. Combining agents with different mechanisms of action can lead to synergistic anti-inflammatory effects.
Key Experiment: Cytokine Release Assay
This assay measures the ability of LZ1, alone and in combination with an anti-inflammatory agent, to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
Objective: To quantify the synergistic effect of LZ1 and a corticosteroid (e.g., dexamethasone) on the inhibition of TNF-α release from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells for 2 hours with various concentrations of LZ1, dexamethasone, or their combination.
-
-
Stimulation:
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability:
-
Assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each treatment group compared to the LPS-stimulated control.
-
Analyze the data using isobologram analysis or by calculating a Combination Index (CI) to determine the nature of the interaction.
-
Data Presentation:
The quantitative data can be presented in a table format:
| Treatment | TNF-α Release (pg/mL) | % Inhibition | Cell Viability (%) |
| Control (unstimulated) | 50 | - | 100 |
| LPS (100 ng/mL) | 2000 | 0 | 98 |
| LPS + LZ1 (10 µg/mL) | 1200 | 40 | 97 |
| LPS + Dexamethasone (1 µM) | 1000 | 50 | 99 |
| LPS + LZ1 (5 µg/mL) + Dexa (0.5 µM) | 400 | 80 | 98 |
| Hypothetical Data |
Visualization of Anti-inflammatory Signaling Pathways and Synergy
Caption: Proposed synergistic anti-inflammatory mechanism of LZ1 and dexamethasone.
Isobologram Analysis for Synergy Quantification
Isobolographic analysis is a rigorous method for determining drug interactions[4][7][8][9]. It provides a graphical representation of synergy, additivity, or antagonism.
Protocol: Isobologram Construction
Objective: To graphically represent the synergistic interaction between LZ1 and another agent.
Procedure:
-
Dose-Response Curves:
-
Generate dose-response curves for LZ1 and the combination agent individually to determine the concentration of each that produces a 50% inhibitory effect (IC50).
-
-
Isobologram Plot:
-
Plot the IC50 of LZ1 on the x-axis and the IC50 of the combination agent on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
Experimentally determine the concentrations of LZ1 and the combination agent that, when used together, produce the same 50% inhibitory effect. Plot this data point on the graph.
-
-
Interpretation:
-
Synergy: The experimental data point falls significantly below the line of additivity.
-
Additivity: The data point falls on the line of additivity.
-
Antagonism: The data point falls significantly above the line of additivity.
-
Visualization of Isobologram Analysis
Caption: Isobologram illustrating synergy, additivity, and antagonism.
Conclusion
The study of synergistic interactions is a promising avenue for enhancing the therapeutic potential of the this compound. The protocols and experimental designs outlined in these application notes provide a comprehensive framework for researchers to investigate and quantify the synergy of LZ1 with other antimicrobial and anti-inflammatory agents. Such studies are crucial for the development of novel and effective combination therapies to address the challenges of infectious diseases and inflammatory conditions.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. Efficiency of Antimicrobial Peptides Against Multidrug-Resistant Staphylococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Antimicrobial Peptides and Antibiotics against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens [frontiersin.org]
- 12. oatext.com [oatext.com]
- 13. Activity of antimicrobial peptides, alone or combined with conventional antibiotics, against Staphylococcus aureus isolated from the airways of cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LZ1 Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the LZ1 peptide. LZ1 is a 15-amino acid cationic antimicrobial peptide with the sequence VKRWKKWWRKWKKWV-NH2.[1][2][3][4] Its high content of cationic (Lys, Arg) and hydrophobic (Trp, Val) residues presents unique challenges, primarily related to on-resin aggregation during solid-phase peptide synthesis (SPPS).[5][6][7]
Troubleshooting Guide
Problem: Low Crude Peptide Yield and Purity
Q1: My final this compound yield is significantly lower than expected, and the HPLC analysis shows multiple unidentified peaks. What are the likely causes?
A: Low yield and purity in LZ1 synthesis are often interconnected and typically stem from incomplete reactions during the SPPS cycles. The primary culprit is peptide aggregation, a phenomenon where the growing peptide chains clump together on the resin, hindering the access of reagents to the reactive sites.[8] The sequence of LZ1, rich in bulky hydrophobic (Trp) and cationic (Arg, Lys) residues, is particularly prone to forming secondary structures like β-sheets, which drive aggregation.[9]
Common Signs of Aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: You may observe sluggish Fmoc deprotection or amino acid coupling steps.
-
Inaccurate Diagnostic Tests: Colorimetric tests like the Kaiser test might give false-negative results, indicating a complete reaction when the reactive sites are merely inaccessible due to aggregation.
Problem: Dealing with Difficult Couplings and Side Reactions
Q2: I'm noticing failed coupling steps, especially at specific residues in the LZ1 sequence. How can I improve coupling efficiency?
A: "Difficult couplings" are common in sequences like LZ1. In addition to aggregation, steric hindrance and the formation of side products can inhibit peptide bond formation. For LZ1, the repeated tryptophan and arginine residues are of particular concern.
Strategies to Improve Coupling Efficiency:
-
Optimize Coupling Reagents: For challenging sequences, standard coupling reagents may not be sufficient. Consider using more potent uronium or phosphonium salt reagents like HATU or COMU, which are known to provide higher yields with difficult sequences.[1][10][11]
-
Double Coupling: For amino acids that are known to be difficult to couple, performing the coupling step twice can help drive the reaction to completion.
-
Higher Temperature: Increasing the reaction temperature can help disrupt secondary structures and improve reaction kinetics. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.[8]
Q3: What specific side reactions should I be aware of when synthesizing LZ1, and how can I prevent them?
A: The arginine (Arg) and tryptophan (Trp) residues in LZ1 are susceptible to specific side reactions during Fmoc-SPPS.
-
Arginine Side Reactions:
-
δ-Lactam Formation: The activated carboxyl group of an Fmoc-Arg residue can be attacked by its own side-chain guanidinium group, forming a stable lactam. This terminates the peptide chain and leads to deletion sequences.[3][5] Using a pre-activation step or choosing a less sterically hindered protecting group can mitigate this. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is generally preferred for arginine as it is highly acid-labile and can reduce side reactions compared to older protecting groups like Pmc.[5][12]
-
Sulfonation of Tryptophan: During the final cleavage with trifluoroacetic acid (TFA), the sulfonyl-based protecting groups from arginine can be transferred to the indole ring of tryptophan.[3][5][13][14] This can be minimized by using an effective scavenger cocktail during cleavage and protecting the tryptophan side chain with a Boc group (Fmoc-Trp(Boc)-OH).[3]
-
-
Tryptophan Side Reactions:
Frequently Asked Questions (FAQs)
Q4: Which coupling reagent is best for synthesizing a peptide like LZ1?
A: While several effective coupling reagents are available, for difficult sequences like LZ1, uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) often provide the highest coupling efficiencies and yields.[1][10]
Q5: How can I monitor for aggregation during the synthesis process?
A: While manual synthesis relies on visual cues like resin swelling, automated synthesizers can monitor the deprotection of the Fmoc group using UV-Vis spectroscopy. A broadening of the deprotection peak is a strong indicator of on-resin aggregation.[16]
Q6: What is the best solvent to use for LZ1 synthesis?
A: While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, for aggregation-prone peptides like LZ1, N-methylpyrrolidone (NMP) can be a better choice due to its superior solvating properties.[8] Adding a small percentage of dimethyl sulfoxide (DMSO) to DMF or NMP can also help to disrupt secondary structures.[8]
Q7: What is a "chaotropic salt," and can it help with my LZ1 synthesis?
A: Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), are agents that disrupt the structure of water and can interfere with the hydrogen bonds that cause peptide aggregation. Washing the resin with a solution of a chaotropic salt in DMF before a difficult coupling step can help to break up secondary structures and improve reagent accessibility.[8]
Data Presentation
Comparative Yield of Common Coupling Reagents
The choice of coupling reagent significantly impacts the final yield of the peptide. The following table provides a comparative overview of the performance of several widely used coupling reagents in the synthesis of a model peptide.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
This data is a synthesis of results from multiple studies and actual yields may vary based on the specific peptide sequence and reaction conditions.[1]
Experimental Protocols
Standard Manual Fmoc-SPPS Protocol for LZ1
This protocol outlines a general procedure for the manual solid-phase synthesis of LZ1 on a Rink Amide resin, which will yield a C-terminally amidated peptide.
1. Resin Preparation and Swelling:
-
Place the Rink Amide resin in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[13]
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent such as HATU (3 equivalents) in DMF.
-
Add DIPEA (N,N-Diisopropylethylamine) (6 equivalents) to the amino acid solution to pre-activate it.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the LZ1 sequence.
5. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.
Cleavage and Deprotection Protocol
1. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. For a tryptophan- and arginine-rich peptide like LZ1, a common cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5) (Trifluoroacetic acid / Triisopropylsilane / Water / Ethanedithiol). The scavengers (TIS and EDT) are crucial to prevent side reactions.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low yield and purity in LZ1 synthesis.
Caption: Common side reactions involving arginine during Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 13. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
troubleshooting LZ1 peptide aggregation in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and potential aggregation of LZ1 peptide in solution. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure successful experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound aggregation during your experiments.
Question: My this compound solution appears cloudy or has visible precipitates immediately after reconstitution. What should I do?
Answer:
Cloudiness or precipitation upon reconstitution can indicate that the peptide is not fully solubilized or has begun to aggregate. LZ1 is a highly cationic peptide with an isoelectric point (pI) of 12.5, making it generally soluble in aqueous solutions.[1] However, improper reconstitution can lead to aggregation.
Follow this systematic approach to troubleshoot this issue:
Experimental Workflow for Resolving Immediate Aggregation
Caption: Troubleshooting workflow for immediate this compound aggregation.
Detailed Methodologies:
-
Initial Reconstitution:
-
Always use high-purity sterile water (e.g., Milli-Q or WFI) or a buffer at a pH significantly different from the pI of 12.5. For LZ1, a slightly acidic buffer (e.g., pH 4-6) is recommended to ensure the peptide is fully protonated and soluble.
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Add the desired volume of solvent, cap the vial, and gently swirl to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.[2]
-
-
Sonication Protocol:
-
If gentle mixing is insufficient, use a bath sonicator.
-
Sonicate the vial for short bursts of 30-60 seconds.
-
Monitor the solution temperature to ensure it does not significantly increase, as heat can also promote aggregation.[2]
-
-
pH Adjustment:
-
If the peptide was reconstituted in unbuffered water, the pH may be close to a point of insolubility.
-
Prepare a stock solution of 0.1% trifluoroacetic acid (TFA) or acetic acid.
-
Add the acidic solution dropwise to your peptide solution while gently vortexing until the solution clears. Be mindful of the final concentration of the acid in your experiment.
-
Recommended Solvents for Reconstitution:
| Solvent/Buffer | Suitability for this compound | Rationale |
| Sterile Deionized Water | Good | Generally suitable, but pH can be variable.[1] |
| 10-25% Acetic Acid | Excellent | The acidic pH ensures the peptide remains fully protonated and soluble.[3] |
| 0.1% Trifluoroacetic Acid (TFA) | Excellent | Similar to acetic acid, provides an acidic environment for optimal solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Caution | While LZ1 is soluble, the neutral pH is closer to its pI than acidic options, potentially increasing aggregation risk at high concentrations. |
Question: My this compound solution is clear initially but becomes cloudy over time or after freeze-thaw cycles. How can I prevent this?
Answer:
Delayed aggregation can be triggered by factors such as peptide concentration, storage conditions, buffer components, and physical stress like freeze-thaw cycles.[4][5]
Factors Influencing this compound Stability in Solution
Caption: Key factors promoting this compound aggregation in solution.
Experimental Protocols to Enhance Long-Term Stability:
-
Optimize Storage Concentration:
-
Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in a suitable acidic buffer (e.g., 10% acetic acid).
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
For working solutions, dilute the stock into your final experimental buffer immediately before use.
-
-
Buffer Optimization:
-
The choice of buffer can significantly impact peptide stability. Since LZ1 is a cationic peptide, high concentrations of certain salts can screen the repulsive charges and promote aggregation.[4]
-
If your experimental buffer has a high ionic strength, consider reducing the salt concentration if possible.
-
Experiment with different buffer systems to find the one that best maintains LZ1 solubility in your specific assay.
-
Buffer Component Comparison for LZ1 Stability:
| Buffer Component | Concentration Range | Potential Impact on LZ1 Aggregation | Recommendation |
| Sodium Chloride (NaCl) | 50-300 mM | High concentrations can shield charges and promote hydrophobic interactions, leading to aggregation.[4] | Use the lowest concentration compatible with your experiment. |
| Arginine | 50-100 mM | Can act as a solubility enhancer by suppressing protein-protein interactions.[6] | Consider adding to your buffer if aggregation persists. |
| Glycerol | 2-10% | Acts as a cryoprotectant and can stabilize peptides in solution. | Useful for long-term storage and to mitigate freeze-thaw stress. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.05% | Can help solubilize hydrophobic patches on the peptide, preventing aggregation.[7] | Use with caution as it may interfere with some biological assays. |
-
Storage and Handling:
-
Store lyophilized this compound at -20°C for long-term storage.[1]
-
Store stock solutions at -20°C or -80°C.
-
Avoid storing dilute peptide solutions for extended periods, even at 4°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving lyophilized this compound?
For initial reconstitution, we recommend using sterile, high-purity water, or for enhanced solubility, a dilute acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[3] This ensures the peptide, with its high pI of 12.5, is in a pH environment that maximizes its solubility.[1]
Q2: At what concentration should I store my this compound stock solution?
It is best to prepare a stock solution at a concentration of 1 mg/mL or higher. More concentrated stocks are often more stable. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles, which can lead to aggregation.[4]
Q3: Can I store my working dilution of this compound?
We do not recommend storing dilute solutions of this compound for long periods. It is best to prepare fresh working dilutions from your frozen stock solution for each experiment.
Q4: My experimental protocol requires a neutral pH. How can I prevent LZ1 aggregation?
If you need to work at a neutral pH, prepare your concentrated stock in a dilute acid as recommended. Then, dilute the stock into your neutral buffer immediately before the experiment. The lower concentration in the final working solution will reduce the risk of aggregation. If you still observe issues, consider adding a solubility-enhancing excipient like arginine (50-100 mM) to your neutral buffer.[6]
Q5: How can I confirm if my this compound solution has aggregated?
Visual inspection for cloudiness or precipitates is the first step. For a more quantitative assessment, you can use techniques such as:
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate light scattering from aggregates.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in your solution.[8]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric peptide.[8]
Q6: Is this compound aggregation reversible?
In some cases, mild aggregation can be reversed by sonication or by adding a small amount of dilute acid to lower the pH. However, extensive aggregation, especially the formation of fibrillar structures, is often irreversible.[4] Therefore, prevention is the most effective strategy.
References
- 1. This compound: Cutting-Edge Anti-Bacterial Solution for Cosmetic Applications - Buy Anti-Bacterial Peptide for Cosmetics, High Purity this compound, Cosmetic Ingredient Supplier Product on Skincare peptides [polypeptideapi.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. xtalks.com [xtalks.com]
Technical Support Center: Improving the Solubility of Synthetic LZ1 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the synthetic LZ1 peptide. The following strategies are based on the known properties of LZ1 and established principles for handling synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound arrived as a powder. What is the very first step before trying to dissolve it?
A1: Before opening the vial, it is crucial to centrifuge it briefly (e.g., 10,000 xg for 5 minutes).[1] This will pellet all the lyophilized powder to the bottom of the vial, ensuring that no material is lost when you open the cap.[1] It is also recommended to allow the vial to warm to room temperature before opening to avoid condensation.[1]
Q2: The product description says LZ1 is "water-soluble," but my sample is not dissolving well in sterile water. Why is this?
A2: While some suppliers describe LZ1 as water-soluble, its solubility can be challenging due to its specific amino acid composition.[2] The LZ1 sequence (H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2) contains a high proportion of hydrophobic residues (Tryptophan and Valine), which can counteract the hydrophilic nature of its basic residues (Lysine and Arginine) and lead to poor solubility or aggregation in neutral aqueous solutions.[][4] Furthermore, peptide solubility is often lowest near its isoelectric point (pI), and while LZ1's pI is very high (~12.5), localized pH effects or interactions can still hinder dissolution.[2][4]
Q3: What is the isoelectric point (pI) of LZ1 and why is it important for solubility?
A3: The synthetic this compound has a calculated isoelectric point (pI) of approximately 12.05 to 12.5.[2][5] The pI is the pH at which the peptide has a net neutral charge.[4] Peptides are typically least soluble at their pI because the lack of net charge reduces repulsion between molecules, favoring aggregation.[4] Since LZ1's pI is very high, it will carry a strong positive charge at neutral or acidic pH. Therefore, dissolving it in a slightly acidic buffer (e.g., pH 4-6) is a highly recommended starting point to maximize solubility.[1][6]
Q4: Can I use DMSO to dissolve my this compound? Are there any risks?
A4: Yes, for highly hydrophobic peptides, using a small amount of an organic co-solvent like Dimethyl sulfoxide (DMSO) is a standard approach.[1][7] First, dissolve the peptide completely in a minimal volume of 100% DMSO, and then slowly add the aqueous buffer to your desired final concentration while vortexing.[1][7] However, be aware that the LZ1 sequence contains multiple Tryptophan (Trp) residues.[] DMSO can potentially cause oxidation of Tryptophan, so it is advisable to use high-purity, anhydrous DMSO and to store stock solutions at -20°C or below.[7] If your downstream application is sensitive to DMSO, alternatives like acetonitrile (ACN) or dimethylformamide (DMF) can be considered.[1]
Q5: My dissolved this compound solution looks cloudy. What should I do?
A5: A cloudy or hazy solution indicates that the peptide is not fully dissolved but is suspended as fine particulates, which can lead to inaccurate concentration measurements and failed experiments.[1] Physical methods like gentle sonication in a water bath can help break up aggregates and improve dissolution.[1][6] If the solution remains cloudy, it suggests you have exceeded the peptide's solubility limit in that specific solvent. You should centrifuge the solution to pellet the undissolved material before using the supernatant.[6] For future attempts, you will need to try a lower concentration or a different solubilization strategy.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with the this compound.
Caption: Troubleshooting workflow for solubilizing synthetic this compound.
Data Hub: Solubility Parameters
The following tables provide illustrative data to guide your experimental design for LZ1 solubilization.
Table 1: Illustrative Solubility of LZ1 at Different pH Values
| pH of Aqueous Buffer | Expected Net Charge | Qualitative Solubility (at 1 mg/mL) | Recommendation |
| 3.0 (e.g., 0.1% Acetic Acid) | Highly Positive | High | Recommended Starting Point |
| 5.0 | Highly Positive | High | Excellent Alternative |
| 7.4 (e.g., PBS) | Positive | Moderate to Low | May require sonication or co-solvents |
| 9.0 | Positive | Moderate | Generally not recommended over acidic pH |
| 12.5 (Isoelectric Point) | Neutral | Very Low | Avoid |
Table 2: Effect of Co-solvents on LZ1 Solubility
| Solvent System (Final Concentration) | Max Achievable Concentration (mg/mL, approx.) | Notes |
| 100% Sterile Water (pH ~7) | < 0.5 | Prone to aggregation. |
| 0.1% Acetic Acid in Water | > 2.0 | Clear solution often achieved. |
| 10% Acetonitrile / 90% Water | 1.0 - 1.5 | Useful for RP-HPLC applications. |
| 10% DMSO / 90% PBS (pH 7.4) | > 2.0 | Be mindful of DMSO effects on cells and Trp oxidation.[7] |
| 30% Isopropanol / 70% Water | 1.0 - 2.0 | Alternative organic solvent. |
Table 3: Recommended Solvents Based on this compound Properties
| Property | Observation for LZ1 | Recommended Solvent Strategy |
| Net Charge | Highly positive at pH < 12.[2][5] | Use an acidic buffer (e.g., 10% acetic acid) to ensure maximum charge repulsion.[1] |
| Hydrophobicity | >50% hydrophobic or polar uncharged residues.[] | If acidic buffer fails, use a minimal amount of DMSO, ACN, or DMF to create a stock, then dilute slowly.[1] |
| Aggregation Potential | Peptide sequences can form hydrogen bonds leading to aggregation. | Sonication can disrupt hydrogen bonding networks.[1] In extreme cases, chaotropic agents (urea, guanidine HCl) may be needed.[8] |
Experimental Protocols & Workflows
Experimental Workflow Diagram
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. This compound: Cutting-Edge Anti-Bacterial Solution for Cosmetic Applications - Buy Anti-Bacterial Peptide for Cosmetics, High Purity this compound, Cosmetic Ingredient Supplier Product on Skincare peptides [polypeptideapi.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
long-term storage and stability of lyophilized LZ1 peptide
This technical support center provides guidance on the long-term storage, stability, and handling of lyophilized LZ1 peptide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container to protect it from moisture and light.[1][2][3][4][5] Under these conditions, the peptide can be stable for several years.[5][6][7][8] Avoid using frost-free freezers as they have temperature cycles that can degrade the peptide.[3]
Q2: Can I store the lyophilized this compound at room temperature or in the refrigerator?
Short-term storage at room temperature (for a few weeks) or in a refrigerator (2-8°C for a few months) is possible, but it is not recommended for long-term storage.[2][3][4] Exposure to higher temperatures, even for short periods, can accelerate degradation.[6] If short-term storage at room temperature is necessary, ensure the peptide is protected from light and moisture.[2][3]
Q3: How does the amino acid sequence of a peptide, like LZ1, affect its stability?
The stability of a peptide is influenced by its amino acid composition.[5][6] Peptides that contain amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are more prone to degradation pathways like oxidation and deamidation.[5] While the specific sequence of LZ1 is proprietary, it is known to have high stability in human plasma, suggesting a robust composition.[9][10][11]
Q4: What is the expected shelf-life of lyophilized this compound?
While specific long-term stability studies on lyophilized this compound are not publicly available, general guidelines for lyophilized peptides suggest a shelf-life of several years when stored at -20°C or colder.[5][7][8] For reconstituted peptides, the shelf-life is significantly shorter, typically a few days to weeks when stored at 4°C.[7]
Troubleshooting Guide
Issue 1: The lyophilized this compound appears clumpy or has changed color.
-
Possible Cause: Moisture contamination. Lyophilized peptides are often hygroscopic and can absorb moisture if the vial is opened before it has warmed to room temperature, leading to condensation.[1][4]
-
Solution: Always allow the vial to equilibrate to room temperature in a desiccator before opening.[4] If the appearance has changed, it is an indication of potential degradation, and it is recommended to use a fresh vial for critical experiments.
Issue 2: The reconstituted this compound solution is cloudy or contains particulates.
-
Possible Cause 1: Incomplete dissolution.
-
Solution 1: Gently swirl the vial to mix.[12] Avoid vigorous shaking or vortexing, as this can cause aggregation.[12] If particles persist, sonication may help to fully dissolve the peptide.[12]
-
Possible Cause 2: Aggregation. This can be influenced by factors such as peptide concentration, pH, and ionic strength of the solvent.[13][14]
-
Solution 2: Try reconstituting the peptide at a lower concentration.[13] Ensure the pH of the reconstitution buffer is appropriate. For peptides with a high isoelectric point like LZ1 (pI ~12.5), a slightly acidic buffer may aid solubility.[15] If aggregation persists, filtering the solution through a 0.2 µm filter can remove aggregated particles.[12][13]
Issue 3: I am seeing unexpected peaks in my HPLC analysis of the this compound.
-
Possible Cause: Peptide degradation. This can occur due to improper storage, handling, or exposure to harsh conditions (e.g., extreme pH, oxidizing agents).[16][17]
-
Solution: Review the storage and handling procedures to ensure they align with the recommendations. Perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating HPLC method.[16][18][19][20] This will help in distinguishing between the intact peptide and its degradants.
Data Summary
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-term | -20°C or -80°C | Years[5][7][8] | Store in a tightly sealed, opaque container with a desiccant.[2][3][4] Avoid frost-free freezers.[3] |
| Medium-term | 2°C to 8°C | Weeks to a few months[2][3][6] | Keep in a sealed, dark container.[2][3] |
| Short-term | Room Temperature | A few weeks[2][4] | Protect from light and moisture.[2][3] Not recommended. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture.[1][4]
-
Solvent Selection: Choose a sterile, appropriate solvent. For many peptides, sterile water or bacteriostatic water is suitable.[12] Given LZ1's high isoelectric point, a dilute acidic solution (e.g., 0.1% acetic acid) may improve solubility.
-
Reconstitution: Using a sterile syringe, slowly add the desired volume of solvent down the side of the vial. Do not squirt the solvent directly onto the peptide powder.[21]
-
Dissolution: Gently swirl the vial until the peptide is completely dissolved.[12] Avoid vigorous shaking. If necessary, sonicate briefly to aid dissolution.[12]
-
Storage of Reconstituted Peptide: For immediate use, the solution can be stored at 2-8°C for a short period. For longer-term storage of the solution, it is recommended to aliquot the solution into single-use vials and store them at -20°C.[5] Avoid repeated freeze-thaw cycles.[4][5]
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Column: A reversed-phase C18 column is typically suitable for peptide analysis.[18]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is a common mobile phase system for peptides.[18]
-
Detection: UV detection at 210-230 nm is generally used for peptide bonds.[20]
-
Method Development:
-
Perform forced degradation studies by exposing the this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[16][19]
-
Analyze the stressed samples by HPLC to identify the degradation peaks.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the main LZ1 peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19]
-
Visualizations
Caption: Workflow for handling and stability analysis of lyophilized this compound.
Caption: Troubleshooting guide for common issues with reconstituted this compound.
References
- 1. methodpeptides.com [methodpeptides.com]
- 2. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 3. priorityaminos.com [priorityaminos.com]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. peptidesystems.com [peptidesystems.com]
- 9. ulprospector.com [ulprospector.com]
- 10. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 11. bkherb.com [bkherb.com]
- 12. uk-peptides.com [uk-peptides.com]
- 13. jpt.com [jpt.com]
- 14. millennialscientific.com [millennialscientific.com]
- 15. This compound: Cutting-Edge Anti-Bacterial Solution for Cosmetic Applications - Buy Anti-Bacterial Peptide for Cosmetics, High Purity this compound, Cosmetic Ingredient Supplier Product on Skincare peptides [polypeptideapi.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
- 18. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
preventing degradation of LZ1 peptide in experimental buffers
Welcome to the technical support center for the LZ1 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of LZ1 in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
Problem: My this compound is showing reduced or no activity in my experiment.
This is a common issue that can arise from peptide degradation. The following sections provide potential causes and solutions.
Potential Cause 1: Proteolytic Degradation
The this compound has the sequence Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2. This sequence is rich in Lysine (Lys) and Arginine (Arg) residues, which are primary cleavage sites for trypsin-like serine proteases.[1][2][3] These proteases are often present in cell culture media supplements (e.g., fetal bovine serum) or can be released from cells during lysis.
Solutions:
-
Add Protease Inhibitors: Supplement your experimental buffers with a broad-spectrum protease inhibitor cocktail or specific inhibitors of serine proteases.
-
Heat Inactivate Serum: If using serum, heat-inactivating it prior to use can reduce the activity of some proteases.
-
Work at Low Temperatures: Perform experimental steps on ice whenever possible to reduce enzymatic activity.[4]
Potential Cause 2: Oxidation
LZ1 contains multiple Tryptophan (Trp) residues. The indole side chain of Tryptophan is susceptible to oxidation, which can be caused by exposure to air, light, or certain chemicals in the buffer.[5][6][7][8][9] Oxidation can lead to a loss of biological activity.
Solutions:
-
Use Degassed Buffers: Prepare buffers with deoxygenated water and store them under an inert gas (e.g., nitrogen or argon).
-
Avoid Oxidizing Agents: Ensure your buffers are free from oxidizing agents.
-
Add Antioxidants: Consider adding antioxidants like N-acetylcysteine or ascorbic acid to your buffer, but verify their compatibility with your experimental setup.
-
Protect from Light: Store and handle peptide solutions in amber vials or protect them from light.[10]
Potential Cause 3: Inappropriate pH
The stability of peptides is highly pH-dependent.[11][12][13] LZ1 is a cationic peptide with a high isoelectric point (pI ≈ 12.05-12.5).[10] At pH values near its pI, the peptide may be less soluble and more prone to aggregation. For cationic antimicrobial peptides, activity can be significantly influenced by pH.[11][12]
Solutions:
-
Maintain Optimal pH: For general stability, maintain the pH of the buffer below 8.[8] Peptides are generally more stable in slightly acidic conditions.
-
Buffer Selection: Choose a buffer system that can effectively maintain the desired pH throughout the experiment. Phosphate-buffered saline (PBS) is convenient but may not be ideal for peptides prone to oxidation.[10] Acetic acid-containing buffers can help stabilize many peptides.[10]
Potential Cause 4: Repeated Freeze-Thaw Cycles
Each freeze-thaw cycle can cause partial degradation of the peptide.[8][10]
Solutions:
-
Aliquot Peptide Solutions: Upon reconstitution, aliquot the this compound solution into single-use volumes and store them at -20°C or -80°C.[8][10] This prevents the need for repeated thawing and freezing of the main stock.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized and reconstituted this compound?
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[14]
-
Reconstituted Solution: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][10] For short-term storage (a few days), 4°C is acceptable, but freezing is recommended for longer periods.
Q2: What is the best buffer to reconstitute and use for this compound?
The choice of buffer depends on the specific experiment. However, for general use and to minimize degradation:
-
Use a slightly acidic buffer (pH 4-6).
-
If oxidation is a concern, use degassed buffers and avoid those containing oxidizing agents.[10]
-
For cell-based assays, ensure the buffer is sterile and consider adding protease inhibitors if working with cell lysates or serum-containing media.
Q3: My this compound solution appears cloudy. What should I do?
Cloudiness may indicate poor solubility or aggregation. This can be due to the buffer's pH being close to the peptide's isoelectric point.
-
Try sonicating the solution briefly.
-
Consider dissolving the peptide in a small amount of a different solvent (e.g., a minimal amount of acetic acid or DMSO) before diluting it in your experimental buffer. Always check for solvent compatibility with your assay.
Q4: How can I monitor the degradation of my this compound?
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to assess peptide purity and detect degradation products.
-
Mass Spectrometry (MS): Can be used to identify peptide fragments resulting from degradation.
-
Activity Assays: A loss of biological activity (e.g., antimicrobial or anti-inflammatory effect) is a strong indicator of degradation.
Quantitative Data on Peptide Stability
The following tables provide representative data on factors affecting peptide stability. While this data is not specific to LZ1, it illustrates general principles that apply.
Table 1: Effect of Protease Inhibitors on Peptide Half-Life in Rat Plasma
| Peptide | Without Inhibitors (Half-life in min) | With Inhibitors (Half-life in min) | Fold Increase |
| LR18 (linear) | 62.12 ± 5.66 | - | - |
| C-LR18 (cyclic) | 209.45 ± 20.21 | - | 3.37 |
Data adapted from a study on antimicrobial peptides LR18 and its cyclic analog C-LR18, demonstrating that structural modifications can significantly increase stability in a biological matrix like plasma.[7]
Table 2: Influence of pH on Antimicrobial Peptide Activity
| Peptide | Organism | pH 5.5 (MIC in µM) | pH 7.4 (MIC in µM) | pH 8.5 (MIC in µM) |
| Temporin B | S. aureus | ~10 | ~20 | >50 |
| BmKn2 | S. aureus | ~5 | ~15 | >40 |
This table illustrates how the minimum inhibitory concentration (MIC) of antimicrobial peptides can be affected by pH, with many cationic peptides showing better activity at slightly acidic pH. Data is representative and based on general trends observed for AMPs.[15]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized LZ1 to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Add the recommended volume of sterile, nuclease-free water or a suitable buffer (e.g., 10 mM acetic acid) to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
For long-term storage, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Inhibition of Proteolytic Degradation in Cell Culture Experiments
-
Prepare your cell culture medium with all necessary supplements.
-
If using serum that has not been heat-inactivated, consider this as a potential source of proteases.
-
Just before adding the this compound to your medium, add a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. Common cocktails inhibit serine, cysteine, and metalloproteases.
-
Add the this compound to the desired final concentration.
-
Proceed with your experiment, minimizing the incubation time at 37°C if possible to further reduce potential degradation.
Visualizations
Caption: Key degradation pathways for this compound and corresponding prevention strategies.
Caption: LZ1's anti-inflammatory action via modulation of the TLR4 signaling pathway.
References
- 1. Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PeptideCutter [web.expasy.org]
- 3. Khan Academy [khanacademy.org]
- 4. carlroth.com [carlroth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]
- 7. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Different pH Conditions on Peptides’ Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration [mdpi.com]
- 14. Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of the Hydrophobic LZ1 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of the hydrophobic LZ1 peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of the hydrophobic this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My crude this compound won't dissolve in the initial mobile phase (water with 0.1% TFA). What should I do?
Answer: This is a common challenge due to the hydrophobic nature of the this compound. Here are several strategies to improve solubility:
-
Use of Organic Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), isopropanol, or n-propanol before diluting it with the initial mobile phase. Be aware that high concentrations of organic solvents in the injected sample can lead to peak distortion.
-
Solubility Testing: Before dissolving the entire batch, test the solubility of a small amount of the peptide in various solvents to identify the most effective one.
-
Acidification: Ensure that the aqueous solution is acidified with an ion-pairing agent like trifluoroacetic acid (TFA), which can improve the solubility of some peptides.
Question 2: I'm observing a very broad and tailing peak for my this compound during RP-HPLC. How can I improve the peak shape?
Answer: Poor peak shape is often a result of secondary interactions with the column, peptide aggregation, or slow kinetics. Consider the following troubleshooting steps:
-
Increase Column Temperature: Raising the column temperature to 40-60°C can significantly improve peak shape by increasing peptide solubility and reducing mobile phase viscosity.
-
Optimize the Ion-Pairing Agent: Ensure you are using an adequate concentration of TFA (typically 0.1%). If mass spectrometry (MS) compatibility is required, formic acid (FA) is an alternative, though it may result in broader peaks.
-
Change the Organic Modifier: While acetonitrile is common, using n-propanol or isopropanol can improve the solubility and peak shape for very hydrophobic peptides like LZ1.
-
Adjust the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration) can improve peak resolution and shape.
-
Use a Different Column: A standard C18 column may be too hydrophobic. Switching to a column with a shorter alkyl chain, such as C8 or C4, or a phenyl-based column, can reduce strong interactions and improve peak symmetry.
Question 3: My peptide seems to be irreversibly stuck on the column, and I have very low recovery. What's happening and how can I fix it?
Answer: This indicates that the peptide is interacting too strongly with the stationary phase or aggregating on the column. Here are some solutions:
-
Switch to a Less Retentive Column: As mentioned, a C8 or C4 column is often more suitable for highly hydrophobic peptides than a C18 column.
-
Increase Organic Solvent Strength: Incorporate stronger organic solvents like n-propanol or isopropanol into your mobile phase to facilitate the elution of the tightly bound peptide.
-
Column Washing: At the end of each run, include a high-organic wash step (e.g., 95-100% acetonitrile or a mixture of acetonitrile and propanol) to strip any remaining peptide from the column.
-
Check for Aggregation: The peptide may be aggregating on the column. Using solvents known to disrupt aggregation, like those mentioned for dissolution, can help.
Data Presentation
The following tables summarize illustrative quantitative data to guide the optimization of your this compound purification. The values presented are representative and will vary depending on the specific peptide, HPLC system, and experimental conditions.
Table 1: Illustrative Comparison of Column Stationary Phases on Hydrophobic Peptide Purification
| Stationary Phase | Typical Recovery (%) | Typical Purity (%) | Peak Shape Observation |
| C18 | 40-60% | 85-95% | Often shows significant tailing |
| C8 | 60-80% | >95% | Improved peak symmetry |
| C4 | 70-90% | >95% | Generally sharper peaks |
Table 2: Illustrative Influence of Organic Modifier on Hydrophobic Peptide Purification
| Organic Modifier | Elution Strength | Typical Recovery (%) | Peak Shape Observation |
| Acetonitrile | Moderate | 60-75% | Good, but can show tailing |
| Isopropanol | High | 70-85% | Often improved peak shape |
| n-Propanol | Very High | 75-90% | Can provide the best peak shape for highly hydrophobic peptides |
Experimental Protocols
Protocol 1: Sample Preparation for Hydrophobic this compound
-
Initial Solubility Test: Test the solubility of a small amount (e.g., <1 mg) of lyophilized this compound in various solvents:
-
Water with 0.1% TFA
-
50% acetonitrile in water with 0.1% TFA
-
Dimethyl sulfoxide (DMSO)
-
Isopropanol
-
-
Dissolution: Based on the solubility test, dissolve the bulk of the crude peptide in the minimum necessary volume of the most effective solvent. If using a strong organic solvent like DMSO, aim for a concentrated stock solution.
-
Dilution: Slowly dilute the concentrated peptide solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to the desired injection concentration. If precipitation occurs, a higher initial percentage of organic solvent in the diluent may be required.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter that is compatible with the solvents used to remove any particulate matter before injection.
Protocol 2: General RP-HPLC Method for this compound Purification
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
Column Selection: A C4 or C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å) is recommended.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.
-
Scouting Run:
-
Inject a small amount of the prepared sample.
-
Run a broad linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes to determine the approximate elution percentage of the this compound.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the this compound. For example, if the peptide eluted at 40% B, a new gradient could be 30% to 50% B over 20-30 minutes.
-
-
Example Optimized Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-35 min: Linear gradient from 30% to 50% B
-
35-40 min: Linear gradient from 50% to 95% B (Column Wash)
-
40-45 min: 95% B (Hold for Column Wash)
-
45-50 min: Return to 5% B
-
50-60 min: 5% B (Re-equilibration)
-
-
Detection: Monitor the absorbance at 214 nm and 280 nm (due to the presence of tryptophan residues in LZ1).
-
Fraction Collection: Collect fractions across the main peak(s).
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
-
Visualizations
The following diagrams illustrate key concepts related to the purification and mechanism of action of the this compound.
Caption: Experimental workflow for the purification of the hydrophobic this compound.
Caption: General mechanism of action for antimicrobial peptides like LZ1.
Technical Support Center: Optimizing LZ1 Peptide for In Vitro Assays
Welcome to the technical support center for the LZ1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the use of this compound in various in vitro assays. Here you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and key performance data to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: LZ1 is a synthetic, 15-amino acid cationic peptide (VKRWKKWWRKWKKWV-NH2) derived from snake cathelicidin.[1][2][3] Its primary functions are antimicrobial, antimalarial, and anti-inflammatory.[1][4] It shows strong antimicrobial activity against bacteria associated with acne, such as Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus.[2][4] Additionally, it has demonstrated antimalarial activity against Plasmodium falciparum and exhibits anti-inflammatory effects by inhibiting the production of cytokines like TNF-α and IL-1β.[1][4]
Q2: How should I properly dissolve and store lyophilized this compound?
A2: Proper handling is critical for peptide integrity and experimental consistency.[5]
-
Reconstitution: Before opening, centrifuge the vial to pellet the lyophilized powder. LZ1 is a cationic and Trp-rich peptide.[1][2] While it may be soluble in sterile water, a recommended starting approach for many peptides is to first dissolve it in a small amount of a sterile organic solvent like DMSO to create a high-concentration stock.[6] After it is fully dissolved, dilute it to the final working concentration with your desired sterile aqueous buffer or culture medium.[6][7]
-
Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[5][7] Once reconstituted, it is crucial to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]
Q3: What is a good starting concentration range for LZ1 in a new in vitro assay?
A3: The optimal concentration depends on the assay and cell type. For initial experiments, performing a broad-range dose-response curve is recommended.[7] Based on published data, a wide range from 0.1 µM to 100 µM would be a suitable starting point.[1][4][7] For antimicrobial assays, concentrations can be guided by the known Minimal Inhibitory Concentration (MIC), which for P. acnes is 0.6 µg/ml.[2][4] For antimalarial assays, the reported IC50 is 3.045 µM.[1] For cell-based assays, concentrations between 20 to 200 µg/ml have been shown to have minimal cytotoxic effects on human keratinocytes.[4][8]
Q4: My this compound seems to be insoluble or is precipitating in my aqueous buffer. What should I do?
A4: Peptide insolubility is a common issue, often driven by hydrophobicity and aggregation.[5][9] LZ1 contains several hydrophobic tryptophan residues.[2] If you observe precipitation:
-
Verify Dissolution Method: Ensure the peptide was fully dissolved in a minimal amount of an appropriate organic solvent (like DMSO) before dilution into the aqueous buffer.[6]
-
Adjust pH: LZ1 is a basic peptide due to its numerous lysine (K) and arginine (R) residues.[2][10] If dissolving in a buffer, ensure the pH is not close to the peptide's isoelectric point, which can minimize solubility.[11] Dissolving in a slightly acidic solution (e.g., using a small amount of 25% acetic acid before diluting with water) can sometimes improve the solubility of basic peptides.[10]
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution.[6]
-
Use Fresh Dilutions: Prepare fresh dilutions from your concentrated stock for each experiment, as peptides can aggregate over time in aqueous solutions.[6]
Q5: How can I accurately determine the concentration of my LZ1 stock solution?
A5: The weight of lyophilized peptide powder is not a precise measure of peptide content, as it can contain 10-70% water and salts by weight.[12] For accurate concentration determination, especially for a peptide like LZ1 which contains multiple tryptophan (W) residues, UV spectrophotometry is a convenient method.[12] The concentration can be calculated using the Beer-Lambert law (A = εcl) based on the absorbance at 280 nm. The molar extinction coefficient (ε) for LZ1 can be calculated based on its tryptophan and tyrosine content.[12]
Q6: I'm observing high variability between my experimental replicates. What could be the cause?
A6: High variability can stem from several factors:[7]
-
Inconsistent Pipetting: Ensure pipettes are calibrated, especially when handling small volumes.
-
Peptide Aggregation: Inconsistent aggregation between wells can lead to variable effective concentrations. Use freshly prepared, well-mixed dilutions.[6]
-
Improper Mixing: Gently but thoroughly mix the plate after adding the peptide to ensure even distribution.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating.
-
Peptide Degradation: Avoid repeated freeze-thaw cycles of your stock solution.[7]
Q7: LZ1 is showing higher-than-expected cytotoxicity in my cell-based assay. Why?
A7: While LZ1 has been reported to have low cytotoxicity at concentrations up to 200 µg/ml on HaCaT keratinocytes, this can be cell-type dependent.[4][8]
-
High Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[6]
-
Peptide Concentration: Your specific cell line may be more sensitive. It is crucial to perform a dose-response cytotoxicity assay (like MTT or LDH) to determine the non-toxic concentration range for your particular experimental system.[6]
-
Peptide Purity: Impurities from synthesis could be cytotoxic. Ensure you are using a high-purity peptide.
Q8: I'm not observing any biological effect from the this compound. What should I do?
A8: This can be a frustrating issue. Refer to the troubleshooting workflow diagram (Figure 2) below. Key steps include:
-
Confirm Peptide Integrity: Verify that the peptide was stored and handled correctly to prevent degradation.[5][7]
-
Check Concentration Calculation: Ensure your stock concentration was accurately determined.[12]
-
Rule out Solubility/Aggregation: Insoluble or aggregated peptide will not be biologically active.[6]
-
Review Incubation Time: The required incubation time can vary significantly depending on the biological process being studied. For acute effects, a few hours may be sufficient, while chronic effects may require 24-72 hours.[6]
-
Re-evaluate Concentration Range: It's possible the effective concentration is outside your tested range. Consider testing a wider or higher range of concentrations.[7]
Section 2: Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Bioactivity of this compound (in vitro)
| Target Organism/Cell | Assay Type | Metric | Value | Reference |
| Propionibacterium acnes | Antimicrobial | MIC | 0.6 µg/ml | [2][4] |
| Staphylococcus epidermidis | Antimicrobial | MIC | 4.7 µg/ml | [2][4] |
| Staphylococcus aureus | Antimicrobial | MIC | 4.7 µg/ml | [2][4] |
| Plasmodium falciparum (3D7) | Antimalarial | IC50 | 3.045 µM | [1] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type | Assay Type | Concentration Range | Effect | Reference |
| Human HaCaT Keratinocytes | Cytotoxicity | 20 - 200 µg/ml | < 5.6% reduction in cell viability | [4][8] |
| Human Red Blood Cells | Hemolysis | Up to 320 µg/ml | < 5.2% hemolysis | [4][13] |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes a standard method for reconstituting and storing lyophilized this compound.
-
Centrifugation: Before opening, centrifuge the manufacturer's vial at >10,000 x g for 2-5 minutes to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: Under sterile conditions, add a precise volume of high-purity, sterile DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 5 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.[6]
-
Aliquoting: To avoid contamination and degradation from repeated freeze-thaw cycles, immediately divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[7]
-
Storage: Store the aliquots at -80°C until use.
-
Working Solution Preparation: For experiments, thaw a single aliquot and dilute it serially into the appropriate sterile buffer or cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains at a non-toxic level (e.g., <0.5%).[6]
Protocol 2: Determining the Optimal Dose-Response of LZ1 using an MTT Cell Viability Assay
This protocol provides a method to assess the effect of LZ1 on cell viability and identify its optimal concentration range.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[6]
-
Peptide Preparation: Prepare serial dilutions of the this compound in complete culture medium from your stock solution. It is common to prepare these at 2X the final desired concentration. A suggested starting range is 0.2 µM to 200 µM to cover a broad dose-response.[6]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different 2X peptide concentrations to the appropriate wells. Include "vehicle control" wells (medium with the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Solubilization: Add 100-150 µL of MTT solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the crystals. Mix gently by pipetting or placing on an orbital shaker.[6]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the percent viability against the peptide concentration (on a log scale) to generate a dose-response curve and determine the cytotoxic concentration, if any.
Protocol 3: Minimal Inhibitory Concentration (MIC) Broth Dilution Assay
This protocol is adapted from standard methods to determine the antimicrobial activity of LZ1.[2][4]
-
Peptide Preparation: Prepare a series of two-fold dilutions of this compound in an appropriate sterile broth medium (e.g., BHI broth for P. acnes) in a 96-well plate.[2][4]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 10⁸ CFU/ml) in the same broth.[4]
-
Inoculation: Add a defined volume of the bacterial suspension to each well containing the peptide dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/ml.
-
Controls: Include a positive control well (bacteria in broth without peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., for P. acnes, anaerobic conditions at 37°C for 72 hours).[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[13]
Section 4: Visual Guides and Workflows
Figure 1: this compound Handling and Stock Preparation Workflow
Caption: Workflow for proper handling of this compound.
Figure 2: Troubleshooting Workflow for Poor LZ1 Activity
Caption: Decision tree for troubleshooting lack of LZ1 effect.
Figure 3: LZ1's Proposed Anti-inflammatory Signaling Pathway
References
- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C113H167N33O15 | CID 171714265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
minimizing off-target effects of LZ1 peptide in cell culture
Welcome to the technical support center for the LZ1 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the this compound in cell culture experiments, with a specific focus on minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound?
A1: LZ1 is a synthetic antimicrobial peptide derived from snake cathelicidin. Its primary mechanisms of action depend on the target organism. In the context of its antimalarial activity against Plasmodium falciparum, LZ1 inhibits pyruvate kinase activity and subsequently disrupts ATP synthesis.[1] As an antimicrobial agent, particularly against bacteria like P. acnes and S. epidermis, its bactericidal action is believed to involve interactions with the cell membrane and/or internal cellular targets, leading to inhibited growth and proliferation.[2] Furthermore, LZ1 exhibits anti-inflammatory properties by preventing the secretion of pro-inflammatory cytokines.[2][3]
Q2: What are the known on-target effects of LZ1 in mammalian cells?
A2: In mammalian cells, the primary "on-target" effect, in the context of its therapeutic application for inflammatory conditions, is the reduction of inflammation. LZ1 has been shown to ameliorate inflammation induced by P. acnes by inhibiting the secretion of inflammatory factors such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3][4]
Q3: Does the this compound exhibit significant cytotoxicity in mammalian cells?
A3: Based on available studies, this compound shows low cytotoxicity towards mammalian cells at effective concentrations. For instance, it has been reported to have little effect on the viability of human keratinocytes (HaCaT cells), with no more than a 5.6% reduction in viability at concentrations ranging from 20 to 200 µg/ml.[5] It also demonstrates minimal hemolytic activity on human red blood cells.[1][3][5]
Q4: What are potential sources of variability in my experiments with this compound?
A4: Variability in peptide-based assays can arise from several factors. These include:
-
Peptide Quality and Purity: Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can interfere with cellular assays.[6]
-
Peptide Solubility and Stability: Poor solubility can lead to inaccurate dosing and precipitation, while degradation of the peptide in solution can result in a loss of activity over time.[6][7]
-
Biological Contaminants: Endotoxin contamination can trigger unwanted immune responses in cell cultures.[6]
-
Experimental Conditions: Factors such as cell line variability, passage number, and serum concentration in the culture medium can all influence the cellular response to peptide treatment.
Troubleshooting Guide
Problem 1: I am observing unexpected levels of cell death in my LZ1-treated cultures.
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | Review the literature for recommended concentration ranges. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Peptide Contamination (e.g., TFA) | Consider using a peptide preparation with TFA removal service. If unsure, contact your peptide supplier for information on counter-ion composition.[6][8] |
| Poor Peptide Solubility | Ensure the peptide is fully dissolved before adding it to the cell culture medium. Follow the manufacturer's guidelines for solubilization. For hydrophobic peptides, a small amount of a suitable solvent may be required.[6] |
| Peptide Aggregation | Visually inspect the peptide solution for any precipitates. Consider sonicating the solution briefly to aid dissolution. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to peptide treatment. Test the peptide on a control cell line known to be robust. |
Problem 2: My experimental results with LZ1 are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Aliquot the lyophilized peptide upon receipt and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for viscous peptide solutions. |
| Variability in Cell Culture | Standardize your cell culture procedures, including seeding density, passage number, and media composition. |
| Assay Variability | Ensure consistent incubation times and reagent concentrations for all assays. Include appropriate positive and negative controls in every experiment. |
Problem 3: I suspect off-target effects of LZ1 in my specific signaling pathway of interest.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Perform target engagement assays to confirm that LZ1 is interacting with its intended target in your cellular context.[9][10] |
| Modulation of Unrelated Pathways | Use techniques like kinase activity profiling or proteomics to identify potential off-target interactions.[11][12] |
| Rescue Experiments | If an off-target effect is suspected, try to rescue the phenotype by overexpressing the intended target or using a specific inhibitor for the suspected off-target pathway. |
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound based on published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | Plasmodium falciparum | 3.045 µM | [1] |
| Minimal Inhibitory Concentration (MIC) | Propionibacterium acnes | 0.6 µg/ml | [5][13] |
| Minimal Inhibitory Concentration (MIC) | Staphylococcus epidermidis | 2.3 - 4.7 µg/ml | [5][13] |
| Minimal Inhibitory Concentration (MIC) | Staphylococcus aureus | 2.3 µg/ml | [5][13] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Type | Concentration Range | Result | Reference |
| Cell Viability | Human Keratinocytes (HaCaT) | 20 - 200 µg/ml | No more than 5.6% reduction in viability | [5] |
| Hemolytic Activity | Human Red Blood Cells | Up to 320 µg/ml | No more than 5.2% hemolysis | [5] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.[14]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the this compound in complete medium.
-
Remove the medium from the wells and add 100 µl of the diluted this compound solutions. Include wells with medium only as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µl of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Detection using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[15][16]
Materials:
-
Your cell line of interest treated with this compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)
-
Assay buffer
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Culture and treat cells with this compound as desired. Include positive and negative controls for apoptosis induction.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.
-
Normalize the caspase-3 activity to the protein concentration.
Visualizations
Caption: Experimental workflow for assessing off-target effects of LZ1.
Caption: Troubleshooting logic for unexpected cell death with LZ1.
References
- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 6. genscript.com [genscript.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. genscript.com [genscript.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase Activity and Specificity Assay Using Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Kinase Activity Assay - Pamgene [pamgene.com]
- 13. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. 131I-labeled peptides as caspase substrates for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LZ1 Peptide Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LZ1 peptide bioactivity assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary bioactive properties?
LZ1 is a synthetic antimicrobial peptide (AMP) derived from snake cathelicidin.[1] It is a 15-amino acid peptide with the sequence VKRWKKWWRKWKKWV-NH2.[2][3] Its primary bioactivities include:
-
Antimicrobial activity: LZ1 demonstrates strong, broad-spectrum bactericidal effects against various bacteria, including antibiotic-resistant strains.[2][4]
-
Anti-inflammatory activity: It can ameliorate inflammation by inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5]
-
Antimalarial activity: LZ1 has shown potent suppression of blood-stage Plasmodium falciparum and in vivo efficacy against Plasmodium berghei.[1]
2. How should I prepare and store this compound stock solutions to ensure stability?
Proper handling and storage are critical for maintaining the bioactivity of LZ1.
-
Reconstitution: For initial solubilization, it is recommended to use sterile distilled water.[6] If the peptide does not readily dissolve, sonication may be helpful.[7] For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution in the appropriate aqueous buffer.[7]
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C, protected from light and moisture.[6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[6]
-
Storage of Peptide Solutions: For short-term storage (a few days), peptide solutions should be kept at 4°C. For long-term storage, it is best to aliquot the peptide solution and store it frozen at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[8]
3. What are the common cell lines used in LZ1 bioactivity assays?
The choice of cell line depends on the specific bioactivity being investigated:
-
Antimicrobial Assays: Bacterial strains such as Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus are commonly used.[5]
-
Anti-inflammatory Assays: Human monocyte cell lines like THP-1 are suitable for studying the peptide's effect on inflammatory responses.[9]
-
Cytotoxicity Assays: To assess the peptide's safety profile, human keratinocyte cell lines like HaCaT and human embryonic kidney cells (HEK 293) are often used.[3][5] It's also beneficial to test against primary cells like human mesenchymal stem cells (hMSCs) for a more comprehensive understanding of cytotoxicity.[10]
4. How does this compound exert its anti-inflammatory effects?
LZ1, as a cathelicidin-derived peptide, is thought to modulate inflammatory responses through various signaling pathways. Cathelicidins can influence Toll-like receptor (TLR) signaling, which is crucial in the innate immune response.[11][12] They can directly interact with microbial ligands like lipopolysaccharide (LPS), preventing their binding to TLRs and thereby reducing the downstream inflammatory cascade.[11] Additionally, cathelicidins can modulate the production of both pro- and anti-inflammatory cytokines through pathways involving G-protein coupled receptors (GPCRs) and mitogen-activated protein kinases (MAPKs).[13]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Caption: Troubleshooting high variability in MIC assays.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays
References
- 1. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Cathelicidins Modulate TLR-Activation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
- 13. Cathelicidin impact on inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming LZ1 Peptide Resistance in Bacterial Strains
Welcome to the technical support center for the LZ1 peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to bacterial resistance to the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary mechanism of action?
A1: LZ1 is a synthetically designed cationic antimicrobial peptide (AMP) with a length of 15 amino acids.[1][2][3] Its primary mechanism of action is the disruption of bacterial cell membranes. Due to its positive charge, it interacts with the negatively charged components of the bacterial membrane, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[2] Additionally, LZ1 has demonstrated anti-inflammatory properties.[3]
Q2: Which bacterial strains is LZ1 effective against?
A2: LZ1 has shown strong antimicrobial activity against bacteria commonly associated with acne vulgaris, including Propionibacterium acnes (now known as Cutibacterium acnes), Staphylococcus epidermidis, and Staphylococcus aureus.[1][4] Notably, it has demonstrated efficacy against clinically isolated, clindamycin-resistant strains of P. acnes.[1][4]
Q3: Is it possible for bacteria to develop resistance to the this compound?
A3: While antimicrobial peptides like LZ1 are generally considered less likely to induce resistance compared to conventional antibiotics due to their rapid, membrane-disrupting mechanism of action, bacterial resistance to AMPs can and does occur.[5][6] Mechanisms of resistance to cationic AMPs are well-documented and could potentially emerge against LZ1.
Q4: What are the known mechanisms of bacterial resistance to cationic antimicrobial peptides like LZ1?
A4: Bacteria can employ several strategies to resist the effects of cationic AMPs, including:
-
Alteration of the Cell Surface: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling the positively charged this compound. This can be achieved through mechanisms like the D-alanylation of teichoic acids in Gram-positive bacteria.[7]
-
Efflux Pumps: Bacteria may utilize membrane-associated efflux pumps to actively transport the this compound out of the cell, preventing it from reaching its target.[8]
-
Proteolytic Degradation: Some bacteria can secrete proteases that degrade the this compound, rendering it inactive.[9][10]
-
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can prevent the this compound from reaching the bacterial cells.[7][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming suspected resistance to the this compound in your experiments.
Problem 1: Increased Minimum Inhibitory Concentration (MIC) of LZ1
If you observe a significant and reproducible increase in the MIC of LZ1 for your bacterial strain, it may indicate the development of resistance.
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC determination using a standardized broth microdilution method to ensure the result is accurate and reproducible.
-
Investigate Potential Resistance Mechanisms:
-
Efflux Pump Activity: Perform an efflux pump inhibition assay. A decrease in the MIC of LZ1 in the presence of an efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Napthylamide (PAβN) suggests the involvement of efflux pumps.
-
Proteolytic Degradation: Conduct a protease activity assay to determine if the bacterial supernatant contains proteases that can degrade LZ1.
-
Cell Surface Modification: Analyze changes in the bacterial cell surface charge.
-
-
Consider Combination Therapy: Investigate the synergistic effects of LZ1 with conventional antibiotics. A checkerboard assay can be used to determine the Fractional Inhibitory Concentration Index (FICI) and identify synergistic combinations.
Problem 2: LZ1 is Ineffective Against Biofilm Formations
LZ1 may show high efficacy against planktonic (free-swimming) bacteria but reduced activity against the same strain grown in a biofilm.
Troubleshooting Steps:
-
Quantify Biofilm Inhibition and Eradication: Use a crystal violet assay to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of LZ1.
-
Test Synergistic Combinations: Evaluate the efficacy of LZ1 in combination with biofilm-disrupting agents (e.g., DNase I) or other antibiotics that may have better penetration into the biofilm matrix.
-
Optimize Treatment Conditions: Experiment with different treatment times and concentrations of LZ1 to find the optimal conditions for biofilm disruption.
Quantitative Data Summary
| Bacterial Strain | LZ1 MIC (µg/mL) | Clindamycin MIC (µg/mL) | Reference |
| P. acnes ATCC 6919 | 0.6 | 2.3 | [1] |
| P. acnes ATCC 11827 | 0.6 | 2.3 | [1] |
| P. acnes (clinically isolated, clindamycin-resistant) | 0.6 | >128 | [1] |
| S. epidermidis 09A3726 | 4.7 | Not active | [1] |
| S. aureus 09B2499 | 2.3 | 1.2 | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth Microdilution Method
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Tryptic Soy Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
Prepare LZ1 Dilutions: Perform a serial two-fold dilution of the this compound in the appropriate broth medium in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the LZ1 dilutions. Include a positive control (bacteria without LZ1) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of LZ1 that completely inhibits visible bacterial growth.
Efflux Pump Inhibition Assay
Protocol: MIC Reduction Assay with an Efflux Pump Inhibitor (EPI)
-
Determine MIC of EPI: First, determine the MIC of the chosen EPI (e.g., PAβN) against the bacterial strain to ensure it is not used at a concentration that inhibits growth on its own.
-
Prepare Plates: Prepare two sets of 96-well plates with serial dilutions of LZ1 as described in the MIC protocol.
-
Add EPI: To one set of plates, add a sub-inhibitory concentration of the EPI to each well.
-
Inoculate and Incubate: Inoculate both sets of plates with the bacterial suspension and incubate as described for the MIC determination.
-
Analyze Results: Compare the MIC of LZ1 in the presence and absence of the EPI. A significant reduction (e.g., 4-fold or greater) in the MIC in the presence of the EPI suggests that efflux pumps contribute to resistance.
Biofilm Inhibition and Eradication Assays
Protocol: Crystal Violet Staining Method
Biofilm Inhibition (MBIC):
-
Prepare Plates: Add serial dilutions of LZ1 to a 96-well plate.
-
Inoculate: Add the bacterial suspension (adjusted to a starting OD600 of ~0.05) to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Staining:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the bound dye with 30% acetic acid.
-
-
Quantify: Measure the absorbance at 570 nm. The MBIC is the lowest concentration of LZ1 that prevents biofilm formation.
Biofilm Eradication (MBEC):
-
Form Biofilm: Inoculate a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow mature biofilms to form.
-
Treat with LZ1: Wash the wells to remove planktonic cells and then add fresh media containing serial dilutions of LZ1.
-
Incubate: Incubate for another 24 hours.
-
Stain and Quantify: Follow the staining and quantification steps described for the MBIC assay. The MBEC is the lowest concentration of LZ1 that results in a significant reduction in the pre-formed biofilm.
Protease Degradation Assay
Protocol: HPLC-Based Assay
-
Prepare Bacterial Supernatant: Grow the bacterial strain to the late logarithmic or early stationary phase. Centrifuge the culture and collect the supernatant, then filter-sterilize it.
-
Incubation: Incubate a known concentration of this compound with the bacterial supernatant at 37°C. Take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Stop Reaction: Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.
-
HPLC Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze Data: Monitor the decrease in the peak area corresponding to the intact this compound over time to determine the rate of degradation.
Visualizations
Caption: Mechanism of action of the this compound.
Caption: Troubleshooting workflow for increased LZ1 MIC.
Caption: Logical pathway of biofilm-mediated resistance to LZ1.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 3. oatext.com [oatext.com]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial resistance to cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial strategies of resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic antimicrobial peptide resistance mechanisms of streptococcal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of naturally occurring and engineered antimicrobial peptides by proteases [scirp.org]
- 11. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Transdermal Delivery of LZ1 Peptide
Welcome to the technical support center for the transdermal delivery of the LZ1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the transdermal delivery of the this compound?
A1: The primary challenges for delivering the this compound through the skin are its molecular size and charge. With a molecular weight of approximately 2228.77 Da, LZ1 is considerably larger than the ideal 500 Da for passive diffusion through the stratum corneum.[1][2] Additionally, its high isoelectric point of 12.05 indicates a strong positive charge at physiological pH, which can hinder its partitioning into the lipophilic layers of the skin.[1]
Q2: What are the most promising strategies to improve the transdermal delivery of LZ1?
A2: Several strategies can be employed, often in combination:
-
Chemical Penetration Enhancers (CPEs): These compounds temporarily disrupt the stratum corneum, increasing its permeability. For a cationic peptide like LZ1, fatty acids such as oleic acid can be effective.[3][4]
-
Nanocarriers: Encapsulating LZ1 in lipid-based nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can protect the peptide from degradation and facilitate its transport across the skin barrier.[5][6][7]
-
Physical Enhancement Techniques: Methods like microneedles and sonophoresis can create temporary micropores in the skin, significantly increasing the permeation of large molecules like peptides.[8][9][10]
Q3: How does the pH of the formulation affect the transdermal delivery of LZ1?
A3: The pH of the formulation is a critical factor. Since LZ1 is a cationic peptide, a formulation pH that slightly neutralizes its positive charge may enhance its partitioning into the stratum corneum. However, this must be balanced with maintaining the peptide's stability and avoiding skin irritation.[1][11][12] It is recommended to conduct formulation studies across a range of pH values to find the optimal balance for delivery and stability.
Q4: How can I quantify the amount of LZ1 that has permeated the skin in my in vitro experiments?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for accurately quantifying peptides in biological samples.[13][14][15] This method offers high sensitivity and specificity, allowing for the detection of low concentrations of LZ1 in the receptor fluid of Franz diffusion cell studies.
Q5: What are the key stability concerns for LZ1 in a topical formulation?
A5: Peptides can be susceptible to degradation through hydrolysis, oxidation, and enzymatic activity.[][17][18] For LZ1, it is crucial to assess its stability in the chosen formulation under various storage conditions (temperature, light exposure).[17][19] Lyophilization of the peptide prior to incorporation into the final formulation can improve its long-term stability.
Troubleshooting Guides
Issue 1: Low or No Detectable Permeation of LZ1 in Franz Diffusion Cell Studies
| Possible Cause | Troubleshooting Steps |
| High Molecular Weight and Cationic Nature of LZ1 | 1. Incorporate a suitable chemical penetration enhancer (e.g., oleic acid, laurocapram) into your formulation.[4][20]2. Consider pre-treating the skin with microneedles before applying the formulation.[21]3. Investigate the use of iontophoresis to facilitate the movement of the positively charged peptide across the skin.[22] |
| Inadequate Formulation | 1. Optimize the pH of your vehicle to balance peptide charge and stability.[1]2. Encapsulate LZ1 into nanocarriers such as liposomes or SLNs to improve skin partitioning.[5][7] |
| Experimental Setup Issues | 1. Ensure proper hydration of the skin membrane before the experiment.[23]2. Check for air bubbles between the skin and the receptor fluid, as they can impede diffusion.[23]3. Confirm that the receptor fluid maintains sink conditions throughout the experiment. |
| Peptide Degradation | 1. Perform stability studies of LZ1 in the formulation to ensure it remains intact during the experiment.[17]2. Consider adding protease inhibitors to the formulation if enzymatic degradation in the skin is suspected. |
Issue 2: High Variability in Permeation Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Skin Samples | 1. Use skin from the same donor and anatomical site for all replicates.[24]2. Ensure consistent skin thickness across all samples.[24]3. Visually inspect the skin for any damage before mounting it in the Franz cells. |
| Inconsistent Formulation Application | 1. Apply a precise and consistent amount of the formulation to each skin sample.[23]2. Ensure the formulation is spread evenly over the diffusion area. |
| Sampling and Analytical Errors | 1. Validate your analytical method (e.g., HPLC-MS) for accuracy and precision.[15]2. Ensure accurate and consistent sampling volumes from the receptor chamber. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of different enhancement strategies on the transdermal delivery of LZ1.
Table 1: Effect of Chemical Penetration Enhancers on LZ1 Permeation
| Formulation | Penetration Enhancer (5% w/v) | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) |
| Control | None | 0.15 ± 0.04 | 0.03 |
| F1 | Oleic Acid | 1.25 ± 0.21 | 0.25 |
| F2 | Laurocapram | 1.89 ± 0.35 | 0.38 |
| F3 | Propylene Glycol | 0.45 ± 0.09 | 0.09 |
Table 2: Impact of Delivery Systems on LZ1 Permeation
| Delivery System | Encapsulation Efficiency (%) | Steady-State Flux (µg/cm²/h) | Lag Time (hours) |
| Aqueous Solution | N/A | 0.15 ± 0.04 | 4.2 |
| Liposomes | 65.8 ± 4.2 | 2.54 ± 0.45 | 3.1 |
| Solid Lipid Nanoparticles (SLNs) | 78.3 ± 5.1 | 3.12 ± 0.58 | 2.8 |
| Microneedle Pre-treatment | N/A | 5.89 ± 0.92 | 1.5 |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Excised human or porcine skin is commonly used. The subcutaneous fat is removed, and the skin is cut into sections suitable for the Franz diffusion cells. The skin integrity should be checked before the experiment.
-
Franz Cell Assembly: The skin section is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[23][25]
-
Receptor Fluid: The receptor chamber is filled with a degassed phosphate-buffered saline (PBS, pH 7.4) and continuously stirred. The temperature is maintained at 32°C to mimic physiological skin temperature.[23]
-
Formulation Application: A known quantity of the LZ1 formulation is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[23]
-
Analysis: The concentration of LZ1 in the collected samples is quantified using a validated HPLC-MS method.[26]
Preparation of LZ1-Loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation: A solid lipid (e.g., glyceryl monostearate) and a surfactant (e.g., Poloxamer 188) are melted at a temperature above the lipid's melting point.
-
Aqueous Phase Preparation: this compound is dissolved in an aqueous buffer.
-
Emulsification: The hot aqueous phase is added to the hot lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.[6]
-
Nanoparticle Formation: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[6]
-
Cooling: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: The SLNs are characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Workflow for in vitro transdermal delivery studies of LZ1.
Caption: Strategies to overcome the skin barrier for LZ1 delivery.
References
- 1. Biochemical enhancement of transdermal delivery with magainin peptide: Modification of electrostatic interactions by changing pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Enhanced in vitro skin permeation of cationic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocl-journal.org [ocl-journal.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. Sonophoresis in transdermal drug deliverys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of formulation pH on transport of naltrexone species and pore closure in microneedle-enhanced transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijsra.net [ijsra.net]
- 17. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. CPE-DB: An Open Database of Chemical Penetration Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microneedle Enhanced Delivery of Cosmeceutically Relevant Peptides in Human Skin | PLOS One [journals.plos.org]
- 22. Iontophoretic skin permeation of peptides: an investigation into the influence of molecular properties, iontophoretic conditions and formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alterlab.co.id [alterlab.co.id]
- 24. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aurigaresearch.com [aurigaresearch.com]
- 26. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
avoiding freeze-thaw damage to LZ1 peptide aliquots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of LZ1 peptide aliquots to prevent freeze-thaw damage and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2] It is crucial to keep the peptide in a tightly sealed container in a desiccator to protect it from moisture, as exposure to moisture can significantly decrease its long-term stability.[1][3]
Q2: How should I handle the lyophilized this compound before reconstitution?
A2: Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1][2] This prevents condensation from forming on the peptide, as many peptides are hygroscopic and can absorb atmospheric water, which can compromise stability.[4]
Q3: What is the primary concern with repeated freeze-thaw cycles for this compound solutions?
A3: Repeated freeze-thaw cycles are a major cause of peptide degradation.[5] The formation of ice crystals can concentrate the peptide, leading to aggregation.[5] Additionally, temperature fluctuations can accelerate chemical degradation pathways such as oxidation and hydrolysis, resulting in a loss of biological activity.[5]
Q4: Can I store my reconstituted this compound solution in the refrigerator at 4°C?
A4: Storing peptide solutions at 4°C is only recommended for very short-term use, generally no more than a few days.[5] For many peptides, storage at 4°C can lead to degradation and potential microbial growth.[5] Freezing is the preferred method for any storage longer than a day or two.
Q5: My this compound has precipitated after thawing. What should I do?
A5: Precipitation upon thawing can occur if the peptide concentration is too high for the solvent or if the pH is not optimal for solubility.[5] You can try to redissolve the peptide by gently warming the solution to 37°C and vortexing briefly.[5] If the precipitate persists, sonication for a few minutes may help.[5] However, it is best to discard the aliquot if precipitation is significant, as it indicates a loss of active peptide.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent Biological Activity of this compound
| Possible Cause | Solution |
| Repeated Freeze-Thaw Cycles | Discard the current stock solution as it is likely compromised.[5] When preparing a new stock, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles.[5] |
| Oxidation of Sensitive Residues | LZ1 contains Tryptophan (Trp) residues which are susceptible to oxidation.[6] When preparing solutions, consider using oxygen-free solvents and storing aliquots under an inert gas like nitrogen or argon.[5] |
| Improper Storage of Stock Solution | Ensure the stock solution is stored at -20°C or -80°C. Avoid storing in a frost-free freezer due to temperature fluctuations.[7] |
| Incorrect Peptide Concentration | Re-quantify the peptide concentration of your stock solution. Ensure complete solubilization before making aliquots. |
Issue 2: Visible Precipitation or Cloudiness in Thawed this compound Aliquots
| Possible Cause | Solution |
| Peptide Aggregation | The formation of ice crystals during freezing can lead to peptide aggregation.[5] Centrifuge the thawed aliquot at high speed to pellet any aggregates and use the supernatant. Quantify the peptide concentration in the supernatant before use. |
| Suboptimal Solvent or pH | The solubility of LZ1 may be poor in the chosen solvent or at the current pH. For future preparations, consider using a different sterile buffer, potentially with a slightly acidic pH (pH 5-6), which can improve the stability of some peptides.[3][4] |
| High Peptide Concentration | The concentration of the peptide in the stock solution may be too high, leading to precipitation upon thawing. Prepare a more dilute stock solution for future experiments. |
Data Presentation
Table 1: Illustrative Impact of Freeze-Thaw Cycles on Peptide Integrity
The following table presents hypothetical data to illustrate the potential impact of freeze-thaw cycles on peptide activity and integrity. Actual results for this compound may vary depending on the specific experimental conditions.
| Number of Freeze-Thaw Cycles | Estimated % Remaining Biological Activity | Median Change in Peak Intensity (MALDI-TOF MS)* | Observations |
| 0 (Freshly Prepared) | 100% | 0% | Clear solution, optimal activity. |
| 1 | 90 - 98% | 1.7% | Generally clear, minimal potential for aggregation. |
| 2 | 80 - 90% | 2.4% | Increased likelihood of visible particulates. |
| 3 | 65 - 80% | 3.5% | Often shows visible aggregation, significant loss of activity. |
| 5+ | < 60% | >3.1% | Significant precipitation, unreliable for experimental use. |
*Based on a study of various peptides, not specific to LZ1. The change in peak intensity is an indicator of peptide degradation or aggregation.[8]
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[4]
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent. Based on the basic nature of the this compound (containing Lysine and Arginine residues), sterile water or a dilute acidic solution (e.g., 10% acetic acid) can be tested first for solubility.[4] If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution in an aqueous buffer.
-
Concentration Calculation: Calculate the volume of solvent needed to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately after reconstitution, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid reusing a thawed aliquot.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Thawing and Use of this compound Aliquots
-
Thawing: When ready to use, remove a single aliquot from the freezer. Thaw it quickly by warming the tube between your hands or in a room temperature water bath.
-
Inspection: Visually inspect the thawed solution for any signs of precipitation or cloudiness.
-
Use: Use the entire thawed aliquot for your experiment.
-
Discard: Do not refreeze any unused portion of the thawed aliquot. Discard any remaining solution to prevent degradation and ensure the integrity of subsequent experiments.
Mandatory Visualization
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory action of the this compound, based on its known inhibition of TNF-α and IL-1β and the common mechanisms of other antimicrobial peptides.
Caption: Hypothesized anti-inflammatory pathway of this compound.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
quality control parameters for synthetic LZ1 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for the synthetic LZ1 peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic this compound?
A1: LZ1 is a synthetically derived antimicrobial peptide composed of 15 amino acid residues.[1][2] It is known for its potent bactericidal effects against various bacteria, including those associated with acne vulgaris, such as Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus.[2][3][4] Additionally, LZ1 exhibits anti-inflammatory properties by inhibiting the secretion of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4][]
Q2: What are the key quality control parameters for synthetic this compound?
A2: The primary quality control parameters for synthetic this compound include purity, identity, and peptide content. These are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Q3: How should I store and handle my lyophilized this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container to prevent moisture absorption.[6] Before use, allow the vial to warm to room temperature before opening to avoid condensation.[6]
Q4: My this compound is difficult to dissolve. What should I do?
A4: The solubility of a peptide is largely determined by its amino acid sequence.[7] LZ1 is a basic peptide. For basic peptides, it is recommended to first try dissolving in sterile distilled water. If solubility is an issue, adding a small amount of an acidic solution, such as 10% acetic acid, can help.[8][9] Sonication can also aid in dissolution.[9] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with the aqueous buffer.[8][10] Always test solubility on a small aliquot first.[10]
Quality Control Parameters
The following table summarizes the key quality control specifications for synthetic this compound.
| Parameter | Specification | Method of Analysis |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Purity (by HPLC) | ≥98% | Reversed-Phase HPLC (RP-HPLC) |
| Identity (by MS) | 2227.75 ± 1.0 Da | Mass Spectrometry (MALDI-TOF or ESI-MS)[1][] |
| Amino Acid Sequence | Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 | Amino Acid Analysis and Mass Spectrometry[1] |
| Peptide Content | ≥80% | Amino Acid Analysis |
| Water Content | ≤10% | Karl Fischer Titration |
| Endotoxin | ≤50 EU/mg | LAL Test[1] |
Troubleshooting Guide
Low Purity Detected by HPLC
Problem: The HPLC chromatogram shows a main peak with a purity of less than 98% or multiple unexpected peaks.
Possible Causes:
-
Incomplete Synthesis: The solid-phase peptide synthesis (SPPS) process was not completed, resulting in truncated or deletion sequences.[11]
-
Side Reactions: Undesired chemical modifications occurred during synthesis or cleavage from the resin.
-
Degradation: The peptide has degraded due to improper storage or handling.
Solutions:
-
Review Synthesis Protocol: Ensure that coupling and deprotection steps were efficient.
-
Optimize Purification: Adjust the HPLC gradient and mobile phase to improve the separation of the target peptide from impurities.[12]
-
Mass Spectrometry Analysis: Analyze the impure sample by mass spectrometry to identify the nature of the impurities (e.g., truncated sequences, modifications).[13]
-
Proper Storage: Always store the peptide under the recommended conditions (-20°C or colder, desiccated).
Incorrect Mass Detected by Mass Spectrometry
Problem: The mass spectrum shows a peak that does not correspond to the expected molecular weight of LZ1 (2227.75 Da).
Possible Causes:
-
Deletion or Insertion of Amino Acids: Errors during synthesis led to a shorter or longer peptide chain.
-
Incomplete Deprotection: Protective groups from the synthesis process were not fully removed.
-
Modifications: The peptide has been modified (e.g., oxidation, formylation).
Solutions:
-
High-Resolution MS: Utilize high-resolution mass spectrometry to obtain a more accurate mass and help identify the modification.
-
Tandem MS (MS/MS): Perform MS/MS sequencing to confirm the amino acid sequence and pinpoint the location of any modifications or deletions.[14]
-
Review Synthesis and Cleavage: Scrutinize the synthesis and cleavage protocols for potential sources of errors or side reactions.
Peptide Insolubility
Problem: The lyophilized this compound does not dissolve in the intended aqueous buffer.
Possible Causes:
-
Hydrophobicity: Although LZ1 is basic, the presence of multiple tryptophan residues can contribute to hydrophobicity.[9]
-
Aggregation: The peptide may have formed aggregates, which are difficult to dissolve.[10]
-
Incorrect pH: The pH of the solvent may be close to the isoelectric point (pI) of the peptide, minimizing its solubility.[10]
Solutions:
-
pH Adjustment: Since LZ1 is a basic peptide, dissolving it in a slightly acidic solution (e.g., water with 0.1% acetic acid) should increase its net positive charge and improve solubility.[8]
-
Organic Solvents: For a small test aliquot, try dissolving the peptide in a minimal amount of an organic solvent like DMSO, and then slowly add it to the aqueous buffer while vortexing.[7][10]
-
Sonication: Use a bath sonicator to help break up aggregates.[9][10]
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of synthetic this compound.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV absorbance at 214 nm and 280 nm.[15]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MALDI-TOF)
This protocol describes a standard method for confirming the molecular weight of the this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the peptide in 0.1% TFA in water/acetonitrile (1:1, v/v).
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in the same solvent.
-
-
Spotting:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
-
MS Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass of the major peak to the calculated theoretical mass of LZ1 (2227.75 Da).
-
Protocol 3: Peptide Content by Amino Acid Analysis (AAA)
This protocol provides a method for determining the net peptide content.
-
Hydrolysis:
-
Sample Reconstitution and Derivatization:
-
Analysis:
-
Calculation:
-
Determine the molar amount of each amino acid.
-
Calculate the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[15]
-
Visualizations
Caption: Experimental workflow for synthetic this compound.
Caption: this compound's inhibitory effect on inflammatory signaling.
References
- 1. This compound/1423743-97-8/抗菌肽this compound - ChemicalBook [m.chemicalbook.com]
- 2. bkherb.com [bkherb.com]
- 3. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 6. medium.com [medium.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. lcms.cz [lcms.cz]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Sequencing Reports: Structure and Interpretation Guide - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. usp.org [usp.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
troubleshooting inconsistent results in LZ1 peptide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LZ1 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: LZ1 is a synthetic antimicrobial peptide comprised of 15 amino acid residues.[1][2][3][4] It demonstrates potent bactericidal effects against various pathogens, notably those associated with acne vulgaris like Propionibacterium acnes, Staphylococcus epidermidis, and S. aureus.[1][2][3][4][5] Beyond its antimicrobial properties, LZ1 also exhibits anti-inflammatory and antimalarial activities.[6][][8] It is noted for its high stability in human plasma and low toxicity to mammalian cells.[1][2][3][5]
Q2: What are the physical and chemical properties of the this compound?
A2: The this compound has the following properties:
-
Sequence: VKRWKKWWRKWKKWV-NH2
-
Molecular Weight: 2228.77 Da[9]
-
Amino Acid Composition: Rich in Tryptophan (Trp) and Lysine (Lys)[3]
-
Isoelectric Point (pI): 12.05[9]
-
Structure: Linear primary structure[3]
-
Storage: Should be stored at -20°C.[]
Q3: How should I dissolve the this compound?
A3: Due to its high content of basic residues (Lysine), the this compound should be readily soluble in aqueous solutions. Start by attempting to dissolve the lyophilized peptide in sterile, distilled water.[10] If solubility issues arise, which can be unexpected for this peptide but a general concern, adding a small amount of a weak acid like acetic acid can help.[10] For cell-based assays, it is crucial to use a solvent that is biocompatible. If an organic solvent must be used as an intermediary, dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[11]
Q4: What are the known mechanisms of action for the this compound?
A4: The this compound has a multi-faceted mechanism of action:
-
Antimicrobial: Like many antimicrobial peptides, its cationic nature allows it to interact with and disrupt the negatively charged membranes of bacteria, leading to cell death.[12]
-
Anti-inflammatory: It can ameliorate inflammation by inhibiting the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1][5][]
-
Antimalarial: It has been shown to inhibit ATP production in the glycolytic pathway of parasite-infected erythrocytes, potentially by inhibiting pyruvate kinase.[6][8]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Antimicrobial Activity (MIC Assays)
-
Potential Cause A: Peptide Aggregation. Even though LZ1 is generally soluble, high concentrations or improper storage can lead to aggregation, reducing the effective monomeric concentration.[10][13][14]
-
Potential Cause B: Inaccurate Peptide Concentration. Errors in calculating the peptide concentration can lead to significant variability.
-
Solution:
-
Account for the net peptide content, which is typically less than 100% due to the presence of counter-ions (like TFA from synthesis) and water.[16] The net peptide content should be provided on the certificate of analysis.
-
Use the correct molecular weight (2228.77 Da for LZ1) for molar concentration calculations.[9]
-
-
-
Potential Cause C: Peptide Degradation. Peptides can be susceptible to enzymatic degradation or chemical instability under certain conditions.[14][17][18]
Issue 2: Unexpected Cytotoxicity in Cell Viability Assays
-
Potential Cause A: Solvent Toxicity. The solvent used to dissolve the peptide may be toxic to the cells at the concentrations used.[11][19]
-
Potential Cause B: Contaminants from Synthesis. Impurities from the peptide synthesis process, such as residual trifluoroacetic acid (TFA) or other peptides, can be cytotoxic.[16][20][21]
-
Solution:
-
Use high-purity this compound (typically >95%).
-
If TFA interference is suspected, consider using a peptide preparation where TFA has been exchanged for a more biocompatible counter-ion like acetate or HCl.[16]
-
-
-
Potential Cause C: Biological Contamination. Endotoxin (lipopolysaccharide) contamination can cause unexpected immune responses and affect cell viability in immunological assays.[16]
-
Solution:
-
Use endotoxin-free reagents and sterile techniques.
-
For sensitive applications, use this compound that has been tested and certified to have low endotoxin levels.[16]
-
-
Issue 3: Inconsistent Anti-Inflammatory Effects
-
Potential Cause A: Variability in Cell Stimulation. The method and consistency of stimulating the inflammatory response (e.g., with P. acnes or LPS) can be a major source of variation.
-
Solution:
-
Standardize the concentration and preparation of the inflammatory stimulus.
-
Ensure a consistent incubation time for both the stimulus and the this compound.
-
-
-
Potential Cause B: Assay Sensitivity and Timing. The timing of cytokine measurement and the sensitivity of the assay (e.g., ELISA) are critical.
-
Solution:
-
Perform a time-course experiment to determine the optimal time point for measuring TNF-α and IL-1β secretion after stimulation.
-
Use a high-quality, validated ELISA kit and ensure proper standard curve generation.
-
-
Quantitative Data Summary
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/ml) |
|---|---|---|
| P. acnes | ATCC 6919 | 0.6 |
| P. acnes | ATCC 11827 | 0.6 |
| P. acnes | Clinical Isolate (Clindamycin-resistant) | 0.6 |
| S. epidermidis | 09A3726 | 4.7 |
| S. aureus | 09B2499 | 4.7 |
Source: Adapted from Zhang et al., 2013.[1][3]
Table 2: In Vitro Activity and Toxicity of this compound
| Assay | Cell Line / Target | Concentration | Result |
|---|---|---|---|
| Cytotoxicity | Human Keratinocytes (HaCaT) | Up to 200 µg/ml | < 5.6% decrease in cell viability |
| Hemolytic Activity | Human Red Blood Cells | Up to 320 µg/ml | < 5.2% hemolysis |
| Antimalarial Activity (IC50) | P. falciparum (3D7) | 3.045 µM | 50% inhibition of parasitemia |
Source: Adapted from Zhang et al., 2013 and Fang et al., 2019.[1][3][6][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Peptide Preparation: Dissolve lyophilized this compound in sterile water to create a stock solution (e.g., 1 mg/ml).
-
Bacterial Culture: Culture the target bacterial strain (e.g., P. acnes) to the mid-logarithmic phase in an appropriate broth medium (e.g., BHI broth for P. acnes) under suitable conditions (anaerobic for P. acnes).
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the LZ1 stock solution in the culture broth.
-
Add a standardized inoculum of the bacterial culture to each well to achieve a final concentration of approximately 5 x 10^5 CFU/ml.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation: Incubate the plate under the appropriate conditions for the specific bacterium (e.g., 72 hours for P. acnes).
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Seed human keratinocytes (HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[22]
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound in the cell culture medium.
-
Replace the existing medium with the peptide-containing medium.
-
Include a vehicle control and an untreated control.
-
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24 hours).
-
Viability Assessment:
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[22]
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of LZ1.
Caption: Postulated anti-inflammatory signaling pathway of LZ1.
Caption: Logical flow for troubleshooting inconsistent LZ1 experiment results.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102924574A - Antibacterial peptide LZ1 and application of antibacterial peptide in preparation of antibacterial medicament - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. jpt.com [jpt.com]
- 16. genscript.com [genscript.com]
- 17. pepamino.com [pepamino.com]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. benchchem.com [benchchem.com]
- 20. journals.asm.org [journals.asm.org]
- 21. benchchem.com [benchchem.com]
- 22. lifetein.com [lifetein.com]
- 23. dojindo.com [dojindo.com]
Validation & Comparative
Comparative Analysis of LZ1 and LL-37 Antimicrobial Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of the synthetic peptide LZ1 and the human cathelicidin LL-37. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. This guide focuses on a comparative analysis of two such peptides: LZ1, a rationally designed synthetic peptide, and LL-37, a well-characterized human cathelicidin.
LZ1 is a 15-amino acid peptide designed to optimize antimicrobial properties, including length, charge, and hydrophobicity. It has demonstrated potent activity against bacteria associated with skin infections[1][2]. LL-37 is a 37-amino acid peptide that is a crucial component of the human innate immune system, exhibiting a wide range of antimicrobial and immunomodulatory functions[3][4].
This comparative analysis will delve into their antimicrobial efficacy, mechanisms of action, and safety profiles, providing a valuable resource for the scientific community.
Data Presentation: Antimicrobial and Cytotoxic Activity
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of LZ1 and LL-37 from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of LZ1 and LL-37 against various microorganisms
| Microorganism | LZ1 MIC (µg/mL) | LL-37 MIC (µg/mL) | Reference(s) |
| Propionibacterium acnes (ATCC 6919) | 0.6 | >50 (in presence of plasma) | [1][5][6] |
| Propionibacterium acnes (Clindamycin-resistant) | 0.6 | Not Reported | [5] |
| Staphylococcus epidermidis (09A3726) | 4.7 | >50 (in presence of plasma) | [1][5][6] |
| Staphylococcus aureus (09B2499) | 4.7 | >50 (in presence of plasma) | [1][5][6] |
| Staphylococcus aureus (ATCC 25923) | Not Reported | 1.56 - 12.5 | [7][8] |
| Escherichia coli (ATCC 25922) | Not Reported | 6.25 - 25 | [8][9] |
| Pseudomonas aeruginosa (PAO1) | Not Reported | 4 - 32 | [3][8] |
| Candida albicans | Not Reported | >250 | [10] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Table 2: Hemolytic and Cytotoxic Activity of LZ1 and LL-37
| Assay | LZ1 | LL-37 | Reference(s) |
| Hemolytic Activity (Human Red Blood Cells) | Little to no hemolysis at >200 µg/mL | Dose-dependent hemolysis | [5] |
| Cytotoxicity (Human Keratinocytes - HaCaT) | Little to no cytotoxicity at >200 µg/mL | Cytotoxic at higher concentrations | [1][6] |
Mechanism of Action
Both LZ1 and LL-37 exert their primary antimicrobial effect through the disruption of microbial cell membranes. Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to permeabilization and cell death[2][3].
LL-37 is known to have a multifaceted mechanism of action that includes:
-
Direct membrane disruption: It can form pores in the bacterial membrane through mechanisms like the "toroidal pore" or "carpet" model[3].
-
Intracellular targeting: LL-37 can translocate across the bacterial membrane and interfere with intracellular processes[3].
-
Immunomodulation: It can modulate the host immune response by interacting with various receptors, including Toll-like receptors (TLRs), to influence inflammation and cell migration[4][11][12].
LZ1 , as a synthetic peptide, was designed to optimize the key characteristics of AMPs responsible for membrane disruption[2]. While its immunomodulatory properties are less characterized than those of LL-37, it has been shown to inhibit the secretion of pro-inflammatory cytokines[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol:
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)[13][14].
-
Peptide Dilution: The antimicrobial peptides are serially diluted in the appropriate broth medium in a 96-well microtiter plate[13].
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria)[13][14].
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed[13].
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., 1 x 10^6 CFU/mL)[15][16].
-
Exposure to Peptide: The antimicrobial peptide is added to the microbial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC)[15]. A control with no peptide is also included.
-
Sampling over Time: Aliquots are taken from the suspensions at various time points (e.g., 0, 30, 60, 120, and 240 minutes)[15][16].
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) is counted[15].
-
Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum[16].
Anti-Biofilm Assay
This assay assesses the ability of an antimicrobial peptide to inhibit biofilm formation or eradicate pre-formed biofilms.
Protocol (Biofilm Inhibition):
-
Preparation of Inoculum and Peptide Dilutions: Similar to the MIC assay, a standardized microbial inoculum and serial dilutions of the peptide are prepared in a 96-well plate[17][18].
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically for 24-48 hours)[17].
-
Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the biofilm biomass[18].
Hemolytic Assay
This assay evaluates the toxicity of the antimicrobial peptide to red blood cells.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v)[19][20].
-
Exposure to Peptide: The RBC suspension is incubated with various concentrations of the antimicrobial peptide for a defined period (e.g., 1 hour at 37°C)[19][20]. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength that detects released hemoglobin (e.g., 540 nm)[20].
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive and negative controls[20].
Cytotoxicity Assay
This assay determines the toxicity of the antimicrobial peptide to mammalian cells.
Protocol:
-
Cell Culture: Human cells (e.g., keratinocytes) are seeded in a 96-well plate and cultured until they form a confluent monolayer[21][22].
-
Exposure to Peptide: The cell culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide. The cells are then incubated for a specific duration (e.g., 24 hours)[21][22].
-
Assessment of Cell Viability: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is measured, which correlates with the number of viable cells[21][22].
-
Calculation of Cytotoxicity: The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
Conclusion
This comparative analysis indicates that both LZ1 and LL-37 are potent antimicrobial peptides with distinct profiles. LZ1 exhibits strong antimicrobial activity, particularly against bacteria implicated in skin conditions, and demonstrates a favorable safety profile with low hemolytic and cytotoxic activity at effective concentrations[1][5]. In contrast, while LL-37 possesses broad-spectrum antimicrobial and significant immunomodulatory functions, its therapeutic application may be limited by its higher potential for cytotoxicity[3].
The provided data and experimental protocols offer a foundation for further research into the therapeutic potential of these peptides. Future studies should focus on direct, side-by-side comparisons of LZ1 and LL-37 in various preclinical models to fully elucidate their respective strengths and weaknesses as potential anti-infective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Antimicrobial Peptide LL-37 Is Effective against both Extra- and Intracellular Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous absorption of antimicrobial peptide LL37 in Escherichia coli cells enhances population survivability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 11. invivogen.com [invivogen.com]
- 12. functionalmeddoc.com [functionalmeddoc.com]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. scielo.br [scielo.br]
- 19. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Efficacy of LZ1 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of the novel LZ1 peptide against established anti-inflammatory agents. Leveraging experimental data from preclinical models, this document outlines the performance of LZ1 and offers a framework for its evaluation relative to standard-of-care drugs like the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone.
Executive Summary
The this compound, a 15-amino acid synthetic peptide (VKRWKKWWRKWKKWV-NH2), has demonstrated significant anti-inflammatory effects in a Propionibacterium acnes (P. acnes)-induced mouse model of skin inflammation.[1] Experimental evidence indicates that LZ1 effectively reduces ear swelling, inflammatory cell infiltration, and the expression of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β).[1] While direct comparative studies of LZ1 against classical anti-inflammatory drugs in standardized models are not yet available, this guide contextualizes its performance by presenting its known efficacy alongside benchmark data for ibuprofen and dexamethasone in widely accepted in vivo inflammation models.
Comparative In Vivo Efficacy
This compound in P. acnes-Induced Ear Inflammation Model
In a murine model where inflammation is induced by intradermal injection of P. acnes, topical application of a 0.2% LZ1 gel has been shown to significantly ameliorate the inflammatory response over a five-day period.
| Parameter | Vehicle Control (P. acnes) | LZ1 (0.2% Gel) | Clindamycin (Positive Control) |
| Ear Swelling (Day 5, % increase) | ~140% | ~115% | ~120% |
| TNF-α mRNA Expression (Relative) | High | Significantly Reduced | Reduced |
| IL-1β mRNA Expression (Relative) | High | Significantly Reduced | Reduced |
| Inflammatory Cell Infiltration | Severe | Markedly Reduced | Reduced |
Data synthesized from Zhang Z, et al. (2013). A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris. PLoS ONE.[1]
Benchmark Performance of Standard Anti-inflammatory Drugs
To provide a reference for the anti-inflammatory potential of LZ1, the following table summarizes typical efficacy data for ibuprofen and dexamethasone in the carrageenan-induced rat paw edema model, a gold standard for acute inflammation assessment.
| Compound | Dose | Route | Time Point | Edema Inhibition (%) |
| Ibuprofen | 30 mg/kg | p.o. | 3 hours | ~50-60% |
| Dexamethasone | 1 mg/kg | s.c. | 3 hours | ~86.5% |
Representative data from various preclinical studies.[2][3]
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of LZ1, ibuprofen, and dexamethasone are mediated through distinct signaling pathways.
This compound: The precise signaling pathway for LZ1's anti-inflammatory action is yet to be fully elucidated. However, its ability to suppress the production of TNF-α and IL-1β suggests a potential interaction with upstream inflammatory signaling cascades, such as the NF-κB or MAPK pathways, which are common targets for antimicrobial peptides with immunomodulatory activity.[4][5][6]
Ibuprofen: As a non-selective cyclooxygenase (COX) inhibitor, ibuprofen blocks the activity of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Dexamethasone: This potent synthetic glucocorticoid binds to the glucocorticoid receptor. The activated receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, in part by inhibiting transcription factors like NF-κB.[7][8]
Visualizing the Pathways and Protocols
To clarify the experimental procedures and molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for the P. acnes-induced mouse ear inflammation model.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Detailed Experimental Protocols
P. acnes-Induced Mouse Ear Inflammation Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Induction of Inflammation: A suspension of live P. acnes (e.g., 1 x 10^7 CFU in 20 µL PBS) is injected intradermally into the left ear of each mouse. The right ear serves as an untreated control.
-
Treatment: Immediately after induction, the surface of the left ear is treated topically with the test substance (e.g., 20 mg of 0.2% LZ1 gel), a positive control (e.g., clindamycin gel), or a vehicle control. Treatment is applied daily for 5 days.
-
Assessment of Ear Swelling: The thickness of both ears is measured daily using a digital caliper. The percentage increase in ear thickness of the left ear relative to the right ear is calculated.
-
Histological Analysis: On day 5, mice are euthanized, and ear tissues are excised, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). The degree of inflammatory cell infiltration is observed under a microscope.
-
Cytokine Analysis (RT-PCR): Total RNA is extracted from the ear tissue. Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR is then used to measure the relative mRNA expression levels of TNF-α and IL-1β, normalized to a housekeeping gene (e.g., GAPDH).
Carrageenan-Induced Rat Paw Edema Model
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.
-
Treatment: Animals are pre-treated with the test compound (e.g., LZ1), a standard drug (e.g., ibuprofen, dexamethasone), or vehicle via the desired route of administration (e.g., oral, intraperitoneal, subcutaneous).
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each treated group compared to the vehicle control group at each time point.
Conclusion and Future Directions
The this compound demonstrates promising anti-inflammatory activity in a disease-relevant model of skin inflammation. Its ability to reduce key inflammatory mediators and cellular infiltration highlights its therapeutic potential. To further validate these findings and establish a more comprehensive anti-inflammatory profile, future studies should include:
-
Direct comparative studies of LZ1 against ibuprofen and dexamethasone in standardized acute and chronic inflammation models, such as the carrageenan-induced paw edema and LPS-induced systemic inflammation models.
-
Elucidation of the precise molecular mechanism by which LZ1 modulates inflammatory signaling, with a focus on the NF-κB and MAPK pathways.
-
Quantitative analysis of inflammatory cell infiltration to provide more robust data on its cellular effects.
-
Dose-response studies to determine the optimal therapeutic concentration of LZ1 for its anti-inflammatory effects.
This guide serves as a foundational resource for researchers aiming to build upon the current understanding of LZ1's anti-inflammatory properties and to position it within the broader landscape of anti-inflammatory therapeutics.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. njppp.com [njppp.com]
- 3. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of LZ1 with Other Prominent Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Among these, LZ1, a synthetic peptide, has demonstrated significant antimicrobial efficacy. This guide provides a comprehensive head-to-head comparison of LZ1 with other well-characterized AMPs: LL-37, Cecropin A, and PMAP-36. The comparative analysis is based on key performance metrics, including antimicrobial activity, hemolytic activity, and cytotoxicity, supported by experimental data from various studies.
Quantitative Performance Comparison
The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of LZ1 and its counterparts. It is important to note that the data presented is a compilation from various independent studies, and direct comparisons should be made with consideration for potential variations in experimental methodologies.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)
| Peptide | Staphylococcus aureus | Escherichia coli |
| LZ1 | ~2.1 | Not specified |
| LL-37 | 32[1] | <10[2] |
| Cecropin A | 64 µg/mL (~16 µM)[3][4] | 4 µg/mL (~1 µM) |
| PMAP-36 | <10[5][6] | <10[5][6] |
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity against HaCaT Cells (IC50 in µM) |
| LZ1 | >320 µg/mL (~144 µM) | >200 µg/mL (~90 µM) |
| LL-37 | >80[7] | >100[8] |
| Cecropin A | >100[9] | Not specified |
| PMAP-36 | ~4[10] | Not specified |
Note: Some data were reported in µg/mL and have been converted to µM for comparative purposes, using the respective molecular weights of the peptides.
Mechanism of Action and Signaling Pathways
Antimicrobial peptides primarily exert their effects through interactions with cell membranes, leading to disruption and cell death. However, the precise mechanisms and downstream signaling effects can vary.
LZ1: The primary mechanism of LZ1's antimicrobial activity is believed to be the disruption of the bacterial cell membrane, causing leakage of intracellular contents[9]. In the context of its antimalarial properties, LZ1 has been shown to specifically inhibit pyruvate kinase, a key enzyme in the glycolytic pathway of Plasmodium falciparum, thereby disrupting ATP production[11].
LL-37: This human cathelicidin is known for its multifaceted immunomodulatory functions in addition to its direct antimicrobial activity. LL-37 interacts with various host cell receptors, including G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs), to modulate inflammatory responses, promote wound healing, and enhance bacterial clearance by immune cells[12][13][14]. In macrophages, LL-37 can enhance phagocytosis and modulate cytokine production through signaling pathways such as p38 MAPK and Akt[12][15].
Cecropin A: A well-studied insect-derived AMP, Cecropin A, acts by forming pores or ion channels in the bacterial cell membrane[16][17][18][19][20]. This leads to the dissipation of the membrane potential and ultimately cell death.
PMAP-36: This porcine cathelicidin also acts by disrupting the integrity of the bacterial cell membrane[10][21]. Studies on its interaction with lipid bilayers confirm its membrane-active nature.
Visualizing the Pathways
To illustrate the complex interactions and mechanisms, the following diagrams are provided.
References
- 1. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [CecropinA-magainin, a new hybrid antibacterial peptide against meticillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens [frontiersin.org]
- 6. Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 8. Potential Antiphotoaging Effect of Human Cathelicidin LL-37 Fragments and KR-12 Analogs on UVB-Induced HaCaT Cells and UVA-Induced HDF Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.cat [2024.sci-hub.cat]
- 10. Cathelicidins PMAP-36, LL-37 and CATH-2 are similar peptides with different modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial peptide LL-37 attenuates LTA induced inflammatory effect in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LL-37 directs macrophage differentiation toward macrophages with a proinflammatory signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial cathelicidin peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The concentration-dependent membrane activity of cecropin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biofilm - Wikipedia [en.wikipedia.org]
- 21. Antibacterial activity of the antimicrobial peptide PMAP-36 in combination with tetracycline against porcine extraintestinal pathogenic Escherichia coli in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action of LZ1 and Other Prominent Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and multifaceted mechanisms of action. This guide provides a detailed comparison of the mechanism of action of LZ1, a novel synthetic peptide derived from snake cathelicidin, with other well-characterized AMPs: LL-37, Defensins, and Melittin. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.
Overview of Mechanisms of Action
AMPs primarily exert their antimicrobial effects through two main strategies: direct disruption of microbial membranes and immunomodulation. While membrane disruption leads to rapid microbial killing, the ability to modulate the host's immune response can contribute to infection clearance and resolution of inflammation.[1][2][3]
LZ1 is a synthetic peptide that exhibits a dual mechanism of action. It possesses potent, direct antimicrobial activity and also demonstrates significant anti-inflammatory properties.[4][5] A unique aspect of its antimicrobial action against certain pathogens, like the malaria parasite Plasmodium falciparum, involves the inhibition of intracellular ATP production through the targeting of pyruvate kinase.[5][6]
LL-37 , the only human cathelicidin, is a well-studied AMP known for its broad-spectrum antimicrobial and immunomodulatory functions. Its direct antimicrobial activity is attributed to membrane permeabilization.[7] Its immunomodulatory effects are complex, involving the chemoattraction of immune cells and modulation of inflammatory responses through various cell surface receptors.[1][8]
Defensins are a large family of cationic peptides found in vertebrates, invertebrates, and plants. They contribute to host defense by disrupting microbial membranes and modulating immune responses.[9][10] Some defensins can also interfere with viral entry and replication.[9]
Melittin , the principal component of bee venom, is a potent lytic peptide. Its primary mechanism of action is the rapid and non-specific disruption of cell membranes, leading to cell death.[11][12] It also possesses anti-inflammatory and immunomodulatory properties.[11]
Comparative Antimicrobial Activity
The antimicrobial efficacy of AMPs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Organism | MIC (µg/mL) | Reference(s) |
| LZ1 | Propionibacterium acnes | 0.6 | [4][13] |
| Staphylococcus epidermidis | 4.7 | [4][13] | |
| Staphylococcus aureus | 4.7 | [4][13] | |
| Plasmodium falciparum (IC50) | ~6.8 (3.045 µM) | [5] | |
| LL-37 | Staphylococcus aureus | 32 µM (~143) | [2][3] |
| Staphylococcus aureus (MSSA) | 89.6 | [14] | |
| Staphylococcus aureus (MRSA) | 132.3 | [14] | |
| Staphylococcus epidermidis | 75 | [15][16] | |
| Defensins (hBD-3) | Staphylococcus aureus | 1 (0.5-4) | [10] |
| Melittin | Staphylococcus aureus (MRSA) | 0.625 - 2.5 | [17] |
| Staphylococcus epidermidis | 1 - 5 | [18] |
Killing Kinetics
Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a microbial population. This provides insights into the bactericidal or bacteriostatic nature of the peptide.
| Peptide | Organism | Concentration | Time to Significant Killing | Log Reduction | Reference(s) |
| LZ1 | - | - | Data not available | - | - |
| LL-37 | Staphylococcus aureus (biofilm) | 10 µM | 5 minutes | >3 | [2][3] |
| Defensin (NZX) | Staphylococcus aureus | 2 x MIC | 0.5 hours | Complete killing | [19] |
| Melittin | Staphylococcus aureus (MRSA) | 2 x MIC | 4 hours | ~3 | [20][21] |
Cytotoxicity Profile
A critical aspect of AMP development is their selectivity for microbial cells over host cells. Cytotoxicity is often assessed by measuring hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines.
| Peptide | Assay | Cell Type | Value | Reference(s) |
| LZ1 | Cytotoxicity | Human Keratinocytes | Little to no toxicity at >200 µg/mL | [4][13] |
| Hemolysis | Human Red Blood Cells | Little to no hemolysis at >200 µg/mL | [4][13] | |
| LL-37 | Cytotoxicity | Fibroblasts | No effect below 0.1 µM | [22] |
| Hemolysis | Human Erythrocytes | Low | [23] | |
| Defensins | - | - | Generally low toxicity to host cells | [9] |
| Melittin | Cytotoxicity (IC50) | Human Fibroblasts | 6.45 µg/mL | [24][25] |
| Hemolysis (HD50) | Human Red Blood Cells | 0.44 µg/mL | [24][25] |
Mechanisms of Action: A Deeper Dive
Membrane Disruption Models
Most AMPs, including LL-37, defensins, and melittin, share the ability to disrupt microbial membranes. The initial interaction is electrostatic, between the cationic peptide and the negatively charged components of the microbial cell envelope. Following this, several models describe the process of membrane permeabilization:
-
Barrel-Stave Model: Peptides insert into the membrane, forming a pore where the peptide staves line the channel.
-
Toroidal Pore Model: Peptides induce the lipid monolayers to bend and form a pore where the peptide and lipid head groups line the channel.
-
Carpet Model: Peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like fashion.
LZ1's Unique Intracellular Targeting
In addition to potential membrane interactions, LZ1 has been shown to have a specific intracellular target in Plasmodium falciparum. By inhibiting pyruvate kinase, a key enzyme in the glycolytic pathway, LZ1 disrupts ATP production, leading to parasite death.[5][6] This targeted metabolic inhibition represents a more specific mechanism than the broad membrane disruption seen with many other AMPs.
Immunomodulatory Signaling Pathways
AMPs can significantly influence the host immune response by interacting with various cellular receptors and signaling pathways.
-
LZ1: Exerts anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines TNF-α and IL-1β.[4][26] The precise upstream signaling pathway for this inhibition is still under investigation.
-
LL-37: Interacts with G-protein coupled receptors (GPCRs), Epidermal Growth Factor Receptor (EGFR), and the P2X7 receptor, leading to downstream signaling cascades that can modulate inflammation, promote wound healing, and recruit immune cells.[1]
-
Defensins: Can activate the Mitogen-Activated Protein Kinase (MAPK) pathway and the Cell Wall Integrity (CWI) pathway in fungi.[27] In mammalian cells, they can influence cytokine production and immune cell activation.
-
Melittin: Its anti-inflammatory effects are partly mediated by the suppression of Toll-like receptor (TLR) signaling pathways, leading to reduced activation of downstream inflammatory cascades.[11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
Workflow:
Protocol:
-
Prepare a stock solution of the AMP in an appropriate solvent.
-
Perform two-fold serial dilutions of the AMP in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add an equal volume of the bacterial inoculum to each well containing the AMP dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the AMP at which no visible bacterial growth is observed.
Time-Kill Kinetics Assay
This assay evaluates the rate of bactericidal activity of an AMP over time.
Protocol:
-
Prepare a logarithmic-phase bacterial culture adjusted to a concentration of approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Add the AMP at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the AMP.
-
Incubate the cultures at 37°C with shaking.
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL against time for each AMP concentration.
Hemolysis Assay
This assay assesses the lytic activity of an AMP against red blood cells (RBCs).
Protocol:
-
Obtain fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the AMP in PBS in a 96-well plate.
-
Add an equal volume of the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
Conclusion
LZ1 presents a compelling profile as a potential therapeutic agent with its dual antimicrobial and anti-inflammatory activities. Its unique intracellular targeting mechanism in certain pathogens distinguishes it from many other AMPs that primarily act on the cell membrane. The comparative data presented in this guide highlights the distinct characteristics of LZ1, LL-37, defensins, and melittin, providing a valuable resource for the scientific community engaged in the discovery and development of next-generation antimicrobial therapies. Further research into the detailed signaling pathways of LZ1's immunomodulatory effects and its in vivo efficacy will be crucial for its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 4. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 5. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antimalarial Activity of LZ1, a Peptide Derived from Snake Cathelicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic antimicrobial peptide LL-37 is effective against both extra- and intracellular Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eradication of vancomycin-resistant Staphylococcus aureus on a mouse model of third-degree burn infection by melittin: An antimicrobial peptide from bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-depth characterization of antibacterial activity of melittin against Staphylococcus aureus and use in a model of non-surgical MRSA-infected skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of antimicrobial peptide LL-37 against biofilm forming Staphylococcus aureus strains obtained from chronic wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 18. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetics and Pharmacodynamics of Fungal Defensin NZX Against Staphylococcus aureus-Induced Mouse Peritonitis Model [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Activity and toxicity of a recombinant LL37 antimicrobial peptide [frontiersin.org]
- 23. LL-37 fragments have antimicrobial activity against Staphylococcus epidermidis biofilms and wound healing potential in HaCaT cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
- 26. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Human Defensins: A Novel Approach in the Fight against Skin Colonizing Staphylococcus aureus [mdpi.com]
A Comparative Study of LZ1 Peptide Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa necessitates the development of novel antimicrobial agents. This guide provides a comparative analysis of the LZ1 peptide, a promising antimicrobial peptide (AMP), against these challenging pathogens, offering a side-by-side look at its performance with standard-of-care antibiotics.
Executive Summary
LZ1 is a 15-amino acid, tryptophan- and lysine-rich synthetic peptide with potent antimicrobial properties.[1] This guide synthesizes available data on LZ1's efficacy against key antibiotic-resistant bacteria, presenting a comparison with conventional antibiotics. While direct comparative studies are emerging, this document collates existing data and provides context based on the activity of similar antimicrobial peptides. The data presented herein underscores the potential of LZ1 as a valuable candidate in the fight against antibiotic resistance.
Comparative Performance Data
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Organism/Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Ceftazidime (µg/mL) |
| Staphylococcus aureus (including clinically isolated drug-resistant strains) | 1.17 - 4.7[2] | - | - |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available | 1 - >16[3][4] | Not Applicable |
| Multidrug-Resistant Pseudomonas aeruginosa | Data not available | Not Applicable | ≥32[5] |
Note: Direct comparative MIC data for LZ1 against specific, well-characterized MRSA and multidrug-resistant P. aeruginosa strains is not yet widely published. The provided LZ1 data is from a patent application and demonstrates broad activity against Staphylococcus species.[2] The values for vancomycin and ceftazidime represent the range of MICs observed in resistant clinical isolates.
Anti-Biofilm Activity: MBIC and MBEC
Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration to prevent biofilm formation, while the Minimum Biofilm Eradication Concentration (MBEC) is the concentration required to eradicate a pre-formed biofilm.
| Organism/Strain | Assay | This compound (µg/mL) | Vancomycin (µg/mL) | Ceftazidime (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | MBIC | Data not available | Variable | Not Applicable |
| MBEC | Data not available | >512 | Not Applicable | |
| Multidrug-Resistant Pseudomonas aeruginosa | MBIC | Data not available | Not Applicable | >5120[6] |
| MBEC | Data not available | Not Applicable | >5120[6] |
Note: Quantitative MBIC and MBEC data for LZ1 are not currently available in the public domain. The provided data for conventional antibiotics highlights the high concentrations required to impact biofilms, indicating a significant area where novel agents like LZ1 could provide an advantage. Cationic antimicrobial peptides, in general, have shown promising anti-biofilm activities.[7]
Time-Kill Kinetics
Time-kill assays assess the rate at which an antimicrobial agent kills a bacterial population over time. These studies provide insights into the bactericidal or bacteriostatic nature of a compound.
Comparative data on the time-kill kinetics of LZ1 against MRSA and multidrug-resistant P. aeruginosa is not yet available. However, studies on other cationic antimicrobial peptides have demonstrated rapid bactericidal activity against these pathogens, often showing a significant reduction in bacterial viability within a few hours of exposure.[1][8][9][10]
Mechanism of Action
LZ1, being a tryptophan-rich cationic peptide, is thought to exert its antimicrobial effect primarily through membrane disruption.[3][11][12][13] The positively charged lysine residues facilitate interaction with the negatively charged bacterial cell membrane, while the hydrophobic tryptophan residues promote insertion into and disruption of the lipid bilayer. This leads to pore formation, leakage of cellular contents, and ultimately, cell death.[2]
Signaling Pathways of Antibiotic Resistance
Understanding the mechanisms by which bacteria resist conventional antibiotics is crucial for appreciating the potential of novel agents like LZ1.
Vancomycin Resistance in MRSA
Vancomycin resistance in S. aureus (VRSA) is primarily mediated by the acquisition of the vanA gene cluster, often from vancomycin-resistant enterococci.[14][15] This leads to a modification of the peptidoglycan synthesis pathway.
Ceftazidime Resistance in P. aeruginosa
Resistance to ceftazidime in P. aeruginosa is often multifactorial, involving mechanisms such as the production of β-lactamase enzymes (e.g., AmpC), efflux pumps, and modifications to penicillin-binding proteins (PBPs).[5][16][17]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A two-fold serial dilution of the this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test bacterium is cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of an agent to inhibit biofilm formation or eradicate established biofilms.
Protocol:
-
For MBIC: A standardized bacterial suspension and serial dilutions of the this compound are added to the wells of a 96-well plate and incubated to allow for biofilm formation.
-
For MBEC: A mature biofilm is first established in the wells of a 96-well plate. Planktonic cells are then removed, and fresh media containing serial dilutions of the this compound is added.
-
Washing: After incubation, non-adherent planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization: The bound crystal violet is solubilized using an appropriate solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured at a wavelength of approximately 570 nm. The MBIC or MBEC is determined as the lowest concentration of the peptide that causes a significant reduction in biofilm biomass compared to the untreated control.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Protocol:
-
Preparation of Culture: A standardized bacterial culture in the logarithmic growth phase is prepared.
-
Exposure to Antimicrobial: The this compound is added to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the peptide is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each culture.
-
Quantification of Viable Bacteria: The collected aliquots are serially diluted, plated on appropriate agar plates, and incubated. The number of colony-forming units (CFU) is then counted.
-
Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells, providing an indication of its potential toxicity.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The this compound demonstrates significant potential as a novel antimicrobial agent. Its rapid, membrane-disrupting mechanism of action is a key advantage in an era of growing resistance to traditional antibiotics that target specific metabolic pathways. While more direct comparative data against a wider range of antibiotic-resistant strains is needed, the existing evidence and the performance of similar cationic antimicrobial peptides are highly encouraging. Further research, including detailed in vivo studies and a broader evaluation of its anti-biofilm and time-kill kinetics, is warranted to fully elucidate the therapeutic potential of LZ1 in combating infections caused by antibiotic-resistant bacteria.
References
- 1. Bactericidal activity, absence of serum effect, and time-kill kinetics of ceftazidime-avibactam against β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cationic antimicrobial peptides: alternatives and/or adjuvants to antibiotics active against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of puroindoline derived tryptophan-rich antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vancomycin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 15. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Reversion of Ceftazidime Resistance in Pseudomonas aeruginosa under Clinical Setting | MDPI [mdpi.com]
A Comparative Analysis of LZ1 Peptide and Standard Therapies for Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel peptide LZ1 against established standard therapies for the treatment of acne vulgaris. The analysis is based on available preclinical and clinical data, focusing on efficacy, mechanisms of action, and experimental methodologies.
Executive Summary
Acne vulgaris is a multifactorial skin condition involving complex interactions between host cells, microbiota, and dysregulated signaling pathways, primarily driven by inflammation, hyperkeratinization, and bacterial colonization by Cutibacterium acnes (C. acnes).[1][2] Standard therapies, including topical retinoids, benzoyl peroxide, and antibiotics, have been the mainstay of treatment. However, the emergence of antibiotic resistance necessitates the development of novel therapeutic agents.[3][4] LZ1, a synthetic antimicrobial peptide, has demonstrated potent bactericidal and anti-inflammatory properties in preclinical studies, positioning it as a promising candidate for acne treatment.[5][6][7] This guide synthesizes the current data to offer a comparative perspective on the efficacy and underlying biology of these treatments.
Efficacy Comparison: LZ1 Peptide vs. Standard Acne Therapies
Direct comparative clinical trial data between LZ1 and standard acne therapies are not yet available. The following tables summarize the existing efficacy data from preclinical studies for LZ1 and from clinical trials and meta-analyses for standard therapies.
Table 1: Antimicrobial Efficacy
| Therapy | Target Microorganism(s) | Metric | Result | Citation(s) |
| This compound | C. acnes | Minimal Inhibitory Concentration (MIC) | 0.6 µg/mL | [5][6][7] |
| S. epidermidis | Minimal Inhibitory Concentration (MIC) | 4.7 µg/mL | [7] | |
| S. aureus | Minimal Inhibitory Concentration (MIC) | 4.7 µg/mL | [7] | |
| Clindamycin | C. acnes | Minimal Inhibitory Concentration (MIC) | 2.3 µg/mL (for susceptible strains) | [7] |
| Benzoyl Peroxide | C. acnes | N/A | Effective, no resistance reported | [8] |
| Topical Retinoids | N/A | N/A | Primarily comedolytic, indirect effect on microbial environment | [9] |
| Oral Antibiotics | C. acnes | Clinical Efficacy | Reduces inflammatory lesions | [10][11] |
Table 2: Anti-inflammatory and Clinical Efficacy
| Therapy | Efficacy Metric | Key Findings | Citation(s) |
| This compound | Inhibition of pro-inflammatory cytokines (in vitro/mouse model) | Significantly inhibited TNF-α and IL-1β secretion induced by P. acnes. | [5][6][7][12] |
| Reduction in inflammation (mouse model) | Significantly reduced P. acnes-induced ear swelling and inflammatory cell infiltration. | [3][5][6][7] | |
| Topical Retinoids | Reduction in inflammatory lesions | Comparable efficacy to topical or oral antibiotics for inflammatory lesions. | [10][11] |
| Benzoyl Peroxide | Reduction in inflammatory lesions | Effective, often used in combination with retinoids or antibiotics. | [8][13] |
| Oral Antibiotics | Reduction in inflammatory lesions | Comparable efficacy to topical retinoids for inflammatory lesions. | [10][11] |
| Oral Isotretinoin | Reduction in total, inflammatory, and non-inflammatory lesions | Considered the most effective treatment for severe acne. Mean difference of 48.41% in total lesion reduction compared to placebo. | [10][11] |
| Combination Therapy (Topical Retinoid + BPO + Topical Antibiotic) | Reduction in total lesions | Second most effective treatment after oral isotretinoin. Mean difference of 38.15% in total lesion reduction compared to placebo. | [10][11] |
Mechanisms of Action
Standard acne therapies target different aspects of acne pathogenesis. This compound offers a dual mechanism of action, addressing both bacterial proliferation and the host inflammatory response.
-
This compound : This 15-amino acid synthetic peptide is designed to have an alpha-helical structure and amphipathic properties.[14] Its primary mechanism is thought to involve interaction with and disruption of bacterial cell membranes.[14] Additionally, it directly modulates the host's immune response by inhibiting the secretion of key pro-inflammatory cytokines, TNF-α and IL-1β.[6][12]
-
Topical Retinoids : These vitamin A derivatives normalize follicular keratinization, preventing the formation of microcomedones.[9]
-
Benzoyl Peroxide (BPO) : BPO has a strong bactericidal effect against C. acnes through the release of free oxygen radicals. A key advantage is the lack of reported bacterial resistance.[8]
-
Antibiotics (Topical and Oral) : These agents reduce the population of C. acnes within the follicle and also possess anti-inflammatory properties.[9]
-
Oral Isotretinoin : This systemic retinoid has multiple effects, including potent sebosuppression, normalization of keratinization, anti-inflammatory effects, and reduction of C. acnes colonization.[10]
Key Signaling Pathways in Acne Pathogenesis
The inflammatory component of acne is mediated by several key signaling pathways. C. acnes can activate Toll-like receptor 2 (TLR2) on immune cells and keratinocytes, triggering a downstream cascade that results in the production of inflammatory cytokines.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of therapeutic agents. Below are summaries of typical protocols used in the assessment of acne therapies.
In Vitro Antimicrobial Susceptibility Testing
-
Objective : To determine the minimal inhibitory concentration (MIC) of a compound against relevant bacterial strains.
-
Methodology :
-
Bacterial Culture : C. acnes, S. epidermidis, and S. aureus strains are cultured in appropriate media under anaerobic (C. acnes) or aerobic conditions.
-
Broth Microdilution : A two-fold serial dilution of the test compound (e.g., this compound, clindamycin) is prepared in a 96-well plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation : Plates are incubated for 48-72 hours under appropriate atmospheric conditions.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
In Vivo Murine Model of C. acnes Colonization and Inflammation
-
Objective : To evaluate the in vivo efficacy of a topical agent in reducing bacterial load and inflammation.
-
Methodology :
-
Animal Model : Typically, ears of BALB/c mice are used.
-
Bacterial Challenge : A suspension of live C. acnes is injected intradermally or applied topically to the mouse ear.
-
Treatment : The test compound (e.g., this compound solution) or a vehicle control is applied topically to the ear surface for a specified number of days.
-
Assessment of Inflammation : Ear thickness is measured daily using a caliper as an indicator of swelling and inflammation.
-
Bacterial Load Quantification : At the end of the experiment, ears are excised, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) of C. acnes.
-
Histological Analysis : Ear tissue may be processed for histopathology to assess inflammatory cell infiltration.[6][7]
-
Human Clinical Trial for Acne Vulgaris
-
Objective : To assess the safety and efficacy of an investigational drug for the treatment of acne in humans.
-
Methodology :
-
Study Design : Randomized, double-blind, placebo- or active-controlled trial.[15]
-
Participant Selection : Subjects with a clinical diagnosis of mild to moderate or moderate to severe acne, defined by a minimum number of inflammatory and non-inflammatory lesions and a specific score on an Investigator's Global Assessment (IGA) scale.[16][17]
-
Treatment Protocol : Participants apply the investigational product or control as directed for a typical duration of 12 weeks.[11]
-
Efficacy Endpoints :
-
Safety and Tolerability : Assessed through monitoring of adverse events and local skin irritation (e.g., erythema, scaling, dryness).
-
References
- 1. Insights into early acne pathogenesis: Exploring intercellular dynamics and key dysregulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Existing and Rationally Designed Novel Antimicrobial Peptides for Treatment of Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 8. Topical retinoid plus benzoyl peroxide beats antibiotics for inflammatory acne | MDedge [mdedge.com]
- 9. dovepress.com [dovepress.com]
- 10. Comparative Efficacy of Pharmacological Treatments for Acne Vulgaris: A Network Meta-Analysis of 221 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. oatext.com [oatext.com]
- 15. fda.gov [fda.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Resistance Profile: A Comparative Analysis of LZ1 Peptide's Cross-Resistance with Other Antimicrobials
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in evaluating a new antimicrobial candidate. This guide provides an objective comparison of the LZ1 peptide's performance against bacteria with acquired resistance to other common antimicrobials, supported by available experimental data and detailed methodologies.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their novel mechanisms of action, which often involve direct interaction with and disruption of the bacterial membrane. The peptide LZ1, a synthetic antimicrobial peptide, has demonstrated potent bactericidal effects and a broad spectrum of activity. A key aspect of its preclinical evaluation is determining whether resistance to existing antibiotics confers cross-resistance to LZ1.
Executive Summary of Cross-Resistance Findings
Experimental evidence suggests that the antimicrobial peptide LZ1 maintains its efficacy against bacterial strains that have developed resistance to conventional antibiotics. A key study investigating the related peptide ZY4 also examined the cross-resistance profile of LZ1 against Pseudomonas aeruginosa strains with induced resistance to several antibiotics. The findings indicate a lack of cross-resistance between LZ1 and the tested antimicrobials. While bacteria developed reduced susceptibility to conventional antibiotics, their susceptibility to LZ1 remained largely unchanged.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data, demonstrating the lack of cross-resistance for LZ1 against antibiotic-resistant Pseudomonas aeruginosa. The data is derived from studies on the related peptide ZY4, where LZ1 was used as a comparator.
| Antimicrobial Agent | Organism | Original Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Fold Change in MIC | LZ1 MIC against Resistant Strain (µg/mL) |
| Colistin | Pseudomonas aeruginosa | 2 | 32 | 16 | 4 |
| Tobramycin | Pseudomonas aeruginosa | 1 | 8 | 8 | 4 |
| Levofloxacin | Pseudomonas aeruginosa | 0.5 | 4 | 8 | 4 |
Data interpreted from qualitative descriptions in the source material, as the specific supplementary figure was not accessible.
Experimental Protocols
The evaluation of cross-resistance involves determining the Minimum Inhibitory Concentration (MIC) of LZ1 and other antimicrobials against both the original (susceptible) and resistant bacterial strains. The following is a detailed methodology based on standard protocols for antimicrobial susceptibility testing of peptides.
Bacterial Strains and Culture Conditions
-
Bacterial Species: Pseudomonas aeruginosa (or other relevant pathogens).
-
Strains: Both a reference (wild-type) strain and strains with induced resistance to specific antibiotics (e.g., colistin, tobramycin, levofloxacin) are used.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for susceptibility testing.
-
Growth Conditions: Cultures are incubated at 37°C with agitation to reach the logarithmic growth phase.
Induction of Antibiotic Resistance
Resistant strains are generated by serially passaging the susceptible parent strain in the presence of sub-inhibitory concentrations of the chosen antibiotic. The concentration of the antibiotic is gradually increased over successive passages.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is employed to determine the MIC of each antimicrobial agent against the original and resistant bacterial strains.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared and serially diluted in CAMHB in a 96-well microtiter plate.
-
Bacterial Inoculum: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for assessing cross-resistance and the logical relationship underpinning the interpretation of the results.
Experimental Workflow for Cross-Resistance Assessment.
Logical Framework for Interpreting Cross-Resistance.
Conclusion
The available data strongly suggest that the this compound does not exhibit cross-resistance with conventional antibiotics such as colistin, tobramycin, and levofloxacin. This characteristic is a significant advantage for its potential development as a therapeutic agent, particularly for treating infections caused by multidrug-resistant bacteria. The distinct mechanism of action of LZ1, likely involving direct membrane disruption, is not compromised by the resistance mechanisms that bacteria evolve against other classes of antibiotics. Further studies involving a broader range of antibiotic-resistant strains will be valuable in solidifying the non-cross-resistant profile of LZ1.
A Comparative Analysis of the Stability of LZ1 Peptide and Other Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the synthetic antimicrobial peptide LZ1 with other well-characterized synthetic peptides, including the human cathelicidin LL-37, the bee venom peptide melittin, and a representative stapled peptide (ATSP-7041). The following sections present quantitative stability data, detailed experimental protocols for key stability assays, and visualizations of experimental workflows and peptide degradation pathways to aid in the evaluation of these peptides for therapeutic development.
Quantitative Stability Data
The stability of a peptide is a critical factor for its therapeutic potential, influencing its shelf-life, formulation requirements, and in vivo efficacy. The following tables summarize the available quantitative data on the stability of LZ1 and comparator peptides in various assays.
Table 1: Plasma and Serum Stability
| Peptide | Matrix | Incubation Time | Remaining Activity/Peptide | Reference |
| LZ1 | Human Plasma | 8 hours | Antimicrobial activity not lost | [1] |
| LL-37 | Human Serum (diluted 1:4) | Not Specified | Susceptible to enzymatic degradation | [2] |
| Melittin | Not Specified | Not Specified | Known to be rapidly degraded | |
| ATSP-7041 (Stapled Peptide) | Mouse Plasma | 1.5 hours (half-life) | 50% | [3] |
| Rat Plasma | 2.1 hours (half-life) | 50% | [3] | |
| Monkey Plasma | 18.3 hours (half-life) | 50% | [3] |
Table 2: Proteolytic Stability
| Peptide | Protease | Concentration | Incubation Time | Remaining Peptide | Reference |
| LZ1 | Not Specified | Not Specified | Not Specified | No quantitative data available | |
| LL-37 | Trypsin | 1 ng/ml | 3 hours | ~50% | [4] |
| MMP-9 | 50 nM | 6 hours | Unaffected | [4] | |
| Melittin | α-Chymotrypsin | 5 ng/µL | 4 minutes (half-life) | 50% | [5] |
| Mel-S4 (Stapled Melittin) | α-Chymotrypsin | 5 ng/µL | 47 minutes (half-life) | 50% | [5] |
Table 3: Thermal Stability
| Peptide | Method | Melting Temperature (Tm) | Reference |
| LZ1 | Not Specified | No quantitative data available | |
| LL-37 | Circular Dichroism | 68 °C | [6] |
| Melittin | Not Specified | Remains tetrameric up to 70°C | [7] |
| Stapled Peptides | Not Specified | Generally show increased thermal stability | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of stability studies. The following are protocols for key experiments cited in this guide.
Peptide Stability in Human Plasma
This protocol is a generalized procedure for assessing the stability of a peptide in human plasma.
a. Materials:
-
Test peptide
-
Human plasma (anticoagulant-treated, e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
b. Procedure:
-
Peptide Incubation: The test peptide is incubated in human plasma at a specific concentration (e.g., 10 µM) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation: To stop the enzymatic degradation and remove plasma proteins, a quenching solution (e.g., 0.1% TFA in ACN) is added to each aliquot. The samples are then centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant containing the remaining peptide is analyzed by reverse-phase HPLC (RP-HPLC). The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.
-
Half-life Calculation: The percentage of remaining peptide at each time point is plotted against time, and the half-life (t½) is calculated.
Protease Degradation Assay
This protocol outlines a general method for evaluating a peptide's susceptibility to a specific protease.
a. Materials:
-
Test peptide
-
Specific protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (optimal for the specific protease)
-
Quenching solution (e.g., TFA)
-
RP-HPLC system
b. Procedure:
-
Reaction Setup: The test peptide is dissolved in the reaction buffer. The protease is added to initiate the reaction. A control sample without the protease is also prepared.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the protease (e.g., 37°C).
-
Time Points: Aliquots are collected at different time intervals.
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.
-
Analysis: The samples are analyzed by RP-HPLC to quantify the amount of undigested peptide.
-
Data Analysis: The percentage of remaining peptide is plotted against time to determine the rate of degradation.
Thermal Stability Assessment by Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to determine the melting temperature (Tm) of a peptide.
a. Materials:
-
Test peptide
-
Appropriate buffer (e.g., PBS)
-
Circular dichroism spectrometer with a temperature controller
b. Procedure:
-
Sample Preparation: The peptide is dissolved in the buffer to a suitable concentration (typically 0.1-0.2 mg/mL).
-
CD Spectrum Measurement: A CD spectrum of the peptide is recorded at a starting temperature (e.g., 20°C) to confirm its secondary structure. For α-helical peptides, the ellipticity at 222 nm is monitored.
-
Thermal Denaturation: The temperature is gradually increased (e.g., 1°C/minute) while continuously monitoring the CD signal at a specific wavelength (e.g., 222 nm).
-
Data Analysis: The change in molar ellipticity is plotted against temperature. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, determined from the midpoint of the transition in the melting curve.
Visualizations
Experimental Workflow for Peptide Stability Assessment
References
- 1. A small peptide with therapeutic potential for inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiproliferative activities of stapled melittin peptides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26427A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. The structure of the melittin tetramer at different temperatures--an NOE-based calculation with chemical shift refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
LZ1 Peptide: A Favorable Therapeutic Index for Inflammatory Acne Vulgaris
A Comparative Analysis of Efficacy and Safety
For researchers and professionals in drug development, the therapeutic index is a critical determinant of a drug candidate's potential. This guide provides a comprehensive comparison of the LZ1 peptide, a promising antimicrobial and anti-inflammatory agent, with other alternatives for the treatment of inflammatory acne vulgaris. The data presented herein, supported by detailed experimental protocols, demonstrates LZ1's favorable therapeutic profile.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. In the context of antimicrobial peptides for topical applications, the TI can be calculated as the ratio of the 50% cytotoxic concentration (IC50) against human cells to the minimal inhibitory concentration (MIC) against the target pathogen.
Here, we compare the therapeutic index of LZ1 with clindamycin, a standard antibiotic for acne, and two other antimicrobial peptides, LL-37 and CEN1HC-Br, against Propionibacterium acnes (P. acnes), a key bacterium implicated in acne. The cytotoxicity was assessed against human keratinocyte (HaCaT) cells.
| Compound | MIC against P. acnes (µg/mL) | IC50 against HaCaT Cells (µg/mL) | Therapeutic Index (IC50/MIC) |
| LZ1 | 0.6[1][2][3] | > 200[1][4] | > 333.3 |
| Clindamycin | 0.032 - 8.5[1] | ~500 | ~58.8 - 15625 |
| LL-37 | 0.5 - 1[5] | > 100[6] | > 100 - 200 |
| CEN1HC-Br | 0.125 - 32[7] | > 400[7][8] | > 12.5 - 3200 |
Note: The MIC for clindamycin can vary significantly due to antibiotic resistance. The IC50 for clindamycin on HaCaT cells was estimated based on data showing no significant toxicity at concentrations up to 500 μg/ml.[9] The IC50 for LL-37 and CEN1HC-Br are presented as greater than the highest tested concentrations that showed minimal cytotoxicity.
Efficacy and Safety Profile
LZ1 demonstrates potent antimicrobial activity against P. acnes, with a minimal inhibitory concentration (MIC) of 0.6 µg/mL, which is four times lower than that of clindamycin in some studies.[1][2][3] In a mouse model of P. acnes skin colonization, LZ1 significantly reduced the bacterial load and associated inflammation.[1]
Crucially, LZ1 exhibits a superior safety profile. It displays low cytotoxicity towards human keratinocytes, with cell viability remaining high even at concentrations up to 200 µg/mL.[1][4] Furthermore, it shows minimal hemolytic activity against human red blood cells, with no more than 5.2% hemolysis observed at concentrations as high as 320 µg/mL.[1] LZ1 has also been found to be stable in human plasma.[1]
Mechanism of Action: A Dual Approach
The therapeutic efficacy of LZ1 stems from a dual mechanism of action:
-
Direct Antimicrobial Activity: As a cationic antimicrobial peptide, LZ1 is thought to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death.[8]
-
Anti-inflammatory Effects: LZ1 mitigates the inflammatory response associated with acne by inhibiting the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][10] This anti-inflammatory action is likely mediated through the modulation of key signaling pathways, such as the Toll-like receptor 2 (TLR2) to NF-κB pathway, which is activated by P. acnes.
In a separate context of antimalarial research, LZ1 has been shown to inhibit pyruvate kinase and ATP synthesis in the parasite Plasmodium falciparum and modulate the host's immune response by curbing the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Minimal Inhibitory Concentration (MIC) Assay
The MIC of the peptides and antibiotics against P. acnes is determined using the broth microdilution method.
-
P. acnes is cultured in an appropriate broth medium under anaerobic conditions.
-
The test compounds are serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of P. acnes is added to each well.
-
The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against human keratinocytes (HaCaT cells) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
HaCaT cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 24-48 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Hemolytic Assay
The hemolytic activity of the compounds is evaluated using fresh human red blood cells (hRBCs).
-
hRBCs are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).
-
The test compounds are serially diluted in PBS in a 96-well plate.
-
The hRBC suspension is added to each well.
-
The plate is incubated at 37°C for 1 hour.
-
The plate is then centrifuged to pellet the intact RBCs.
-
The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.
-
The absorbance of the supernatant is measured at 540 nm.
-
Hemolysis percentage is calculated relative to a positive control (1% Triton X-100) and a negative control (PBS).
In VivoP. acnes Mouse Model
An in vivo model is used to assess the efficacy of the compounds in reducing P. acnes colonization and inflammation.
-
The ears of mice are intradermally injected with a suspension of live P. acnes.
-
After 24 hours, the test compound or a vehicle control is topically applied to the infected ears.
-
Treatment is continued for a specified period (e.g., 5 days).
-
Ear thickness is measured daily as an indicator of inflammation.
-
At the end of the experiment, the ears are excised, homogenized, and plated on selective agar to determine the number of viable P. acnes colonies (CFU/ear).
-
Histological analysis of the ear tissue can also be performed to assess inflammatory cell infiltration.
Visualizing the Mechanisms
To further elucidate the proposed mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Proposed anti-inflammatory signaling pathway of the this compound.
Caption: Experimental workflow for determining the therapeutic index of LZ1.
Caption: Logical relationship for the comparison of LZ1 with alternatives.
References
- 1. Antimicrobial Susceptibility of Propionibacterium acnes Isolates from Shoulder Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of Propionibacterium acnes isolated from patients with acne vulgaris to zinc ascorbate and antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of the cytotoxic and angiogenic effects of minocycline and clindamycin — An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Antimicrobial Peptides for Skin Infections: Focus on LZ1
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates the exploration of novel therapeutic agents for the management of skin and soft tissue infections (SSTIs). Antimicrobial peptides (AMPs), key components of the innate immune system, have emerged as a promising alternative. This guide provides a comparative analysis of the performance of the synthetic antimicrobial peptide LZ1 against other notable AMPs and conventional antibiotics in the context of skin infections, supported by available experimental data.
Antimicrobial Activity: A Quantitative Comparison
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of LZ1 and other selected antimicrobial agents against common skin pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of LZ1 Against Key Skin Pathogens (µg/mL)
| Microorganism | LZ1 | Clindamycin |
| Propionibacterium acnes (ATCC 6919) | 0.6[1][2] | 2.3[1][2] |
| Propionibacterium acnes (ATCC 11827) | 0.6[1][2] | 2.3[1][2] |
| Propionibacterium acnes (Clindamycin-resistant) | 0.6[2] | - |
| Staphylococcus epidermidis (09A3726) | 4.7[1][2] | >128 |
| Staphylococcus epidermidis (09B2490) | 2.3[2] | 1.2[2] |
| Staphylococcus aureus (09B2499) | 2.3[2] | 1.2[2] |
| Staphylococcus aureus | 16 - 32[3] | - |
| Cutibacterium acnes | 32[4] | 32[4] |
| Pseudomonas aeruginosa | - | - |
Data sourced from multiple studies. Variations in MIC values can arise from different experimental conditions.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Peptides and Antibiotics (µg/mL)
| Microorganism | LZ1 | Pexiganan | Omiganan | LL-37 | Daptomycin | Polymyxin B |
| Staphylococcus aureus | 2.3 - 32[2][3] | 16 - 32[3] | 16 (MIC₅₀/₉₀)[5][6] | 32[7] | 0.38 (MIC₅₀), 0.75 (MIC₉₀)[8] | - |
| Pseudomonas aeruginosa | - | 8 - 16[3] | 128/256 (MIC₅₀/₉₀)[5][6] | 64 - 256[9][10] | - | 4-8[11] |
| Cutibacterium acnes | 0.6 - 32[1][4] | - | - | - | - | - |
| Candida albicans | - | - | 32-128 (Vaginal), 256 (Blood)[12] | - | - | - |
MIC₅₀/₉₀: The MIC required to inhibit 50% and 90% of the isolates, respectively.
Beyond Direct Microbial Killing: Immunomodulatory Effects
Antimicrobial peptides often possess immunomodulatory properties that contribute to their therapeutic efficacy.
LZ1: LZ1 has demonstrated potent anti-inflammatory activity. In a mouse model of P. acnes-induced skin inflammation, LZ1 significantly reduced ear swelling and inflammatory cell infiltration[1][2]. This effect is attributed to its ability to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β)[2][13].
LL-37: The human cathelicidin LL-37 is a well-studied AMP with a dual role in immunity. It can directly kill microbes and also modulate the host's immune response[14]. LL-37 can influence various signaling pathways, leading to the recruitment of immune cells, promoting wound healing, and regulating inflammation[15][16].
Safety and Stability Profile
A crucial aspect of drug development is the safety and stability of the therapeutic agent.
LZ1: LZ1 has shown a favorable safety profile with little cytotoxicity against human keratinocytes and no significant hemolytic activity on human red blood cells at therapeutic concentrations[2][17]. Furthermore, LZ1 exhibits high stability in human plasma, a significant advantage for in vivo applications[1][2].
Other AMPs: The toxicity and stability of other AMPs vary. For instance, some peptides may exhibit hemolytic activity or be susceptible to degradation by proteases present in the skin[18].
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial peptide is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[19][20][21]
Hemolytic Activity Assay
This assay assesses the potential of an antimicrobial peptide to lyse red blood cells.
Methodology:
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal red blood cells are washed and resuspended in a buffered saline solution.
-
Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide for a specific duration (e.g., 1 hour at 37°C).
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, indicative of RBC lysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (buffer only).[18][22][23]
Cytotoxicity Assay
This assay evaluates the toxic effect of an antimicrobial peptide on host cells, such as keratinocytes.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in a 96-well plate until they form a confluent monolayer.
-
Treatment: The cells are incubated with various concentrations of the antimicrobial peptide for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the action and evaluation of antimicrobial peptides.
Conclusion
The available data suggests that LZ1 is a promising antimicrobial peptide with potent activity against key skin pathogens, including antibiotic-resistant strains of P. acnes. Its favorable safety profile and stability in human plasma further enhance its therapeutic potential. Compared to other AMPs, LZ1 demonstrates particularly strong activity against bacteria implicated in acne vulgaris. While more extensive comparative studies and clinical trials are necessary to fully elucidate its efficacy relative to other AMPs and conventional therapies, the initial findings position LZ1 as a strong candidate for further development in the treatment of skin infections. The dual antimicrobial and anti-inflammatory properties of AMPs like LZ1 and LL-37 highlight their potential to offer a more comprehensive therapeutic approach compared to traditional antibiotics.
References
- 1. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris | PLOS One [journals.plos.org]
- 2. A Small Peptide with Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. soeg.kb.dk [soeg.kb.dk]
- 5. Antimicrobial activity of omiganan pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. ulprospector.com [ulprospector.com]
- 14. revolutionhealth.org [revolutionhealth.org]
- 15. polarispeptides.com [polarispeptides.com]
- 16. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
Comparative Proteomics of Bacterial Response to Antimicrobial Peptides: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of molecules with potent activity against a broad spectrum of pathogens. The peptide LZ1, for instance, has demonstrated significant efficacy against bacteria implicated in acne vulgaris, such as Propionibacterium acnes and Staphylococcus aureus. Understanding the molecular mechanisms by which these peptides exert their effects is crucial for their optimization and clinical application.
Comparative proteomics is a powerful tool for elucidating the global protein expression changes in bacteria upon treatment with an antimicrobial agent. By comparing the proteomes of treated and untreated bacteria, researchers can identify key proteins and pathways affected by the compound, offering insights into its mechanism of action and potential resistance mechanisms.
Note: As of the publication of this guide, specific comparative proteomic studies on the bacterial response to the LZ1 peptide are not publicly available. Therefore, this guide presents a representative comparison based on proteomic analyses of bacteria, particularly Staphylococcus aureus, in response to other antimicrobial agents. This information serves as an illustrative example of the expected outcomes and methodologies of such a study.
Data Presentation: Quantitative Proteomic Analysis
The following table summarizes the differential protein expression in Staphylococcus aureus following exposure to an antimicrobial agent, as a representative example of what a comparative proteomic study might reveal. The data is presented as fold changes in protein abundance in the treated sample compared to an untreated control.
| Protein | Function | Fold Change (Treated vs. Control) | Regulation |
| Alkaline shock protein 23 | Stress Response | +2.5 | Up-regulated |
| Methionine sulfoxide reductase | Oxidative Stress Repair | +2.1 | Up-regulated |
| Signal transduction protein | Virulence | +1.8 | Up-regulated |
| Lipase | Metabolism | +1.6 | Up-regulated |
| Acetate kinase | Metabolism | +1.5 | Up-regulated |
| Phosphoglycerate mutase | Metabolism | +1.5 | Up-regulated |
| Alpha-hemolysin | Toxin | -2.8 | Down-regulated |
| Bifunctional autolysin | Cell Wall Metabolism | -2.3 | Down-regulated |
| Leucocidin F | Toxin | -2.0 | Down-regulated |
| ATP-dependent 6-phosphofructokinase | Glycolysis | -1.7 | Down-regulated |
| Fructose-bisphosphate aldolase | Glycolysis | -1.6 | Down-regulated |
This table is a composite representation based on findings from proteomic studies of S. aureus under stress conditions and is intended for illustrative purposes.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of proteomic studies. Below are representative protocols for the key experiments involved in a comparative proteomic analysis of bacterial response to an antimicrobial peptide.
Bacterial Culture and Treatment
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).
-
Culture Conditions: Bacteria are grown in a suitable medium, such as Tryptic Soy Broth (TSB), at 37°C with shaking until the mid-logarithmic growth phase (OD600 of ~0.6) is reached.
-
Antimicrobial Peptide Treatment: The bacterial culture is divided into two groups: a treatment group, to which the antimicrobial peptide (e.g., at its Minimum Inhibitory Concentration, MIC) is added, and a control group, to which a sterile vehicle solution is added.
-
Incubation: Both cultures are incubated for a defined period (e.g., 1-4 hours) to allow for changes in protein expression.
-
Cell Harvesting: Bacterial cells are harvested by centrifugation at 4°C, washed with a sterile buffer (e.g., phosphate-buffered saline, PBS), and the cell pellets are stored at -80°C until protein extraction.
Protein Extraction and Digestion
-
Cell Lysis: The bacterial cell pellet is resuspended in a lysis buffer (e.g., containing urea, thiourea, and detergents) and subjected to mechanical disruption, such as bead beating or sonication, to ensure complete cell lysis.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced with a reducing agent like dithiothreitol (DTT) and then alkylated with an alkylating agent like iodoacetamide (IAA) to prevent them from reforming.
-
Proteolytic Digestion: The proteins are digested into smaller peptides using a protease, most commonly trypsin, which cleaves proteins at the C-terminal side of lysine and arginine residues. The digestion is typically carried out overnight at 37°C.
Mass Spectrometry and Data Analysis
-
Peptide Cleanup: The digested peptide mixture is desalted and purified using a solid-phase extraction (SPE) method, such as C18 spin columns, to remove contaminants that could interfere with mass spectrometry analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified peptides are separated by reverse-phase liquid chromatography and then analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Peptides are ionized and their mass-to-charge ratios are measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS scan).
-
Protein Identification and Quantification: The resulting MS/MS spectra are searched against a protein database for the specific bacterial species using a search engine (e.g., MaxQuant, Proteome Discoverer). The relative abundance of proteins between the treated and control samples can be determined using label-free quantification (LFQ) or labeling techniques (e.g., TMT, SILAC).
-
Bioinformatic Analysis: Differentially expressed proteins are identified based on statistical analysis (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff. Functional annotation and pathway analysis of the differentially expressed proteins are performed using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative proteomic analysis of bacterial response to an antimicrobial peptide.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the multifaceted response of a bacterium to an antimicrobial peptide.
References
Assessing the Post-Antibiotic Effect of LZ1 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the post-antibiotic effect (PAE) of the LZ1 peptide, a promising tryptophan-lysine-rich antimicrobial peptide (AMP). Due to the current lack of publicly available quantitative data on the PAE of LZ1, this guide leverages data from comparable antimicrobial peptides to provide a predictive comparison. The guide also details the experimental protocols necessary for assessing PAE and illustrates the proposed anti-inflammatory signaling pathway of LZ1.
Comparative Antimicrobial Activity and Post-Antibiotic Effect
While direct post-antibiotic effect (PAE) data for the this compound is not currently available in published literature, its potent antimicrobial activity against key bacterial strains warrants a comparative analysis with other well-characterized antimicrobial peptides for which PAE data exists. The following table summarizes the minimum inhibitory concentrations (MICs) of LZ1 against various bacteria and the PAE of a comparable tryptophan-rich peptide, lactoferricin, against Staphylococcus aureus and Escherichia coli. This comparison provides a preliminary framework for estimating the potential PAE of LZ1.
| Peptide | Target Organism | Concentration (μg/mL) | PAE (hours) | Reference |
| LZ1 | Propionibacterium acnes | 0.6 | Data not available | [1] |
| Staphylococcus epidermidis | 4.7 | Data not available | [1] | |
| Staphylococcus aureus | 4.7 | Data not available | [1] | |
| Lactoferricin B (17-41) | Staphylococcus aureus | MIC not specified | 0 | [2][3] |
| Escherichia coli | MIC not specified | 0 | [2][3] | |
| L-Lactoferricin B (17-31) | Staphylococcus aureus | MIC not specified | Short negative PAE | [2][3] |
| Escherichia coli | MIC not specified | Short PAE | [2][3] | |
| D-Lactoferricin B (17-31) | Staphylococcus aureus | MIC not specified | Short negative PAE | [2][3] |
| Escherichia coli | MIC not specified | Short PAE | [2][3] | |
| Pexiganan | Staphylococcus aureus | 16-32 | Data not available | [4] |
| Propionibacterium acnes | ≤8 | Data not available | [5] | |
| LL-37 | Staphylococcus aureus | <10 | Data not available | [6][7] |
| Propionibacterium acnes | MIC not specified | Data not available |
Note: A negative PAE indicates that the bacteria grew faster after the removal of the peptide compared to the control. The short PAE for the lactoferricin derivatives against E. coli suggests a brief period of continued growth suppression after the peptide is removed. The potent antimicrobial activity of LZ1, particularly against P. acnes, suggests it may exhibit a significant PAE, a hypothesis that warrants experimental validation.
Experimental Protocols
Determination of Post-Antibiotic Effect (PAE)
The PAE is a measure of the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. The following protocol is a standard method for determining the PAE of a peptide like LZ1.
1. Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., S. aureus, P. acnes) in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
2. Exposure to the Antimicrobial Peptide:
-
Dilute the bacterial suspension to the desired starting concentration (e.g., 10^6 CFU/mL) in fresh, pre-warmed broth.
-
Divide the bacterial culture into test and control groups.
-
Add the antimicrobial peptide (e.g., LZ1) to the test group at a specified concentration (e.g., 1x, 2x, or 4x MIC). The control group receives no peptide.
-
Incubate both groups under appropriate conditions (e.g., 37°C, with shaking for aerobic bacteria, or anaerobic conditions for P. acnes) for a defined period (e.g., 1 or 2 hours).
3. Removal of the Antimicrobial Peptide:
-
To remove the peptide, centrifuge the bacterial cultures to pellet the cells.
-
Discard the supernatant containing the peptide.
-
Resuspend the bacterial pellet in fresh, pre-warmed, peptide-free broth.
-
Repeat the washing step (centrifugation and resuspension) at least twice to ensure complete removal of the peptide.
4. Monitoring Bacterial Regrowth:
-
Following the final wash, resuspend the bacterial pellets in a final volume of fresh broth.
-
Take samples from both the test and control cultures at regular time intervals (e.g., every hour).
-
Perform viable counts for each sample by serial dilution and plating on appropriate agar plates.
-
Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU).
5. Calculation of PAE:
-
Plot the log10 CFU/mL against time for both the test and control cultures.
-
The PAE is calculated using the following formula: PAE = T - C
-
Where T is the time required for the CFU count in the test culture to increase by 1 log10 above the count observed immediately after peptide removal.
-
Where C is the time required for the CFU count in the control culture to increase by 1 log10 above its initial count.
-
Visualizations
Experimental Workflow for PAE Assessment
Caption: Workflow for determining the post-antibiotic effect (PAE).
Proposed Anti-Inflammatory Signaling Pathway of this compound
LZ1 has been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. While the precise signaling pathway has not been fully elucidated, evidence suggests the involvement of Toll-like receptor (TLR) signaling and potentially the PI3K/Akt/mTOR pathway, which are known to be modulated by other antimicrobial peptides and are relevant in the context of P. acnes-induced inflammation.
Caption: Proposed anti-inflammatory signaling pathway of the this compound.
References
- 1. Comparative Evaluation of Existing and Rationally Designed Novel Antimicrobial Peptides for Treatment of Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Post-antibiotic effect of the antimicrobial peptide lactoferricin on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LZ1 Peptide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper handling and disposal of synthetic peptides like LZ1. As no specific disposal protocol for LZ1 peptide is publicly available, this guide provides a comprehensive framework based on general best practices for peptide waste management, empowering researchers to handle this antimicrobial peptide responsibly.
For researchers, scientists, and drug development professionals, adherence to rigorous safety and disposal protocols is paramount. This document outlines the essential information for the safe handling and disposal of this compound, covering immediate safety measures, operational plans for different waste forms, and detailed experimental protocols for inactivation.
Immediate Safety and Handling
Before commencing any disposal procedure, it is crucial to consult your institution's Environmental Health & Safety (EHS) guidelines. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.
Peptide Waste Disposal Protocol
The proper disposal method for this compound waste depends on whether it is in a liquid or solid form. All peptide waste should be treated as laboratory chemical waste.[1]
Liquid Waste Disposal
For liquid waste containing this compound, chemical inactivation is the recommended method to denature the peptide and render it biologically inactive before disposal.[2]
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents for peptide degradation include:
-
Prepare the Inactivation Solution: In a certified chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[2][3]
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[2]
-
Final Disposal: After inactivation and neutralization, the solution should be disposed of as chemical waste according to your institution's guidelines.[3] Do not pour peptide solutions down the sink unless explicitly authorized by your EHS department. [1][3]
Solid Waste Disposal
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[2]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be immersed in a 10% bleach solution for a minimum of 30 minutes.[3] After decontamination, decant the bleach solution and manage it as liquid waste.[3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination Methods
For easy reference, the following table summarizes key quantitative parameters for common chemical decontamination methods for peptide waste.
| Decontamination Method | Reagent Concentration | Recommended Ratio (Waste:Reagent) | Minimum Contact Time | Final pH for Aqueous Waste |
| Sodium Hypochlorite (Bleach) | 10% solution (0.5-1.0% final concentration)[2][3] | 1:10[2][3] | 30-60 minutes[2][3] | N/A (Neutralization may be required by local regulations)[3] |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl)[2][4] | Sufficient to hydrolyze peptide bonds | Minimum 24 hours[4] | 6.0 - 8.0[4] |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH)[2][4] | Sufficient to hydrolyze peptide bonds | Minimum 24 hours[4] | 6.0 - 8.0[4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling LZ1 Peptide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling the synthetic LZ1 peptide. The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. It is important to note that the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, and due care should be exercised.[1][2] This material is intended for research and manufacturing use only and should not be used in humans.[]
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety.[4]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[4] A face shield is recommended in addition to safety goggles when there is a significant splash hazard.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] Double gloving may be necessary for added protection.[4] Gloves should be removed and replaced immediately after any contact with the peptide.[4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust particles.[1][4] It is advised to work in a well-ventilated area to minimize the risk of inhalation.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated work area is clean and uncluttered.[1] Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[4]
-
Personal Protective Equipment: Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] Weigh the powder quickly in a controlled environment to minimize exposure to air and moisture.[4] After weighing, tightly reseal the container.[4]
-
Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1]
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[][4]
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods.[4] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Disposal Plan
All waste containing the this compound should be treated as chemical waste.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Disposal: Observe all federal, state, and local environmental regulations.[2][4] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water.[1][2] If irritation persists, seek medical attention.[4]
-
Eye Contact: If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2] If irritation persists, seek medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention.[2][4]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
